2-chloro-N,N-dimethylpyrimidin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dimethylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)5-3-8-6(7)9-4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMFXGYBXGJBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285145 | |
| Record name | 2-Chloro-N,N-dimethyl-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62802-43-1 | |
| Record name | 2-Chloro-N,N-dimethyl-5-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N,N-dimethyl-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpyrimidin-5-amine: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS No. 62802-43-1), a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. This document delves into the core chemical properties, outlines a plausible synthetic pathway, and explores the characteristic reactivity of this compound. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate for the synthesis of complex molecular architectures.
Introduction and Core Structure
This compound belongs to the pyrimidine class of heterocycles, a scaffold of immense importance in pharmaceutical sciences. The pyrimidine ring is a fundamental component of nucleobases and is present in numerous approved drugs. The subject molecule is strategically functionalized with three key features that dictate its utility:
-
A 2-Chloro Substituent: This halogen atom serves as an excellent leaving group, activating the C2 position for nucleophilic aromatic substitution (SNAr) and rendering it amenable to palladium-catalyzed cross-coupling reactions.
-
A 5-Dimethylamino Group: This electron-donating group modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the properties of downstream compounds.
-
An Electron-Deficient Pyrimidine Core: The inherent electron-deficient nature of the pyrimidine ring facilitates reactions that are often challenging with electron-rich aromatic systems.
These features make this compound a valuable intermediate for introducing the 5-(dimethylamino)pyrimidin-2-yl moiety into target molecules, a common motif in kinase inhibitors and other biologically active agents.
Diagram 1: Chemical Structure of this compound
A 2D representation of the title compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is essential for handling, reaction setup, and purification. While extensive experimental data is not publicly available, predicted properties provide a reliable baseline for laboratory work.
| Property | Value | Source |
| CAS Number | 62802-43-1 | [1][2] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Off-white to yellow solid | [3] |
| Predicted Boiling Point | 283.5 ± 13.0 °C | [3] |
| Predicted Density | 1.252 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 0.07 ± 0.22 | [3] |
| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2–8 °C, protect from light | [1] |
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the pyrimidine ring protons, likely appearing as singlets or narrow doublets in the aromatic region (δ 8.0-8.5 ppm). A singlet corresponding to the six protons of the two methyl groups on the amine would be observed in the upfield region (δ 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR would display six signals. The carbons of the pyrimidine ring would appear in the range of δ 110-165 ppm, with the carbon bearing the chlorine (C2) being the most deshielded. The methyl carbons would produce a signal around δ 40 ppm.
-
Mass Spectrometry (MS): In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. A characteristic (M+2)⁺ peak at m/z 159 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis Pathway
Diagram 2: Plausible Synthetic Pathway
A multi-step approach to the target molecule.
Representative Synthetic Protocol
This protocol is a conceptual representation based on the synthesis of related 2-chloro-5-aminopyrimidines.[4] It must be optimized for this specific target molecule.
Step 1: Chlorination of a 5-Nitropyrimidine Precursor
-
Objective: To introduce chlorine atoms that can be selectively manipulated.
-
Procedure: a. To a flask equipped with a reflux condenser and under an inert atmosphere, charge 5-nitrouracil (1.0 equiv). b. Add phosphorus oxychloride (POCl₃, 5-10 equiv) and a catalytic amount of an organic base such as N,N-dimethylaniline. c. Heat the mixture to reflux (approx. 105-110 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS. d. After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. e. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-nitropyrimidine.
Step 2: Selective Amination with Dimethylamine
-
Rationale: The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic substitution than the C2 position. This regioselectivity allows for the selective introduction of the dimethylamino group.
-
Procedure: a. Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in a suitable solvent like ethanol or isopropanol. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of dimethylamine (2.0-2.2 equiv, e.g., 40% in water) dropwise, maintaining the temperature below 10 °C. d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS). e. Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate. f. Collect the organic layer, dry, and concentrate to yield the aminated intermediate.
Step 3: Reduction of the Nitro Group
-
Objective: To convert the nitro group to the target primary amine.
-
Procedure: a. Dissolve the nitro-intermediate in a solvent mixture (e.g., ethanol/water). b. Add a reducing agent such as zinc dust or iron powder, followed by an acid like acetic acid or ammonium chloride to facilitate the reduction. c. Heat the mixture (e.g., to 60-80 °C) and stir vigorously for several hours. d. Upon completion, filter the hot reaction mixture through a pad of celite to remove the metal residues. e. Neutralize the filtrate and extract the product with an organic solvent. f. Purify the crude product by column chromatography to yield the final compound, this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems primarily from the reactivity of the C2-Cl bond. The pyrimidine ring is highly electron-deficient, making it exceptionally susceptible to two major classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position is highly activated towards attack by nucleophiles. 2-Chloropyrimidines are estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr reactions.[5] This high reactivity allows for facile displacement of the chloride with a wide range of nucleophiles, often without the need for metal catalysis.
Diagram 3: SNAr Reaction Workflow
General workflow for SNAr amination.
Representative SNAr Amination Protocol:
-
Setup: To a reaction vial, add this compound (1.0 equiv), the desired amine nucleophile (1.1-1.5 equiv), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv).
-
Solvent: Add a suitable polar aprotic solvent like dioxane, DMF, or NMP.
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. The use of microwave irradiation can significantly reduce reaction times.[5]
-
Monitoring: Track the disappearance of the starting material by LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue via silica gel chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Despite the high reactivity in SNAr, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are also highly effective and offer an alternative route to C-C bond formation at the C2 position. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of palladium(0) to the C-Cl bond, a step that is often difficult with other aryl chlorides.[6]
Diagram 4: Suzuki-Miyaura Coupling Catalytic Cycle
Key steps in the Suzuki-Miyaura reaction.
Representative Suzuki-Miyaura Coupling Protocol:
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[4]
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture to reflux (80-110 °C) with vigorous stirring for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a high-value synthetic intermediate, prized for its predictable and versatile reactivity. Its activated C2-chloro group provides a reliable handle for introducing the substituted pyrimidine core into complex molecules via both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The insights and protocols provided in this guide serve as a foundational resource for scientists leveraging this building block to accelerate research and development in the pharmaceutical and agrochemical industries.
References
- CN101219997B. (2010). Synthesis of 2-chlorine-5- amido pyrimidine.
- Bagley, M. C., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen. [Link]
- Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Soderquist, J. A., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound | 62802-43-1 [chemicalbook.com]
- 3. This compound CAS#: 62802-43-1 [amp.chemicalbook.com]
- 4. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 5. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]
- 6. 2-chloro-N,5-dimethylpyrimidin-4-amine 95% | CAS: 56864-96-1 | AChemBlock [achemblock.com]
2-chloro-N,N-dimethylpyrimidin-5-amine CAS number 62802-43-1
An In-Depth Technical Guide to 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS: 62802-43-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple data recitation to explore its synthesis, reactivity, and strategic application in the design of novel therapeutics, grounded in established chemical principles and safety protocols.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational to life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.[1] Its structure incorporates a reactive chlorine atom at the 2-position, making it an excellent electrophile for nucleophilic aromatic substitution, and a dimethylamino group at the 5-position, which modulates the electronic properties and solubility of the scaffold.
Chemical Structure
Below is the two-dimensional structure of the title compound.
Caption: 2D Structure of this compound.
Physicochemical Data
The physical and chemical properties of a compound are critical for planning its use in synthesis, including solvent selection, reaction temperature, and storage conditions. While extensive experimental data for this specific molecule is not widely published, predicted values and data from suppliers provide a useful baseline.
| Property | Value | Source |
| CAS Number | 62802-43-1 | [2][3] |
| Molecular Formula | C₆H₈ClN₃ | [2][4] |
| Molecular Weight | 157.60 g/mol | [3][4] |
| Boiling Point | 283.5 ± 13.0 °C (Predicted) | [5] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [3][4] |
Synthesis and Reactivity: A Chemist's Perspective
The utility of a building block is defined by its accessibility (synthesis) and its predictable reactivity. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7][8][9]
Proposed Synthetic Pathway
A common and efficient method for producing chloro-amino pyrimidines involves the chlorination of a corresponding hydroxypyrimidine precursor, followed by nucleophilic substitution. A plausible, high-yield synthesis for this compound can be conceptualized starting from 5-amino-2-hydroxypyrimidine.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Base-Catalyzed Chlorination
This protocol is adapted from established methodologies for the chlorination of hydroxypyrimidines.[10]
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phosphorus oxychloride (POCl₃, ~4 equivalents).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylaniline, to the POCl₃ at room temperature with stirring.[10] The base facilitates the reaction, potentially by activating the POCl₃ or the pyrimidine substrate.
-
Substrate Addition: Slowly add the precursor, 2-hydroxy-N,N-dimethylpyrimidin-5-amine (1 equivalent), portion-wise to the mixture. Control any exothermic reaction by using a water bath.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours (e.g., 8-14 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction & Purification: Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or NaOH solution) until it is basic. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Core Reactivity: The SNAr Reaction
The key to the utility of this compound lies in the reactivity of the C2-chlorine atom. The pyrimidine ring is electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its application in building more complex molecules.
Caption: General SNAr reaction at the C2 position.
This predictable reactivity allows for the facile introduction of various functional groups and scaffolds, making it an ideal intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[11]
Application in Drug Discovery and Development
Heterocyclic compounds containing a pyrimidine moiety are of immense interest as they form the core of many natural and synthetic products with significant biological and clinical applications.[7][9] this compound serves as a versatile starting material for accessing these valuable molecular architectures.
Role as a Scaffolding Intermediate
In drug development, this compound is not typically the final active pharmaceutical ingredient (API). Instead, it is a critical intermediate used to construct the final molecule. Its role can be visualized in a typical drug discovery workflow.
Caption: Role in a typical drug discovery pipeline.
The ability to react the chloro-position with various anilines, for example, has been a key strategy in the development of kinase inhibitors for oncology, where the pyrimidine core often acts as a hinge-binding motif.[12] The dimethylamino group can improve pharmacokinetic properties such as solubility and cell permeability.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).[2]
Hazard Identification
-
Signal Word: Warning
-
Hazard Statements:
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2]
-
Personal Protection:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Wash skin thoroughly after handling.[2]
-
Respiratory Protection: Avoid breathing dust/fume/gas/mist/vapors/spray. If ventilation is inadequate, use an approved respirator.[2]
-
-
General Hygiene: Do not eat, drink, or smoke when using this product. Take off contaminated clothing and wash it before reuse.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up.[2][4] Recommended storage is between 2-8°C under an inert atmosphere.[4]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
References
- El-Megharbel, S. M., et al. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. The Egyptian Journal of Chemistry. [Online].
- Patel, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Online].
- Al-Ostath, A., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Online].
- Mohamed, M. S., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Online]. Available: [Link]
- Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Online]. Available: [Link]
- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-Flourouracil. [Online]. Available: [Link]
- Wang, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Online]. Available: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. aksci.com [aksci.com]
- 3. 62802-43-1|this compound|BLD Pharm [bldpharm.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. This compound CAS#: 62802-43-1 [amp.chemicalbook.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. japsonline.com [japsonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structure Elucidation of 2-chloro-N,N-dimethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the structural elucidation of 2-chloro-N,N-dimethylpyrimidin-5-amine, a substituted pyrimidine of interest in medicinal chemistry and materials science. The methodologies outlined herein are designed to be a self-validating system, ensuring a high degree of confidence in the final structural assignment. This document moves beyond a simple recitation of protocols, delving into the causality behind experimental choices to empower researchers in their analytical endeavors.
Introduction: The Imperative of Unambiguous Structural Verification
The biological activity and material properties of a small molecule are intrinsically linked to its precise three-dimensional structure. Any ambiguity in the arrangement of atoms can lead to erroneous interpretations of structure-activity relationships (SAR), potentially derailing drug discovery programs or materials development projects. For a molecule such as this compound, seemingly minor changes in substituent placement on the pyrimidine core can drastically alter its physicochemical properties and biological target engagement. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a cornerstone of sound scientific research.
This guide will detail a logical workflow for the synthesis and definitive characterization of this compound, employing a suite of modern analytical techniques.
Synthesis of this compound: A Plausible Route
A Proposed Synthetic Pathway
Caption: A logical workflow for structure confirmation using NMR spectroscopy.
X-ray Crystallography: The Definitive Proof
While spectroscopic and spectrometric methods provide compelling evidence for the structure of a molecule in solution or the gas phase, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure in the solid state. [2][3]
Step-by-Step Protocol for Small Molecule X-ray Crystallography:
Step 1: Crystal Growth
-
Purity is paramount: The compound must be of high purity. If necessary, repurify the compound by column chromatography or recrystallization.
-
Solvent selection: Choose a solvent or a solvent system in which the compound is sparingly soluble.
-
Slow evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Vapor diffusion: Alternatively, dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble but which is miscible with the good solvent). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
Step 2: Crystal Mounting and Data Collection
-
Crystal selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically in the range of 0.1 to 0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.
-
Data collection: Mount the goniometer head on the diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected by a detector as the crystal is rotated.
Step 3: Structure Solution and Refinement
-
Unit cell determination and data integration: The positions of the diffraction spots are used to determine the dimensions of the unit cell. The intensities of the spots are then integrated.
-
Structure solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
The successful completion of an X-ray crystallographic analysis will provide the precise bond lengths, bond angles, and connectivity of all atoms in the molecule, leaving no doubt as to its structure.
Conclusion
The structural elucidation of a novel or synthesized compound is a critical undertaking that demands a rigorous and systematic approach. By combining a plausible synthetic route with a comprehensive suite of analytical techniques—mass spectrometry for molecular weight and elemental composition, a full suite of 1D and 2D NMR experiments for detailed connectivity analysis in solution, and single-crystal X-ray diffraction for unambiguous solid-state structure—researchers can establish the structure of this compound with the highest degree of scientific certainty. This multi-pronged, self-validating methodology ensures the integrity of subsequent research and development efforts that rely on this foundational structural information.
References
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Journal of Applied Pharmaceutical Science.
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (n.d.). Heterocyclic Communications.
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). Indian Patent Office.
- ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
Sources
An In-Depth Technical Guide to the Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-chloro-N,N-dimethylpyrimidin-5-amine, a key building block in medicinal chemistry and drug development. The described methodology is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step approach from readily available starting materials. This document emphasizes the underlying chemical principles, providing a rationale for the selection of reagents and reaction conditions to ensure reproducibility and high yield. The synthesis is presented in a logical progression, beginning with the construction of the pyrimidine core, followed by strategic functional group manipulations to arrive at the target molecule.
Introduction: The Significance of this compound
Substituted pyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules, including approved pharmaceuticals. The title compound, this compound, is a versatile intermediate. The chloro substituent at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The dimethylamino group at the 5-position can modulate the electronic properties and solubility of the molecule, and can also participate in hydrogen bonding interactions, which is often crucial for binding to biological targets.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a pathway that hinges on the sequential introduction of the required functional groups onto a pre-existing pyrimidine framework. The primary disconnection is at the C-N bond of the dimethylamino group, leading back to 2-chloro-5-aminopyrimidine. This intermediate can be derived from a nitrated pyrimidine precursor, which in turn can be synthesized from a commercially available starting material like 5-nitrouracil. This multi-step approach allows for controlled and high-yielding transformations at each stage.
The Synthesis Pathway: A Detailed Walkthrough
The recommended synthesis of this compound is a four-step process commencing from 5-nitrouracil.
Caption: Overall synthesis pathway for this compound.
Step 1: Chlorination of 5-Nitrouracil to 2,4-dichloro-5-nitropyrimidine
The initial step involves the conversion of the di-hydroxy pyrimidine (uracil) ring of 5-nitrouracil into a di-chloro pyrimidine. This is a crucial transformation that activates the 2- and 4-positions for subsequent reactions.
Reaction Mechanism: The hydroxyl groups of the uracil tautomer are converted into better leaving groups by reaction with phosphorus oxychloride (POCl₃). An organic base is used to neutralize the HCl generated during the reaction. Subsequent nucleophilic attack by chloride ions displaces the activated hydroxyl groups, yielding the desired 2,4-dichloro-5-nitropyrimidine.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitrouracil in an excess of phosphorus oxychloride.
-
To this suspension, slowly add an organic base (e.g., triethylamine or diisopropylethylamine) at room temperature.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-nitropyrimidine.
| Parameter | Value |
| Starting Material | 5-nitrouracil |
| Reagents | Phosphorus oxychloride, Organic Base |
| Temperature | 30-105 °C |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous quench, extraction |
Step 2: Reductive Dechlorination to 2-chloro-5-aminopyrimidine
This step achieves two important transformations simultaneously: the reduction of the nitro group to an amine and the selective removal of the chlorine atom at the more reactive 4-position.
Reaction Mechanism: Zinc dust in a weakly acidic medium acts as the reducing agent. The nitro group is reduced to the corresponding amine. The chlorine atom at the 4-position is more susceptible to hydrogenolysis than the one at the 2-position due to the electronic effects of the pyrimidine ring, leading to its selective removal.
Experimental Protocol:
-
Dissolve the crude 2,4-dichloro-5-nitropyrimidine in a suitable solvent system, such as a mixture of a weak acid (e.g., acetic acid) and water.
-
Add zinc dust portion-wise to the solution while maintaining the temperature between 30-100 °C.
-
Reflux the mixture for 7-15 hours, monitoring the reaction by TLC.[1]
-
Upon completion, filter the hot reaction mixture to remove the excess zinc and inorganic salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure. The crude product can be purified by recrystallization.
| Parameter | Value |
| Starting Material | 2,4-dichloro-5-nitropyrimidine |
| Reagents | Zinc dust, Weak acidic aqueous solution |
| Temperature | 30-100 °C |
| Reaction Time | 7-15 hours |
| Work-up | Filtration, neutralization, extraction |
Step 3: Eschweiler-Clarke Methylation to this compound
The final step is the exhaustive methylation of the primary amino group to the desired tertiary dimethylamino group. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its high efficiency and the prevention of over-alkylation to form a quaternary ammonium salt.[2][3]
Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine. This process is repeated to yield the tertiary amine. The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion.[2][4]
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
Experimental Protocol:
-
To a solution of 2-chloro-5-aminopyrimidine in an excess of formic acid, add an excess of aqueous formaldehyde.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete, as indicated by TLC.[3]
-
Cool the reaction mixture and neutralize it by the careful addition of a base (e.g., sodium hydroxide solution) until the pH is alkaline.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
| Parameter | Value |
| Starting Material | 2-chloro-5-aminopyrimidine |
| Reagents | Formaldehyde, Formic acid |
| Temperature | 80-100 °C |
| Reaction Time | Varies (monitor by TLC) |
| Work-up | Neutralization, extraction |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting from the readily available 5-nitrouracil and employing well-established chemical transformations, this protocol offers a practical approach for obtaining this valuable synthetic intermediate. The key steps of chlorination, reductive dechlorination, and Eschweiler-Clarke methylation are robust and can be performed in a standard laboratory setting. This guide serves as a valuable resource for chemists involved in the synthesis of novel pyrimidine-based compounds for pharmaceutical and agrochemical research.
References
- Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [Link]
- Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. American Chemical Society. [Link]
- Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. Journal of Organic Chemistry, 78(11), 5800-5803. [Link]
- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google P
- Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]
- 2-Chloropyrimidine - Organic Syntheses Procedure. [Link]
- N,N-Dimethylpyrimidin-5-amine - MySkinRecipes. [Link]
- Eschweiler–Clarke reaction - Wikipedia. [Link]
- Eschweiler–Clarke reaction - Grokipedia. [Link]
- Eschweiler-Clarke Reaction - NROChemistry. [Link]
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. [Link]
- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]
Sources
An In-depth Technical Guide to 2-chloro-N,N-dimethylpyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylpyrimidin-5-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, plausible synthetic route with a step-by-step protocol. Furthermore, this guide will explore the compound's significant role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, underscored by an examination of its reactivity in key cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can potently and selectively interact with biological targets. Within the vast chemical space of pyrimidine derivatives, this compound has emerged as a particularly useful intermediate. The presence of a reactive chlorine atom at the 2-position, an electron-donating dimethylamino group at the 5-position, and the inherent features of the pyrimidine ring provide a unique combination of reactivity and structural attributes that are highly sought after in the design of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 157.60 g/mol | [1] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| CAS Number | 62802-43-1 | [1] |
| Appearance | Off-white to light yellow solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) |
Synthesis of this compound
Synthetic Strategy
The overall strategy involves the exhaustive methylation of the primary amino group of 5-amino-2-chloropyrimidine. This transformation can be achieved using a variety of methylating agents, with dimethyl sulfate or methyl iodide being common choices. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
5-Amino-2-chloropyrimidine
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-chloropyrimidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to dissolve the starting materials.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate (2.2 eq) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the molecular weight of the target compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight.
A mass spectrum (GC-MS) for this compound is available in the SpectraBase database, which can be used for comparison.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a singlet for the two methyl groups of the dimethylamino moiety, and two distinct signals for the protons on the pyrimidine ring.
-
¹³C NMR: The spectrum will show signals for the two carbons of the methyl groups, and the four distinct carbons of the pyyrimidine ring.
Applications in Drug Discovery: A Versatile Kinase Inhibitor Scaffold
The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The 2-chloropyrimidine moiety is a common feature in many kinase inhibitors. The chlorine atom serves as a convenient handle for introducing various substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize the potency and selectivity of the inhibitor.
Caption: Role of this compound in kinase inhibitor synthesis.
Analogue Synthesis of Marketed Drugs
The 2-aminopyrimidine scaffold is a core component of several successful kinase inhibitors, such as Imatinib (Gleevec), a treatment for chronic myeloid leukemia (CML) and other cancers. While Imatinib itself does not contain the N,N-dimethylamino group at the 5-position, the synthetic strategies employed in its development and the synthesis of its analogues often involve the use of similar chloropyrimidine intermediates.[3][4] The methodologies for creating Imatinib analogues can be adapted, using this compound to generate novel compounds with potentially improved pharmacokinetic or pharmacodynamic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound, with a molecular weight of 157.60 g/mol , is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the reactivity of its chloro-substituent make it an ideal starting material for the construction of complex molecular architectures, particularly for the development of novel kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the quest for new and improved therapeutics.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- 2-Chloro-N,N-dimethyl-5-pyrimidinamine. (n.d.). SpectraBase.
- Petrov, P., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 82-87.
- Temple, C., et al. (1975). A new synthetic route to 2,5-diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 40(21), 3141-3142.
- Liu, Y. F., et al. (2008). A facile total synthesis of imatinib base and its analogues. Organic Process Research & Development, 12(3), 504-508.
- 2-Chloro-N,N-dimethylethylamine. (n.d.). PubChem.
- Zhang, M., et al. (2013). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Synthesis of 2-chlorine-5- amido pyrimidine. (2008). Google Patents.
- Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. (2014). Google Patents.
- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133503.
- Novel Imatinib base synthesis. (2008, July 19). The chemical reaction database.
- Method for preparing 2,5-diamino-4,6-dichloropyrimidine. (2000). Google Patents.
- Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- N,N-dimethylpyrimidin-5-amine. (n.d.). PubChem.
- Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. (2001). Google Patents.
- Ethanamine, 2-chloro-N,N-dimethyl-. (n.d.). NIST WebBook.
- 1H and 13C NMR spectra for compounds 3a-s and 4a-s. (n.d.).
- Process for the preparation of 2-chloro-5-aminomethylpyridine. (1994). Google Patents.
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2008). Google Patents.
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem, 6(11), 2009-2018.
- Process for the preparation of chloropyrimidines. (1996). Google Patents.
Sources
2-chloro-N,N-dimethylpyrimidin-5-amine solubility data
An In-Depth Technical Guide to the Solubility Assessment of 2-chloro-N,N-dimethylpyrimidin-5-amine for Drug Discovery Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most fundamental physicochemical properties that dictates the success of this journey is aqueous solubility.[1] Poor solubility can lead to a cascade of complications, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[2][3][4] Therefore, an early and accurate assessment of a compound's solubility is not merely a routine measurement but a critical step in risk mitigation and resource optimization.
This compound is a heterocyclic compound with structural motifs that are of interest in medicinal chemistry. Understanding its solubility is paramount before committing significant resources to its further development. This guide will provide the necessary protocols to determine this key parameter.
Understanding Solubility: Kinetic vs. Thermodynamic
Before delving into experimental protocols, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic solubility.[2][5][6]
-
Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery.[2][3][5] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[2][3][5][7] Kinetic solubility is influenced by the rate of dissolution versus the rate of precipitation and can be affected by factors such as the initial concentration in DMSO and the incubation time.[5] While not a true equilibrium measurement, it provides a rapid assessment of a compound's propensity to precipitate under assay conditions.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and undissolved solid phases are in equilibrium.[4][6][8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[6][10] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[8]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay
This protocol is designed for a high-throughput assessment and utilizes a 96-well plate format.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for analysis)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker/incubator
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Solubility filter plates (e.g., Millipore MultiScreen®) or centrifugation capability[1][2]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO (Optional but Recommended): In a polypropylene 96-well plate, perform a serial dilution of the 10 mM stock solution to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Using an automated liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of each DMSO stock concentration to a corresponding well of a 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature (or a desired temperature, e.g., 37°C) for a defined period (typically 1-2 hours) with gentle shaking.[2][7]
-
Detection of Precipitation:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2][5][7]
-
Direct UV Assay with Filtration: For a more quantitative measurement, filter the solutions using a solubility filter plate to remove any precipitate.[1][2][7]
-
-
Quantification:
-
Measure the UV absorbance of the filtrate in a UV-compatible 96-well plate at the λmax of this compound.
-
Construct a standard curve using known concentrations of the compound in a solution with the same final DMSO concentration to determine the concentration of the dissolved compound.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed (for nephelometry) or the concentration measured in the filtrate after incubation.
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. evotec.com [evotec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data of 2-chloro-N,N-dimethylpyrimidin-5-amine: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-chloro-N,N-dimethylpyrimidin-5-amine, a key intermediate in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar heterocyclic compounds.
Introduction to this compound
This compound, with the chemical formula C₆H₈ClN₃, belongs to the class of substituted pyrimidines. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, making it a versatile precursor for the synthesis of more complex molecules. The dimethylamino group at the 5-position significantly influences the electronic properties of the pyrimidine ring, which is reflected in its spectroscopic characteristics.
A comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for unambiguous identification, purity assessment, and elucidation of reaction outcomes involving this compound.
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of direct experimental spectra for this compound, the following sections provide a detailed prediction and interpretation of its spectroscopic data. These predictions are grounded in the analysis of structurally related compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.5 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in electronically similar environments and are expected to appear as a singlet. Their downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. |
| ~3.1 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are equivalent and will appear as a sharp singlet. The chemical shift is typical for methyl groups attached to a nitrogen atom. |
Note: The exact chemical shifts can be influenced by the solvent used for analysis.
The carbon-13 NMR spectrum will provide insight into the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-2 | The carbon atom attached to the electronegative chlorine atom and two nitrogen atoms will be significantly deshielded, resulting in a downfield chemical shift. |
| ~158 | C-4, C-6 | These carbon atoms are part of the aromatic pyrimidine ring and are deshielded by the ring nitrogens. |
| ~135 | C-5 | The carbon atom attached to the dimethylamino group will be shifted upfield relative to the other ring carbons due to the electron-donating effect of the nitrogen. |
| ~40 | -N(CH₃)₂ | The chemical shift of the methyl carbons is characteristic for a dimethylamino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic for C-H bonds on an aromatic ring.[1][2] |
| 2950-2850 | Aliphatic C-H stretch | Medium | Corresponding to the C-H bonds of the methyl groups. |
| 1600-1585, 1500-1400 | C=C and C=N stretching | Strong | These absorptions are characteristic of the pyrimidine ring vibrations.[1][2] |
| ~1350 | C-N stretching | Strong | Arises from the stretching of the bond between the pyrimidine ring and the dimethylamino group. |
| ~800-700 | C-Cl stretching | Strong | The position of this band is characteristic for a C-Cl bond in a heterocyclic system. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 157. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak at m/z 159 having an intensity of approximately one-third of the molecular ion peak.[3][4][5] The molecular ion will have an odd nominal mass, which is consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms (three in this case).[3][6]
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant fragment at m/z 142 is expected, corresponding to the loss of a methyl radical from the dimethylamino group.
-
Loss of a chlorine atom (-Cl): Fragmentation involving the loss of a chlorine radical would lead to an ion at m/z 122.
-
Alpha-cleavage: Cleavage of the bond alpha to the amino group is a common fragmentation pathway for amines, which could lead to various smaller fragments.[7][8]
-
Experimental Methodologies
To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Data Acquisition
A detailed workflow for acquiring NMR spectra is outlined below.
Caption: Workflow for IR spectroscopic analysis using an ATR accessory.
MS Data Acquisition
The process for acquiring mass spectrometry data is shown below.
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and analysis of analogous compounds, offer a robust framework for the identification and structural elucidation of this important chemical intermediate. The detailed experimental protocols further serve as a practical resource for researchers in the field. As with any predictive analysis, experimental verification is the ultimate standard for confirmation.
References
- UCLA Chemistry and Biochemistry.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
- LibreTexts Chemistry. Radicals and Mass Spectrometry (MS). [Link]
- LibreTexts Chemistry.
- Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. [Link]
- LibreTexts Chemistry.
- YouTube.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-chloro-N,N-dimethylpyrimidin-5-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutics. 2-chloro-N,N-dimethylpyrimidin-5-amine is a member of this class with currently uncharacterized biological activity. This guide presents a comprehensive, hypothesis-driven strategy for the elucidation of its mechanism of action. Given the known biological activities of structurally related aminopyrimidines, we propose a multi-tiered investigational approach focusing on three primary potential mechanisms: kinase inhibition, disruption of tubulin polymerization, and antimicrobial activity. This document provides a robust framework for researchers, offering detailed, field-proven experimental protocols and the scientific rationale behind this strategic workflow. Our objective is to furnish a practical guide for the definitive characterization of this and other novel small molecules, thereby accelerating the drug discovery and development process.
Introduction and Physicochemical Profile of this compound
This compound is a substituted aminopyrimidine with the molecular formula C6H8ClN3.[1] The pyrimidine core is a fundamental component of nucleic acids, and its derivatives have a rich history in therapeutic applications, ranging from anticancer to antimicrobial agents.[2] Many aminopyrimidine-containing drugs exert their effects by mimicking the adenine ring of ATP, enabling them to competitively bind to the ATP-binding pockets of a wide array of protein kinases.[1] The specific biological targets and mechanism of action for this compound have not been reported in the scientific literature, presenting a compelling opportunity for investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62802-43-1 | [1][3][4] |
| Molecular Formula | C6H8ClN3 | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Off-white to yellow solid (Predicted) | [5] |
| Boiling Point | 283.5±13.0 °C (Predicted) | [5] |
| Density | 1.252±0.06 g/cm3 (Predicted) | [5] |
| Storage | 2-8°C under inert atmosphere | [1] |
A Multi-Pronged Strategy for Mechanism of Action (MoA) Elucidation
The structural features of this compound suggest several plausible mechanisms of action based on established activities of related aminopyrimidine derivatives. Our proposed investigational workflow is designed to systematically and efficiently test these hypotheses.
Figure 1: Proposed workflow for elucidating the mechanism of action.
Hypothesis 1: Kinase Inhibition
The aminopyrimidine scaffold is a well-established ATP-mimetic and is present in numerous FDA-approved kinase inhibitors.[6] Therefore, a primary hypothesis is that this compound functions as a kinase inhibitor.
This assay provides a direct measure of kinase activity by quantifying ADP production.[7]
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[8]
Protocol:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 10 µM) and a vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the protein levels of the suspected kinase target by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[8][9]
Figure 2: Hypothesized kinase inhibition pathway.
Hypothesis 2: Inhibition of Tubulin Polymerization
Certain aminopyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
This assay monitors the polymerization of tubulin into microtubules in real-time.[10]
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing 2 mg/mL tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter.
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of 10x concentrated this compound, a known inhibitor (e.g., Nocodazole), a known enhancer (e.g., Paclitaxel), or a vehicle control.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure fluorescence intensity over time.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[10]
Inhibition of tubulin polymerization is expected to cause cell cycle arrest, typically at the G2/M phase.[11]
Protocol:
-
Cell Treatment: Treat a suitable cancer cell line with this compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol for at least 30 minutes at 4°C.[12]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.
Hypothesis 3: Antimicrobial Activity
The pyrimidine scaffold is present in many antimicrobial agents.[4]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
Protocol (Broth Microdilution):
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5x10^5 CFU/mL.[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[13][15]
Conclusion
The uncharacterized nature of this compound, coupled with the rich pharmacology of its structural class, makes it a compelling subject for mechanism of action studies. The multi-pronged approach detailed in this guide provides a logical and efficient pathway to elucidate its biological function. By systematically evaluating its potential as a kinase inhibitor, a tubulin polymerization inhibitor, or an antimicrobial agent, researchers can rapidly identify its primary mechanism and advance its potential as a novel therapeutic agent. The successful execution of these protocols will not only define the biological activity of this specific molecule but also contribute to the broader understanding of aminopyrimidine pharmacology.
References
- Hu, C., et al. (2018). Synthesis and Evaluation of New 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1735-1740. [Link]
- Singh, P., & Kaur, M. (2024). A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1136-1144. [Link]
- Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5035. [Link]
- Schenone, S., et al. (2011). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmaceuticals, 4(12), 1495-1528. [Link]
- Hart, J. R., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 7044-7053. [Link]
- Microbe Investigations.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
- Biology LibreTexts. 13.
- Iqbal, S., et al. (2022). 2-Aminopyrimidine derivatives as anticancer drugs.
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
- Wang, X., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]
- DiMauro, E. F., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-94. [Link]
- Gadek, T. R., et al. (2024). Recent developments in tubulin polymerization inhibitors: An overview.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews, 34(3), e00171-20. [Link]
- Zhang, Y., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 10(42), 25034-25041. [Link]
Sources
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
The 2-chloro-N,N-dimethylpyrimidin-5-amine Scaffold: A Privileged Core in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract The 2-chloro-N,N-dimethylpyrimidin-5-amine core and its analogs represent a significant class of heterocyclic compounds in medicinal chemistry. Possessing a highly functionalized and reactive pyrimidine ring, this scaffold serves as a versatile building block for the synthesis of targeted therapeutics. The strategic placement of the chloro, amino, and dimethylamino groups allows for precise chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides an in-depth analysis of the synthesis, chemical properties, and biological applications of these derivatives, with a primary focus on their established role in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. We will explore key synthetic methodologies, delve into the mechanistic basis of their biological activity, and present detailed protocols to empower researchers in the field of drug discovery.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidines are fundamental heterocyclic aromatic compounds that are central to the structure of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in drug design. Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system serves as a robust anchor for presenting various substituents in precise three-dimensional orientations, allowing for targeted interactions with biological macromolecules.
The this compound structure is particularly valuable. The chlorine atom at the C2 position is an excellent leaving group, making it a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, which is a cornerstone of library synthesis and lead optimization in drug discovery. The amino group at C5 provides a key vector for further derivatization, often forming part of the "hinge-binding" motif crucial for kinase inhibition.
Synthetic Strategies and Methodologies
The synthesis of derivatives based on this core typically involves a two-stage process: construction of the central chloropyrimidine ring followed by its diversification through coupling reactions.
Synthesis of the Core Scaffold
The foundational step often involves the chlorination of a corresponding hydroxypyrimidine or uracil derivative. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction mechanism involves the activation of the pyrimidine's carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The use of a base catalyst can sometimes improve yields and reaction times in such chlorination processes.[1]
Key Coupling Reactions for Derivatization
With the 2-chloro-pyrimidine core in hand, medicinal chemists can employ a variety of powerful cross-coupling reactions to build molecular complexity and tune biological activity.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C2 position highly susceptible to nucleophilic attack. This is the most common method for derivatization, reacting the 2-chloro core with amines, alcohols, or thiols to generate diverse libraries of compounds. This strategy is central to the synthesis of many kinase inhibitors, including the blockbuster drug Dasatinib.[2]
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds by coupling the 2-chloro-pyrimidine with various aryl or vinyl boronic acids. This allows for the introduction of larger aromatic systems, which can be used to target specific pockets within a protein's active site.[3][4]
-
Buchwald-Hartwig Amination: Another powerful palladium-catalyzed method, this reaction is specifically used to form carbon-nitrogen bonds, often with higher functional group tolerance and milder conditions than classical SNAr reactions.
Below is a generalized workflow for the synthesis and derivatization of the scaffold.
Example Protocol: Synthesis of a 2-(Arylamino)-N,N-dimethylpyrimidin-5-amine Analog via SNAr
This protocol describes a representative nucleophilic aromatic substitution reaction, a fundamental step in creating libraries of kinase inhibitors.
Objective: To synthesize N²-(4-methoxyphenyl)-N⁵,N⁵-dimethylpyrimidine-2,5-diamine from this compound.
Materials:
-
This compound (1.0 eq)
-
4-methoxyaniline (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound, 4-methoxyaniline, and cesium carbonate.
-
Catalyst Addition: In a separate vial, briefly mix the palladium catalyst and the ligand, then add them to the reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Equip the flask with a condenser, and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical and Spectroscopic Characterization
The parent compound, this compound, is a solid at room temperature.[5] Its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 62802-43-1 | [6] |
| Molecular Formula | C₆H₈ClN₃ | [5] |
| Molecular Weight | 157.60 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage | 2-8°C, Inert atmosphere | [5] |
Characterization of its derivatives relies on standard analytical techniques:
-
¹H NMR: Will show characteristic shifts for the pyrimidine ring protons, the N,N-dimethyl group (a singlet around 3.0 ppm), and any new substituents introduced.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment. The carbon atom attached to the chlorine (C2) will typically have a chemical shift in the range of 160-165 ppm.
-
Mass Spectrometry: Will confirm the molecular weight of the synthesized compound and often provides fragmentation patterns that support the proposed structure. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is a key diagnostic feature.
Biological Applications as Kinase Inhibitors
The primary application of this scaffold in drug discovery is the development of protein kinase inhibitors. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases.
Mechanism of Action: Targeting the ATP-Binding Site
Most kinase inhibitors derived from this scaffold are ATP-competitive. They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The pyrimidine core often forms one or more crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a key anchoring point for inhibitor binding.
Key Kinase Targets
Derivatives of the 2-aminopyrimidine scaffold have shown potent activity against a range of clinically relevant kinases.
-
Src and Abl Kinases: The dual Src/Abl inhibitor Dasatinib (BMS-354825) is a prime example.[7][8] It utilizes a 2-aminopyrimidine core to achieve potent inhibition of the Abl kinase in Chronic Myelogenous Leukemia (CML) and Src family kinases (SFKs) in various solid tumors.[7][9]
-
EGFR and ALK: More complex derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key drivers in non-small cell lung cancer (NSCLC).[10]
-
Cyclin-Dependent Kinases (CDKs): The scaffold has been used to design potent inhibitors of CDKs, which are central regulators of the cell cycle.[11]
The diagram below illustrates the general mechanism of kinase inhibition.
Structure-Activity Relationship (SAR) Analysis
SAR studies on related scaffolds provide critical insights for designing novel inhibitors.[12]
-
The 2-Position: This is the most critical position for diversification. The nature of the group installed via SNAr or other coupling reactions directly influences potency and selectivity. Larger, more complex amine-containing side chains, like the one in Dasatinib, often occupy the solvent-exposed region of the ATP pocket and can be tailored to improve pharmacokinetic properties.[8]
-
The 5-Position: The amino group at C5 is often crucial for establishing a hydrogen bond with the kinase hinge region. While the N,N-dimethyl substitution is common, modifying this group can also tune activity and physical properties.
-
Other Ring Positions (C4, C6): Substitution at these positions can be used to block potential sites of metabolism, improve solubility, or create additional interactions with the kinase to enhance selectivity. For example, introducing a methyl group can provide beneficial steric interactions or improve metabolic stability.[2]
Case Study: Dasatinib (BMS-354825)
The development of Dasatinib is a landmark achievement that underscores the power of the 2-aminopyrimidine scaffold.[7] Its structure features a central 2-((2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide core. The synthesis involves coupling a chloropyrimidine intermediate with an aminothiazole.[2] This design allows the pyrimidine nitrogen to form a key hydrogen bond with the hinge region of Abl and Src kinases, while the rest of the molecule makes extensive favorable contacts within the active site.[8] Dasatinib's success has inspired the development of countless other kinase inhibitors based on similar heterocyclic cores.
Future Directions and Conclusion
The this compound scaffold and its analogs remain a highly fertile ground for drug discovery. The synthetic tractability and proven biological relevance of this core ensure its continued use in the development of next-generation targeted therapies. Future research will likely focus on:
-
Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Designing covalent inhibitors by incorporating a reactive "warhead" that can form an irreversible bond with a nearby cysteine residue in the kinase active site.
-
Creating PROTACs (Proteolysis Targeting Chimeras) where the pyrimidine scaffold serves as the kinase-binding warhead, linked to an E3 ligase-recruiting moiety to induce targeted protein degradation.
References
- PubChem. (n.d.). 2-Chloropyrimidin-5-amine. National Center for Biotechnology Information.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
- ResearchGate. (2004). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. International Journal of ChemTech Research.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
- Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
- Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research.
- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-88.
- ResearchGate. (2009). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group.
- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- PubChem. (n.d.). 2-Chloro-N,N-dimethylpyrimidin-4-amine. National Center for Biotechnology Information.
- Abel, A., et al. (2010). Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2136-45.
- Ganiyu, A., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 29(9), 1999.
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. This compound | 62802-43-1 [chemicalbook.com]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Building Block: A Technical Guide to 2-Chloro-N,N-dimethylpyrimidin-5-amine for Advanced Drug Discovery
An In-depth Review of Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
2-Chloro-N,N-dimethylpyrimidin-5-amine is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, including a reactive chlorine atom at the 2-position and a dimethylamino group at the 5-position of the pyrimidine ring, make it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical properties, reactivity, and prominent applications as a building block for potent kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Strategic Importance of Substituted Pyrimidines in Oncology
The pyrimidine nucleus is a cornerstone of numerous biologically significant molecules, including nucleic acids and a wide range of pharmaceuticals. In the realm of oncology, substituted pyrimidines have emerged as privileged scaffolds for the design of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer treatment.
This compound, with its distinct substitution pattern, offers a strategic advantage in the synthesis of such inhibitors. The chlorine atom at the 2-position serves as a versatile handle for introducing various substituents through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of a molecule's pharmacological properties. The dimethylamino group at the 5-position can influence the molecule's solubility, polarity, and interactions with the target protein. This guide will delve into the specifics of how these features are exploited in the synthesis of advanced drug candidates.
Synthesis of this compound: A Proposed Pathway
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for related pyrimidine derivatives. A likely pathway commences with a commercially available starting material and proceeds through key intermediates.
A potential precursor for the synthesis is 2,4-dichloro-5-aminopyrimidine. A patented process for the synthesis of this intermediate starts from 5-nitrouracil.[3] This process involves the chlorination of 5-nitrouracil to yield 2,4-dichloro-5-nitropyrimidine, followed by the reduction of the nitro group to an amino group.
The subsequent steps to arrive at this compound would likely involve a selective dimethylation of the 5-amino group, followed by a selective reduction (dechlorination) of the 4-chloro position. The selective methylation could be achieved using appropriate methylating agents under controlled conditions to avoid over-methylation or reaction at other sites. The selective dechlorination at the 4-position is a known transformation for polychlorinated pyrimidines and can be accomplished using various reducing agents.
Proposed Synthetic Workflow:
Generalized workflow for the SNAr reaction of this compound.
Common nucleophiles employed in SNAr reactions with chloropyrimidines include:
-
Amines: Primary and secondary amines readily displace the chlorine atom to form 2-aminopyrimidine derivatives. This is a widely used strategy in the synthesis of kinase inhibitors to introduce a key pharmacophoric element that can interact with the hinge region of the kinase. [4]* Alcohols and Phenols: Alkoxides and phenoxides can be used to synthesize 2-alkoxy and 2-aryloxypyrimidines, respectively.
-
Thiols: Thiolates react to form 2-thioether derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is a suitable substrate for these transformations.
4.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in constructing biaryl and heteroaryl scaffolds commonly found in kinase inhibitors.
4.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr reactions. This palladium-catalyzed reaction couples the chloropyrimidine with a wide range of primary and secondary amines, including those that may be poor nucleophiles under SNAr conditions.
Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The true value of this compound is realized in its application as a key building block in the synthesis of potent and selective kinase inhibitors for the treatment of cancer. The 2-aminopyrimidine motif, readily accessible from this intermediate, is a well-established "hinge-binding" element in many kinase inhibitors.
Building Block for Src/Abl Kinase Inhibitors
A prominent example of the utility of related 2-chloropyrimidine building blocks is in the synthesis of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [5][6]While not directly incorporating the N,N-dimethylamino group at the 5-position, the core synthetic strategy relies on the reactivity of a 2,4-dichloropyrimidine derivative, highlighting the importance of this class of intermediates.
Precursor for Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. Several series of potent CDK inhibitors are based on the 2-anilinopyrimidine scaffold, which can be synthesized from 2-chloropyrimidine precursors. [1][7]The ability to readily modify the 2-position of the pyrimidine ring allows for the optimization of inhibitor potency and selectivity against different CDK isoforms. For instance, various 2-amino-4-aryl-5-chloropyrimidine analogues have been synthesized and identified as potent inhibitors of both VEGFR-2 and CDK1. [1]
Intermediate for Other Tyrosine Kinase Inhibitors
The versatility of this compound and its analogs extends to the synthesis of inhibitors for other important tyrosine kinases implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). The general synthetic strategies involving nucleophilic substitution and cross-coupling reactions are broadly applicable to the development of a wide range of kinase inhibitors. [2][8]
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward, albeit not yet fully detailed in public literature, synthetic accessibility and the predictable reactivity of its 2-chloro substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of the 2-aminopyrimidine scaffold in targeting the hinge region of numerous kinases underscores the continued importance of this intermediate in the quest for novel and more effective cancer therapies.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its reactivity in novel cross-coupling reactions and its incorporation into innovative drug delivery systems and targeted therapies will undoubtedly expand its impact on the field of drug discovery. The insights and protocols compiled in this technical guide are intended to facilitate these future endeavors and empower researchers to fully leverage the potential of this remarkable heterocyclic building block.
References
[1]Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. 2007. [2]Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. PubMed. [3]Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. WO2022090101A1. [9]Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate. [5]Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [10]Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen. 2022. [6]2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [11]2-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine. BLDpharm. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. 2004. Dimethylamination of Halo-Aromatic and Heteroaromatic Compounds with Dimethylformamide: A Review. Chemistry & Biology Interface. 2011. [4]Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. 2022. [12]5-Amino-2-chloropyridine 98%. Sigma-Aldrich. [13]SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [14]N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents. US5744601A. [15]2-chloro-N,5-dimethylpyrimidin-4-amine. Advanced ChemBlocks. [16]Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents. US5917042A. [17]Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. [18]N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. 2011. [19]2-Amino-5-chloropyrazine synthesis. ChemicalBook. [20]2,5-Dimethylpyrimidin-4-Amine. PubChem. [21]N,N-dimethylpyrimidin-5-amine. PubChem. [22]Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [8]N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [23]Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. 2023. [24]this compound, 95%. Lab-Chemicals.Com. [25]2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [26]2-Chloropyridine(109-09-1) 13C NMR spectrum. ChemicalBook. [27]n,n-Dimethylethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [28]2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR spectrum. ChemicalBook. [29]this compound CAS#: 62802-43-1. ChemicalBook.
Sources
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity [pubmed.ncbi.nlm.nih.gov]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. 1131-14-2|2-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 12. 5-Amino-2-chlor-pyridin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 15. 2-chloro-N,5-dimethylpyrimidin-4-amine 95% | CAS: 56864-96-1 | AChemBlock [achemblock.com]
- 16. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 20. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. lab-chemicals.com [lab-chemicals.com]
- 25. spectrabase.com [spectrabase.com]
- 26. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 27. spectrabase.com [spectrabase.com]
- 28. 2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR spectrum [chemicalbook.com]
- 29. This compound CAS#: 62802-43-1 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of 2-chloro-N,N-dimethylpyrimidin-5-amine for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS No. 62802-43-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices to ensure the well-being of personnel and the integrity of experimental work. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a halogenated aromatic amine, a class of compounds that warrants careful handling due to potential physiological effects. The primary identified hazards associated with this compound are significant irritation to the skin, eyes, and respiratory system[1]. Understanding these risks is the first step in developing a robust safety plan.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosolization, and the duration of exposure.
Physicochemical Properties and Their Safety Implications
| Property | Value/Information | Safety Implication |
| Molecular Formula | C₆H₈ClN₃[2] | Indicates the presence of chlorine and nitrogen, which can lead to the formation of toxic gases like hydrogen chloride and nitrogen oxides upon combustion[1]. |
| Molecular Weight | 157.60 g/mol [2] | |
| Appearance | Solid (likely a powder) | Powders can be easily inhaled and can contaminate surfaces if not handled properly. |
| Boiling Point | No data available[2] | The lack of a boiling point suggests that the compound may decompose at elevated temperatures. Avoid excessive heating unless its thermal stability is known. |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[2]. | This indicates potential sensitivity to light, air, and heat, which could lead to degradation and the formation of unknown, potentially more hazardous, byproducts. |
Engineering and Administrative Controls: The First Line of Defense
The most effective way to mitigate exposure is through robust engineering and administrative controls. Personal protective equipment (PPE) should be considered the last line of defense.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles[3].
-
Ventilated Enclosures: For weighing highly toxic or potent powders, a ventilated balance enclosure or a glove box provides a higher level of containment and is strongly recommended[3][4].
-
Local Exhaust Ventilation: If the compound is being used in a larger apparatus, ensure local exhaust ventilation is positioned to capture any potential fumes or dust at the source.
Administrative Controls
-
Designated Work Area: Establish a designated area for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel[5].
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experimental procedures involving this compound. These SOPs should be readily available to all users.
-
Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE must be worn at all times when handling this compound.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat with long sleeves, and closed-toe shoes. | Prevents skin contact, which can lead to irritation[1]. For extended operations or when handling larger quantities, consider double-gloving. |
| Respiratory Protection | Not typically required if work is conducted in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents respiratory irritation from inhalation of the powder[1]. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to minimize exposure and ensure the safe execution of common laboratory procedures.
Safe Weighing of this compound
Given its irritant nature as a powder, the following "tare method" is recommended to minimize exposure during weighing[3][4][5][6]:
-
Preparation: In the designated work area, place a labeled, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer to Fume Hood: Move the tared container to the chemical fume hood.
-
Aliquotting: Inside the fume hood, carefully add the desired amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Sealing: Securely close the container.
-
Final Weighing: Return the sealed container to the balance to obtain the precise weight of the compound.
-
Decontamination: Decontaminate the spatula and any other surfaces that may have come into contact with the powder.
Caption: Workflow for the safe weighing of powdered this compound.
Adding the Solid Reagent to a Reaction Mixture
The method for adding the solid to a reaction will depend on the sensitivity of the reaction to air and moisture.
-
For Air-Stable Reactions:
-
Ensure the reaction flask is situated in a chemical fume hood.
-
Briefly remove the septum or lid from the reaction flask.
-
Using a powder funnel, carefully add the weighed solid directly to the reaction mixture[7].
-
Immediately reseal the reaction flask.
-
-
For Air-Sensitive Reactions (under an inert atmosphere):
-
The solid should be weighed in a sealed container as described above.
-
If possible, dissolve the solid in a small amount of anhydrous solvent inside a glovebox and add the resulting solution to the reaction via syringe[8].
-
Alternatively, for direct solid addition, use a solid addition tube or perform the addition under a positive pressure of inert gas to minimize air exposure[7][9].
-
Caption: Decision tree for adding solid this compound to a reaction.
Spill and Emergency Procedures: Preparedness is Key
Prompt and correct response to a spill is critical to prevent exposure and contamination.
Spill Cleanup
For a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne[7].
-
Collection: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
For larger spills, or if the spill involves a solution, evacuate the area and contact your institution's environmental health and safety department immediately.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Storage and Waste Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[1]. As recommended, storage at 2-8°C in a dark location under an inert atmosphere is ideal to maintain its purity and prevent degradation[2].
Waste Disposal
This compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent materials) must be disposed of as hazardous waste.
-
Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain[1].
Toxicological and Reactivity Profile: A Deeper Scientific Understanding
Toxicology
While specific toxicological studies on this compound are limited, the known hazards are skin, eye, and respiratory irritation[1]. Studies on related chloropyrimidines and aromatic amines suggest that this class of compounds should be handled with caution to avoid potential long-term health effects. Some chloropyridine compounds have shown mutagenic potential in certain test systems[10]. Therefore, minimizing exposure is paramount.
Reactivity
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic substitution. This is a key aspect of its intended reactivity in many synthetic applications but also means it can react with a variety of nucleophiles.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride[1].
By adhering to the comprehensive safety measures outlined in this guide, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their scientific endeavors.
References
- University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. [Link]
- Chemistry LibreTexts. 11: Addition of Solids. [Link]
- University of Washington, Environmental Health & Safety.
- Duke University, Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
- Emory University, Environmental Health and Safety Office. EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]
- Duke University, Occupational Hygiene and Safety Division. WORKING SAFELY WITH TOXIC POWDERS. [Link]
- UT FRI Bioactive Molecules.
- University of York, Chemistry Teaching Labs. Addition of solids to Schlenk tubes. [Link]
- National Toxicology Program (NTP). 2-Chloropyridine. [Link]
- SKC Inc.
- SKC Ltd.
- PubMed. Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. [Link]
- PubChem. 2-Chloropropyldimethylamine. [Link]
- Journal of Applied Pharmaceutical Science.
- Scribd.
- FEMA.gov. 3.1.
- UK Plant Health Information Portal.
- PubMed. Chemopreventive effect of chlorophyllin on mutagenicity and cytotoxicity of 6-sulfooxymethylbenzo[a]pyrene. [Link]
- PubChem. 2-Chloropyrimidin-5-amine. [Link]
- ResearchGate. Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. [Link]
- PubMed. Mutagenic effect of 1.1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide]. [Link]
- PubMed Central.
- PubChem. 2-Chloro-N-methylpyrimidin-4-amine. [Link]
- PubChem. 2-Chloro-N,N-dimethylethylamine. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehso.emory.edu [ehso.emory.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Introduction: The Significance of a Substituted Pyrimidine
An In-Depth Technical Guide to the Optimal Storage of 2-chloro-N,N-dimethylpyrimidin-5-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically grounded understanding of the requisite storage and handling conditions for this compound (CAS No. 62802-43-1). Adherence to these protocols is critical for maintaining the compound's purity, stability, and fitness for use in sensitive synthetic and biological applications.
This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to medicinal chemistry and materials science. Pyrimidine derivatives are integral components of nucleic acids and are found in numerous FDA-approved drugs, highlighting their therapeutic importance.[1] The specific arrangement of a reactive chlorine atom and a dimethylamino group on the pyrimidine core makes this compound a versatile building block for synthesizing more complex molecules, often used in the development of novel therapeutic agents.[2][3] The integrity of such a precursor is paramount; improper storage can lead to degradation, introducing impurities that can compromise experimental outcomes, reduce yields, and create safety hazards.
Chemical Profile and Intrinsic Stability
Understanding the molecule's structure is key to predicting its stability. The pyrimidine ring is an electron-deficient aromatic system. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a key reaction in its synthetic utility. The dimethylamino group at the 5-position is an electron-donating group. While the compound is generally stable under recommended conditions, its reactivity necessitates specific storage protocols to prevent degradation.[4]
Potential degradation pathways for amine-containing compounds can include oxidation and reactions with atmospheric components.[5] For halogenated heterocycles, hydrolysis is also a concern. Therefore, the storage strategy must mitigate exposure to heat, light, oxygen, and moisture.
Core Storage Directives: A Multi-Factor Approach
The preservation of this compound relies on the strict control of its environment. The following conditions are derived from safety data sheets (SDS) and supplier recommendations.
Temperature: Refrigeration is Mandatory
The compound must be stored at refrigerated temperatures, specifically between 2°C and 8°C.[6]
-
Causality: Lower temperatures significantly reduce the kinetic energy of molecules, thereby slowing the rate of potential degradation reactions. While the compound is noted to be stable at room temperature, long-term storage at elevated temperatures can accelerate decomposition.[4][7] This is a crucial preventative measure to ensure shelf-life and reproducibility in experiments.
Atmosphere: The Necessity of an Inert Environment
Storage under an inert atmosphere (e.g., argon or nitrogen) is a primary requirement.[6]
-
Causality: Amines can be susceptible to oxidative degradation.[5] The electron-rich nature of the dimethylamino group could make it a target for oxidation. An inert atmosphere displaces atmospheric oxygen, preventing oxidation and preserving the compound's structure. This is particularly critical for long-term storage where slow, oxidative processes can lead to a significant accumulation of impurities.
Light: Protection from Photodegradation
The compound must be kept in a dark place, protected from light.[6]
-
Causality: Aromatic and heterocyclic compounds can absorb UV light, which can promote them to an excited state. This excess energy can trigger photochemical reactions, leading to decomposition. Using amber vials or storing containers in light-blocking secondary containment is essential.
Moisture: Preventing Hydrolysis and Hygroscopicity
Containers must be kept tightly closed in a dry, well-ventilated place.[4][7][8] While this specific compound is not explicitly listed as hygroscopic, related chlorinated heterocycles are, making moisture control a critical best practice.[9]
-
Causality: The presence of water introduces the risk of hydrolysis, where the chlorine atom could be displaced by a hydroxyl group. Furthermore, moisture can facilitate other degradation reactions. A tightly sealed container prevents the ingress of atmospheric moisture.
Chemical Incompatibility and Hazard Mitigation
Proper storage extends beyond environmental controls to include segregation from incompatible materials.
Incompatible Materials
-
Strong Oxidizing Agents: These substances can react exothermically and degrade the amine functionality of the molecule.[4][8][10]
-
Strong Acids: As an amine, the compound is basic and will react with strong acids.[9][10]
-
Nitrites/Nitrates: Contact with nitrites, nitrates, or nitrous acid may lead to the liberation of carcinogenic nitrosamines.[7]
Hazardous Decomposition
In the event of a fire or significant thermal decomposition, expect the release of toxic and corrosive gases, including:
Experimental Protocol: Safe Handling Workflow
The following protocol ensures minimal risk of exposure and contamination when handling this compound.
Personnel Protective Equipment (PPE) Required:
-
Lab coat or appropriate protective clothing[4]
-
Use in a well-ventilated area or chemical fume hood[4]
Step-by-Step Handling Procedure:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials. Prepare all necessary equipment (spatulas, weigh boats, glassware).
-
Retrieval from Storage: Retrieve the container from the 2-8°C, dark, inert-atmosphere storage.
-
Equilibration: Allow the container to equilibrate to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which would introduce water.
-
Dispensing: Once at room temperature, briefly break the inert atmosphere seal and quickly dispense the required amount of the solid in the fume hood.
-
Resealing: Immediately purge the container headspace with an inert gas (argon or nitrogen), securely reseal the container, and wrap the seal with parafilm for extra protection.
-
Return to Storage: Promptly return the container to its designated 2-8°C storage location.[6]
-
Cleanup: Clean all equipment used. Dispose of any contaminated materials (e.g., weigh boats, gloves) in an approved waste disposal plant.[4][7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4]
Data and Workflow Visualization
Summary of Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2°C – 8°C | Minimizes kinetic energy, slowing degradation reactions.[6] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidative degradation of the amine group.[6] |
| Light | Keep in Dark Place | Prevents photochemical decomposition.[6] |
| Moisture | Tightly Sealed, Dry | Prevents hydrolysis and other moisture-driven reactions.[4][7] |
| Ventilation | Well-ventilated area | Ensures safe dispersal of any potential vapors.[4] |
| Security | Store locked up | Restricts access to authorized personnel only.[7] |
Decision-Making Workflow for Safe Handling
The following diagram outlines the critical decision points and actions from retrieval to use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-chloro-N,N-dimethylpyrimidin-5-amine: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Pharmaceutical Intermediate
2-chloro-N,N-dimethylpyrimidin-5-amine is a substituted pyrimidine that has garnered significant interest in the field of medicinal chemistry. Its strategic placement of a reactive chlorine atom and a dimethylamino group on the pyrimidine core makes it a valuable building block for the synthesis of complex molecules, particularly kinase inhibitors for cancer therapy. While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and utility can be understood through the well-established principles of pyrimidine chemistry and its emergence in patents related to drug discovery. This guide provides a comprehensive overview of its likely historical synthesis, a detailed experimental protocol, and its significance in the development of modern therapeutics.
A Plausible Historical Synthesis: A Reconstruction Based on Established Pyrimidine Chemistry
The first synthesis of this compound was likely not a targeted discovery in itself, but rather a logical step in the exploration of pyrimidine derivatives for biological screening. The synthesis can be retrospectively constructed through a two-step process, starting from a more fundamental pyrimidine precursor.
The logical precursor to the target molecule is N,N-dimethylpyrimidin-5-amine . The synthesis of N,N-disubstituted-5-aminopyrimidines can be achieved through various methods, with modern approaches often relying on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination[1]. This reaction typically involves the coupling of a 5-halopyrimidine with a secondary amine[1].
Once N,N-dimethylpyrimidin-5-amine is obtained, the subsequent and crucial step is the selective chlorination at the 2-position of the pyrimidine ring. The presence of the activating amino group at the 5-position directs electrophilic substitution. The use of chlorinating agents such as phosphorus oxychloride (POCl₃) is a standard and historically significant method for the conversion of hydroxypyrimidines or the direct chlorination of activated pyrimidine rings[2].
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62802-43-1 | [3] |
| Molecular Formula | C₆H₈ClN₃ | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | White to off-white crystalline powder | Commercially available data |
| Purity | Typically >95% | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |
Detailed Experimental Protocol: A Representative Synthesis
The following protocol describes a plausible and robust method for the synthesis of this compound, based on established chemical principles for analogous compounds.
Part 1: Synthesis of the Precursor, N,N-dimethylpyrimidin-5-amine
This step can be achieved via a Buchwald-Hartwig amination of a 5-halopyrimidine.
Materials:
-
5-Bromopyrimidine
-
Dimethylamine (solution in THF or as a gas)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and Xantphos (4 mol%).
-
Add anhydrous toluene to the flask, followed by 5-bromopyrimidine (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Add dimethylamine solution (2.0 M in THF, 1.2 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N,N-dimethylpyrimidin-5-amine.
Part 2: Chlorination of N,N-dimethylpyrimidin-5-amine
Materials:
-
N,N-dimethylpyrimidin-5-amine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a base)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve N,N-dimethylpyrimidin-5-amine (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (3.0 eq) to the cooled solution with stirring.
-
Add N,N-dimethylaniline (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Significance and Applications in Drug Development
The utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This is a common strategy in the synthesis of kinase inhibitors, where this position is often modified to interact with the hinge region of the enzyme's active site. The dimethylamino group, on the other hand, can influence the molecule's solubility, basicity, and overall pharmacokinetic profile.
While specific FDA-approved drugs containing the this compound moiety are not prominently documented, its structural motif is present in numerous patented compounds with potential therapeutic applications. For instance, derivatives of 2-(substituted-anilino)pyrimidine compounds have been investigated as inhibitors of epidermal growth factor receptor (EGFR) mutants in cancer therapy[4]. The core structure of this compound serves as a key starting material for the elaboration of such complex molecules.
The broader class of aminopyrimidines has been extensively explored for a variety of biological activities, including antimicrobial and anticancer effects. The ability to functionalize the pyrimidine ring at multiple positions, as exemplified by the synthesis of this compound, provides medicinal chemists with a versatile scaffold for generating libraries of compounds for high-throughput screening.
Future Perspectives
The continued importance of kinase inhibitors in oncology and other therapeutic areas ensures that building blocks like this compound will remain in high demand. Future research may focus on developing more efficient and sustainable synthetic routes to this intermediate. Furthermore, the exploration of novel derivatives based on this scaffold is likely to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- MySkinRecipes. N,N-Dimethylpyrimidin-5-amine. [Link]
- Google Patents.
- CoreSyn. 30129-53-4,4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
- PubChem. N,N-dimethylpyrimidin-5-amine. [Link]
- Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- SYNTHESIS OF PYRIMIDINE DERIV
- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
- ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
- PubChem.
- CAS.org.
- ResearchGate. (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. [Link]
- CAS.org.
- Google Patents. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
- PubMed Central. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. [Link]
- atompharma. 2-Chloro N N dimethylpropylamine hydrochloride Manufacturer. [Link]
- PubMed Central. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring system is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of FDA-approved therapeutics.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for designing enzyme inhibitors, receptor antagonists, and other bioactive molecules. The targeted synthesis of substituted pyrimidines is, therefore, a critical endeavor in the drug discovery pipeline. This guide provides a detailed protocol for the synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine, a valuable synthetic intermediate for the elaboration of more complex molecular architectures.
Strategic Approach: Palladium-Catalyzed C-N Cross-Coupling
The synthesis of the target molecule is best achieved through a palladium-catalyzed Buchwald-Hartwig amination.[2] This powerful reaction forms the desired carbon-nitrogen bond by coupling an aryl halide with an amine. Our strategy employs the commercially available or readily synthesized precursor, 2-chloro-5-bromopyrimidine.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the target molecule.
The key advantage of this approach lies in its chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl > F.[1] Consequently, the C-Br bond at the 5-position of our precursor is significantly more reactive than the C-Cl bond at the 2-position. This allows for the selective formation of the C5-N bond while preserving the C2-Cl bond for potential downstream functionalization.[1]
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (183 mg, 0.02 equiv), Xantphos (231 mg, 0.04 equiv), and sodium tert-butoxide (1.34 g, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add 2-chloro-5-bromopyrimidine (1.93 g, 1.0 equiv) followed by anhydrous toluene (50 mL).
-
Addition of Amine: Add the 2.0 M solution of dimethylamine in THF (6.0 mL, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Rinse the flask and the Celite pad with additional ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.
-
Sodium tert-butoxide: This is a strong base that is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. [1]* Dimethylamine: This is a volatile and flammable amine with a strong odor. Use in a fume hood and avoid inhalation of vapors.
-
Solvents: Toluene and THF are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
- SUZHOU YIELD PHARMACEUTICAL R&D CO Ltd. (2011). Synthesis of 2-chlorine-5- amido pyrimidine.
- Organic Syntheses. 2-Chloropyrimidine. [Link]
- Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
- Request PDF. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Wikipedia.
- Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Chemistry LibreTexts.
- European Patent Office. Process for preparing 2-chloro-5-aminomethyl-pyridine.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
Sources
Application Notes and Protocols for the Purification of 2-chloro-N,N-dimethylpyrimidin-5-amine
For: Researchers, scientists, and drug development professionals
Introduction
2-chloro-N,N-dimethylpyrimidin-5-amine is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a wide range of biologically active compounds. The purity of this reagent is paramount, as even minor impurities can lead to unwanted side reactions, complicate reaction monitoring and product isolation, and ultimately impact the yield and purity of the final active pharmaceutical ingredient (API). This document provides detailed, field-proven protocols for the purification of this compound, designed to ensure high purity and batch-to-batch consistency. The methodologies described herein are grounded in established principles of separation science and are presented with a focus on both practical execution and the underlying scientific rationale.
Understanding the Impurity Profile
The nature and quantity of impurities in a batch of this compound will largely depend on the synthetic route employed. Common impurities may include unreacted starting materials, reagents from the chlorination or amination steps, and structurally related byproducts. For instance, in syntheses involving the chlorination of a pyrimidine precursor, residual chlorinating agents or over-chlorinated species might be present. Similarly, incomplete amination can leave behind unreacted pyrimidine intermediates. It is crucial to have an analytical handle on the impurity profile, typically through High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), before selecting a purification strategy.
Safety and Handling Precautions
This compound and its related compounds are classified as hazardous substances. Always consult the Safety Data Sheet (SDS) before handling.[1] As a general guideline, handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid inhalation of dust and contact with skin and eyes.[1]
Purification Strategies: A Comparative Overview
Two primary methods have been established as effective for the purification of substituted pyrimidines: recrystallization and flash column chromatography.[1] The choice between these methods depends on the impurity profile, the desired final purity, and the scale of the purification.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures.[1] | Cost-effective, scalable, can yield highly pure crystalline material. | Not effective for removing impurities with similar solubility profiles, potential for product loss in the mother liquor. | Removing solid impurities, final purification step for achieving high purity. |
| Flash Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[1][2] | Highly effective for separating complex mixtures and closely related impurities. | More resource-intensive (solvents, silica gel), can be less scalable than recrystallization. | Purification of crude reaction mixtures with multiple components. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for the purification of this compound that is substantially pure but contains minor solid impurities. The key to successful recrystallization is the selection of an appropriate solvent system. For pyrimidine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate.[1]
1.1. Solvent Selection:
The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
Procedure for Solvent Screening:
-
Place a small amount of the crude compound (approx. 50 mg) in a test tube.
-
Add a few drops of the test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. If the compound dissolves, it is a potential candidate solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
Based on the polarity of the target molecule, a good starting point for screening would be a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar co-solvent like hexanes.
-
1.2. Recrystallization Protocol (Two-Solvent System: Ethyl Acetate/Hexanes):
This method is particularly effective when a single solvent does not provide the desired solubility profile.
-
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and filter flask
-
Filter paper
-
-
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the saturation point has been reached.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal growth and yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
1.3. Quality Control:
-
Purity Assessment: Determine the purity of the recrystallized material by HPLC or GC-MS and compare it to the crude material.
-
Melting Point: Measure the melting point of the purified compound. A sharp melting point range is indicative of high purity.
Caption: Workflow for the two-solvent recrystallization of this compound.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. For substituted pyrimidines, silica gel is the most common stationary phase.[1]
2.1. Solvent System Selection (Mobile Phase):
The choice of the mobile phase is critical for achieving good separation. This is typically determined by Thin Layer Chromatography (TLC).
-
Procedure for TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. A good starting point for this compound is a gradient of ethyl acetate in hexanes.
-
2.2. Flash Column Chromatography Protocol:
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will allow for the elution of compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in fractions.
-
TLC Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
2.3. Quality Control:
-
Purity Assessment: Analyze the combined pure fractions by HPLC or GC-MS to confirm the purity.
-
Yield Calculation: Calculate the percentage yield of the purified product.
Caption: A generalized workflow for the purification of this compound by flash column chromatography.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of downstream synthetic applications. The choice between recrystallization and flash column chromatography should be guided by the specific impurity profile of the crude material and the desired final purity. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can consistently obtain high-purity this compound, thereby enhancing the robustness and reproducibility of their synthetic endeavors.
References
- AK Scientific, Inc. Safety Data Sheet: this compound.
- MDPI. (2023).
- National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
- University of Rochester, Department of Chemistry.
Sources
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-chloro-N,N-dimethylpyrimidin-5-amine
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development
The synthesis of 5-aryl-N,N-dimethylpyrimidin-2-amine scaffolds is a critical endeavor in modern drug discovery. The pyrimidine core is a privileged structure, appearing in a multitude of biologically active agents, including kinase inhibitors for oncology and anti-inflammatory therapeutics.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the essential carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl partners, valued for its functional group tolerance and operational simplicity.[4][5]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using 2-chloro-N,N-dimethylpyrimidin-5-amine. We will move beyond a simple recitation of steps to explain the underlying principles and causality behind key experimental choices. The protocols and insights presented here are synthesized from established methodologies for structurally related heteroaryl chlorides, providing a robust framework for researchers to achieve high-efficiency couplings.[6][7]
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction follows a well-defined, palladium-catalyzed cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] Understanding this mechanism is paramount for effective troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst complex undergoing oxidative addition into the carbon-chlorine (C-Cl) bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides.[11] The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) intermediate.
-
Transmetalation : In this crucial step, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[11][12] This boronate then transfers its aryl group to the Pd(II) center, displacing the chloride and forming a new diarylpalladium(II) complex.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the product, 5-aryl-N,N-dimethylpyrimidin-2-amine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Application Notes & Optimization Strategy
The Challenge: Reactivity of Heteroaryl Chlorides
This compound, like many heteroaryl chlorides, presents a significant challenge compared to its bromo or iodo analogs. The C-Cl bond is stronger and less readily undergoes the initial oxidative addition step.[11] Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[11][13] Overcoming these hurdles requires a carefully selected and robust catalytic system.
Catalyst and Ligand Selection: The Key to Success
The choice of palladium source and, more critically, the phosphine ligand is the most important factor for a successful coupling with a chloropyrimidine substrate.
-
Palladium Source : While traditional catalysts like Pd(PPh₃)₄ can be used, they often require higher temperatures and catalyst loadings.[1][14] Air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are often more convenient and effective, as they are reduced in situ to the active Pd(0) species.[10][15]
-
Ligand Selection : Standard triarylphosphine ligands (e.g., PPh₃) are generally insufficient for activating the C-Cl bond. The breakthrough in coupling heteroaryl chlorides came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[8]
-
Why they work : These ligands enhance the electron density on the palladium center, which promotes the oxidative addition step. Their steric bulk accelerates the final reductive elimination step and prevents the formation of inactive catalyst dimers.[7][8]
-
Recommended Ligands : For substrates like this compound, ligands such as SPhos , XPhos , and RuPhos are excellent starting points.[2][8] They have proven effective in overcoming the challenges associated with electron-rich and nitrogen-containing heteroaryl substrates.[8]
-
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) | Provides the active Pd(0) source. Pre-formed precatalysts offer improved stability and activity.[16] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are essential for activating the C-Cl bond and preventing catalyst deactivation.[2][8] |
| Catalyst Loading | 1-5 mol % | Higher loadings may be needed for particularly challenging coupling partners, but starting low is recommended for efficiency.[1] |
Base Selection: Activating the Boronic Acid
The base is not a passive component; it is critical for the transmetalation step.[11][12] A base that is too weak or poorly soluble will result in a stalled or low-yielding reaction.
-
Role : The base activates the boronic acid to form a more reactive boronate complex, which is necessary for the transfer of the aryl group to the palladium center.[11]
-
Effective Bases : Strong inorganic bases are typically required. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are the most commonly employed and highly effective bases for these couplings.[8][14][15] Cesium carbonate (Cs₂CO₃) can also be effective, particularly in difficult cases.
-
Water's Role : The presence of a small amount of water is often beneficial, as it can increase the solubility of the inorganic base and facilitate the formation of the active boronate species.[1][17]
Solvent System Optimization
The solvent must solubilize the reagents and, crucially, operate at a temperature sufficient to overcome the activation energy of the oxidative addition step.
-
Common Solvents : Aprotic polar solvents are generally preferred. 1,4-Dioxane , Toluene , DMF , and THF are excellent choices.[1][15]
-
Aqueous Mixtures : Solvent systems containing water (e.g., 1,4-Dioxane/water in a 4:1 to 10:1 ratio) are very common and often give superior results due to the reasons mentioned under base selection.[1][16][18]
-
Inert Atmosphere : It is absolutely critical to degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized and deactivated, leading to low yields and the formation of homocoupling byproducts.[13][15]
Workflow for Suzuki Coupling Optimization
When a reaction fails or provides a low yield, a systematic approach to troubleshooting is essential. The following workflow can guide the optimization process.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids. This procedure is adapted from successful couplings of highly analogous substrates like 5-amino-2-chloropyridine.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)
-
SPhos (4 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation : To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition : In a separate vial and under an inert atmosphere (glovebox), weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add these solids to the reaction vessel.
-
Inert Atmosphere : Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the reaction vessel via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-N,N-dimethylpyrimidin-2-amine.
Summary of Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate Ratio | 1.0 equiv Aryl Chloride : 1.2-1.5 equiv Boronic Acid | A slight excess of the boronic acid is common to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions.[15] |
| Catalyst System | Pd(OAc)₂ (2 mol %) / SPhos (4 mol %) | A robust system for challenging heteroaryl chlorides.[5][8] Other Buchwald ligands/precatalysts can be screened. |
| Base | K₃PO₄ (2-3 equiv) | A strong, effective base for promoting transmetalation.[8][14] Must be finely ground for best results.[17] |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1 ratio) | A versatile solvent system that aids in solubility of the base and promotes the reaction.[1][16] Ensure solvents are thoroughly degassed. |
| Temperature | 100 - 110 °C | Higher temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond.[15] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxidation and deactivation of the Pd(0) catalyst.[13][15] |
References
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- Guram, A. S., et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". The Journal of Organic Chemistry. [Link]
- Semantic Scholar. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". PMC - NIH. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
- Billingsley, K. L., & Buchwald, S. L.
- ResearchGate. Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid.... [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- NIH.
- MDPI.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. [Link]
- International Journal of Pharmacy and Technology.
- PubChem. 2-Chloro-5-methylpyrimidin-4-amine. [Link]
- PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
experimental setup for 2-chloro-N,N-dimethylpyrimidin-5-amine reactions
An In-Depth Guide to the Synthetic Utility of 2-chloro-N,N-dimethylpyrimidin-5-amine: Application Notes and Experimental Protocols
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, substituted pyrimidines represent a cornerstone scaffold. Among them, this compound stands out as a highly versatile and valuable building block. Its unique electronic architecture—featuring an electron-rich aminopyrimidine core and a reactive chlorine atom at the 2-position—makes it an ideal substrate for a variety of cross-coupling and substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, while the chlorine atom serves as an excellent leaving group in palladium-catalyzed transformations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key reactions involving this compound. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering robust, field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and classical Nucleophilic Aromatic Substitution (SNAr).
Compound Profile and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.
Physicochemical Data
The successful execution of any reaction protocol begins with accurate knowledge of the starting material's physical and chemical properties.
| Property | Value | Source |
| CAS Number | 62802-43-1 | [1][2][3] |
| Molecular Formula | C₆H₈ClN₃ | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 283.5 ± 13.0 °C (Predicted) | [2] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a tightly-closed container.[2][3] |
Hazard Analysis and Safe Handling
This compound is an irritant and requires careful handling in a controlled laboratory environment.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (e.g., a fume hood).[1]
-
P280: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
P302+P352: In case of skin contact, wash immediately with plenty of soap and water.[1]
-
P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
P501: Dispose of contents and container to an approved waste disposal plant according to local regulations.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C2 position of the pyrimidine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecules from simple precursors.[4][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides.[6] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceutical agents.[6]
Causality of Component Selection:
-
Palladium Catalyst: The choice of catalyst is critical. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is required to initiate the catalytic cycle.[7][8] Ligands, such as phosphines, are essential to stabilize the palladium center, enhance its reactivity, and promote the desired reaction steps.[8]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[8][9] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.
-
Solvent: A solvent system capable of dissolving both the organic and inorganic components is necessary. Often, a mixture of an organic solvent (like dioxane or toluene) and water is used.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl- or heteroarylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Water (if using an aqueous base system)
-
Nitrogen or Argon gas supply
Experimental Workflow:
Caption: A generalized workflow for cross-coupling reactions.
Step-by-Step Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe. If using a water-based system, add the degassed water.
-
Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides.[4][10] This transformation has revolutionized the synthesis of aryl amines, which are critical components in countless pharmaceuticals and organic materials.[4]
Causality of Component Selection:
-
Catalyst System: This reaction is highly sensitive to the ligand used. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[11]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly for sensitive substrates.[11][12] The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base and interference with the catalyst.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for coupling this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the base, palladium precatalyst, and ligand to a dry Schlenk flask.
-
Add the this compound and the anhydrous solvent.
-
Stir the mixture for a few minutes, then add the coupling amine (if liquid, add via syringe; if solid, add under positive inert gas pressure).
-
Seal the flask and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
For highly activated systems or with strong nucleophiles, the direct displacement of the chloride can be achieved without a metal catalyst via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[13][14] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2-position for nucleophilic attack.[15][16]
Mechanism Rationale: The reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][17] Aromaticity is then restored by the expulsion of the chloride leaving group.[17]
Protocol 3.1: General Procedure for SNAr with Amines
Materials:
-
This compound (1.0 eq)
-
Nucleophilic amine (e.g., morpholine, piperidine) (1.5 - 2.0 eq)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge HCl (1.5 eq)
-
Solvent (e.g., Ethanol, DMF, or NMP)
Step-by-Step Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile and the base (if used).
-
Heat the reaction mixture (temperature can range from room temperature to reflux, depending on the nucleophile's reactivity) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove salts.[18]
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product.[18]
Summary and Outlook
This compound is a robust and versatile building block for the synthesis of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide reliable and adaptable methods for its functionalization. Mastery of these experimental setups empowers researchers to efficiently generate diverse libraries of substituted pyrimidines for applications ranging from drug discovery to materials science. As with any chemical synthesis, careful optimization of reaction parameters for each specific substrate combination is recommended to achieve maximum yield and purity.
References
- Title: Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine Source: Benchchem URL
- Source: AK Scientific, Inc.
- Title: this compound Chemical Properties Source: ChemicalBook URL
- Source: Lab-Chemicals.
- Title: SAFETY DATA SHEET - 2-Chloropyrimidine Source: Fisher Scientific URL
- Title: this compound CAS#: 62802-43-1 Source: ChemicalBook URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993 Source: PubChem URL
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: SAFETY DATA SHEET - N,N-dimethylpyridin-4-amine Source: Sigma-Aldrich URL
- Title: Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines Source: Benchchem URL
- Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL
- Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: NIH National Center for Biotechnology Information URL
- Title: Process for preparing 2-chloro-5-aminomethyl-pyridine Source: European Patent Office URL
- Title: Buchwald-Hartwig Amination Reaction Source: YouTube URL
- Source: PubMed Central (PMC)
- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: NIH National Center for Biotechnology Information URL
- Title: 2-chloro-N,5-dimethylpyrimidin-4-amine Source: Advanced ChemBlocks URL
- Title: 2-Chloro-N,N-dimethylpyrimidin-4-amine | C6H8ClN3 | CID 95975 Source: PubChem URL
- Title: 2-Chloropropyldimethylamine | C5H12ClN | CID 92738 Source: PubChem URL
- Title: The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine Source: Journal of Applied Pharmaceutical Science URL
- Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi Source: Zenodo URL
- Title: nucleophilic aromatic substitutions Source: YouTube URL
- Title: Dimethylamination with Dimethylformamide Source: Chemistry & Biology Interface URL
- Title: Nucleophilic Aromatic Substitution Source: YouTube URL
- Title: 2-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine Source: BLDpharm URL
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Title: this compound CAS Source: ChemicalBook URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| Source: YouTube URL
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
- Title: A method for preparation of 2-amino-5-chloro-pyridine Source: Google Patents URL
- Title: N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 Source: PubChem URL
- Title: Process for the manufacture of n,n-bis(2-chloroethyl)
- Source: Pacific Northwest National Laboratory (PNNL)
- Title: 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE Source: CAMEO Chemicals URL
Sources
- 1. aksci.com [aksci.com]
- 2. This compound CAS#: 62802-43-1 [amp.chemicalbook.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Chloro-N,N-dimethylpyrimidin-5-amine as a Versatile Building Block in Synthetic Chemistry
Introduction: The Strategic Value of a Pre-functionalized Pyrimidine Core
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of countless functional molecules. Among these, the pyrimidine nucleus is particularly prominent, featured in blockbuster drugs such as Gleevec and Crestor[1]. Its prevalence stems from its unique electronic properties and its capacity to engage in critical hydrogen bonding interactions, often acting as a bioisostere for a phenyl ring[2].
2-Chloro-N,N-dimethylpyrimidin-5-amine emerges as a highly strategic and versatile building block for synthetic chemists. Its structure is elegantly pre-functionalized for sequential, regioselective modifications:
-
An Activated C2-Position: The chlorine atom at the C2 position is rendered highly reactive by the electron-deficient nature of the pyrimidine ring. This site is primed for a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr)[2][3].
-
A Modulatable C5-Position: The N,N-dimethylamino group at the C5 position serves as a key electronic and steric modulator, influencing the reactivity of the ring and providing a vector for further synthetic elaboration if required.
This guide provides an in-depth exploration of the reactivity of this compound, complete with field-proven protocols and expert insights into its application in complex molecule synthesis, particularly in the context of drug discovery programs targeting protein kinases[4][5][6].
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this reagent.
| Property | Value | Source |
| CAS Number | 62802-43-1 | [7][8] |
| Molecular Formula | C₆H₈ClN₃ | [7] |
| Molecular Weight | 157.60 g/mol | [7] |
| Appearance | Off-white to yellow solid | - |
| Purity | Typically ≥95% | [7] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[7] | [7] |
Safety & Handling: As with many amine and chlorinated heterocyclic compounds, irritation of the skin, eyes, and respiratory tract may occur[9]. Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The material should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation[7].
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound is dominated by the reactivity of its C2-Cl bond. The electron-withdrawing pyrimidine nitrogens create a powerful electrophilic center at C2, making it an excellent substrate for two major classes of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a robust and versatile platform for elaborating the pyrimidine core. These methods offer broad functional group tolerance, allowing for the late-stage diversification of complex intermediates[1].
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals[2]. The C2-Cl bond of the pyrimidine is activated towards the initial oxidative addition step into the Pd(0) catalyst, which initiates the catalytic cycle[2].
-
Causality of Reagent Choice:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and effective catalyst for this transformation[10][11]. For more challenging couplings, catalyst systems involving palladium(II) precursors like Pd₂(dba)₃ with specialized phosphine ligands (e.g., X-Phos) can offer superior performance[6][12].
-
Base: An inorganic base is essential for the transmetalation step. The choice can be critical; common options include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄)[2]. Cs₂CO₃ is often used for less reactive boronic acids due to its higher solubility and basicity.
-
Solvent: Anhydrous polar aprotic solvents are standard. A mixture of 1,4-dioxane and water is frequently employed, as water can aid in the dissolution of the base and facilitate the catalytic cycle. Other options include THF, DMF, and toluene[2][10].
-
For the synthesis of substituted diaminopyrimidines, a motif found in many kinase inhibitors, the Buchwald-Hartwig amination is an indispensable tool[13][14]. It allows for the coupling of the C2-Cl bond with a vast array of primary and secondary amines, often under milder conditions than classical methods and with a broader substrate scope[15][16][17].
-
Causality of Reagent Choice:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and the final reductive elimination step. Systems like Pd₂(dba)₃ with ligands such as X-Phos or RuPhos are highly effective for coupling heteroaryl chlorides[3][6].
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, though milder bases like K₂CO₃ can be sufficient for some substrates[6].
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or n-butanol are typically used to prevent competitive reactions and ensure catalyst stability[6][16].
-
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, it is not always necessary. The inherent electrophilicity of the C2 position allows for direct displacement of the chloride by potent nucleophiles through an SNAr mechanism[3]. This pathway is often simpler, more atom-economical, and avoids the cost and potential product contamination associated with palladium.
-
Mechanism & Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized by the electron-withdrawing ring nitrogens. This stabilization provides the driving force for the reaction[18].
-
Applicable Nucleophiles: Strong nucleophiles such as secondary amines (e.g., piperazine, morpholine), alkoxides, and thiolates are excellent candidates[18].
-
Reaction Conditions: The reaction typically requires heating in a polar solvent like ethanol, DMF, or isopropanol. An external base (e.g., triethylamine) may be added to scavenge the HCl byproduct, or an excess of the amine nucleophile can serve the same purpose[18].
Application Focus: Workflow for a Kinase Inhibitor Scaffold
Many potent kinase inhibitors, such as Dasatinib, feature a 2,4-diaminopyrimidine core[4][5]. This compound is an ideal starting point for constructing analogous scaffolds. The following workflow demonstrates a typical sequence.
This strategy leverages a Suzuki coupling to install a crucial aryl group at the C2 position, which often inserts into the hinge region of a kinase. The resulting intermediate is a valuable platform for subsequent modifications to complete the synthesis of the target molecule.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for coupling this compound with an arylboronic acid.
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq)[2][10].
-
Inerting: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent[2][10].
-
Degassing: Bubble Argon or Nitrogen through the stirred suspension for an additional 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: To the suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq, 5 mol%)[2][11].
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours)[2].
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine[2].
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-N,N-dimethylpyrimidin-5-amine product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of the title compound with a secondary amine.
-
Vessel Preparation: In an oven-dried flask under an Argon atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Pre-mixture: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq, 2 mol%) and the phosphine ligand (e.g., X-Phos, 0.04 eq, 4 mol%) in a small amount of the reaction solvent[6].
-
Reagent Combination: Add anhydrous solvent (e.g., n-butanol or toluene) to the main flask, followed by the catalyst pre-mixture[6].
-
Reaction: Heat the mixture to 85-110 °C and monitor by TLC or LC-MS until completion (typically 2-16 hours)[6].
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.
Protocol 3: General Procedure for SNAr with a Secondary Amine
This protocol provides a palladium-free method for amination.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF (to a concentration of 0.1-0.2 M)[18].
-
Reagent Addition: Add the secondary amine (e.g., morpholine, 2.0-3.0 eq). An excess is used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, use a smaller excess of the amine (1.1 eq) with an external base like triethylamine (1.2 eq)[18].
-
Reaction: Heat the mixture to reflux or 100-140 °C (if using DMF) and maintain for 2-16 hours, monitoring progress by TLC[18].
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure[18].
-
Purification: Dissolve the residue in ethyl acetate or dichloromethane, wash with water to remove amine salts, and then with brine. Dry the organic phase and concentrate. Purify the crude material by flash column chromatography to yield the pure product.
Conclusion
This compound is a powerful and economically viable building block for creating molecular complexity. Its well-defined reactivity at the C2 position, accessible through robust palladium-catalyzed cross-coupling reactions or straightforward SNAr substitutions, provides chemists with a reliable toolkit for synthesis. The protocols and strategic insights provided herein demonstrate the compound's immense value, particularly in constructing the core scaffolds of targeted therapeutics like kinase inhibitors, thereby accelerating the drug discovery process.
References
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Buchwald–Hartwig amin
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science.
- This compound, 95%. Lab-Chemicals.Com.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.
- 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. CAMEO Chemicals.
- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Benchchem.
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- CAS NO.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 2-chloro-N,N-dimethylpyrimidin-5-amine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Aminopyrimidine Scaffold
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions, particularly hydrogen bonding, through its nitrogen atoms, mimicking the purine bases of DNA and RNA. This bioisosteric relationship makes pyrimidine derivatives particularly adept at targeting ATP-binding sites in enzymes, most notably protein kinases.[2]
Within this esteemed class of heterocycles, 2-chloro-N,N-dimethylpyrimidin-5-amine has emerged as a particularly valuable and versatile building block. Its strategic disubstitution offers medicinal chemists a powerful tool for the synthesis of complex molecules with tailored pharmacological profiles. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of substituents.[3] Concurrently, the 5-(N,N-dimethylamino) group profoundly influences the electronic properties of the pyrimidine ring and provides a handle for modulating the physicochemical properties of the final compound, such as solubility, basicity, and metabolic stability. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present data to empower researchers in their drug discovery endeavors.
Core Application: A Gateway to Potent Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology. The 2,5-diaminopyrimidine scaffold, readily accessible from this compound, has proven to be a highly effective template for the design of potent and selective kinase inhibitors.[4] These compounds typically function as "hinge-binders," forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.
Case Study: The Synthesis of Dasatinib (BMS-354825)
A paramount example of the utility of a related building block is in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5] The synthesis of Dasatinib showcases the strategic importance of the 2-chloropyrimidine moiety in coupling with a key thiazole intermediate. While the exact starting material for the commercial synthesis of Dasatinib is a closely related derivative, the underlying chemical transformation is a nucleophilic aromatic substitution that is directly applicable to this compound.
The general synthetic strategy involves the coupling of a 2-chloropyrimidine derivative with an aminothiazole core. The 5-amino group of the pyrimidine plays a crucial role in the final drug's interaction with the target kinases.
Synthetic Protocols and Methodologies
Protocol 1: General Procedure for the Synthesis of this compound
While this compound is commercially available, an understanding of its synthesis from simpler precursors is valuable. The following is a general, multi-step procedure adapted from the synthesis of related 5-aminopyrimidines.[6][7]
Synthetic Scheme:
A multi-step synthesis of the title compound.
Step 1: Nitration of 2-chloropyrimidine
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice-salt bath, add 2-chloropyrimidine (10 g, 87.3 mmol) portion-wise, maintaining the temperature below 10 °C.
-
After complete addition, add fuming nitric acid (15 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated product, 2-chloro-5-nitropyrimidine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction of the Nitro Group
-
To a suspension of 2-chloro-5-nitropyrimidine (10 g, 62.7 mmol) in ethanol (100 mL), add a solution of ammonium chloride (10 g) in water (30 mL).
-
Heat the mixture to 60 °C and add iron powder (10.5 g, 188 mmol) portion-wise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloropyrimidin-5-amine.
Step 3: Reductive Amination
-
Dissolve the crude 2-chloropyrimidin-5-amine (5 g, 38.6 mmol) in dichloromethane (100 mL).
-
Add aqueous formaldehyde (37 wt. %, 6.2 mL, 81.1 mmol) followed by sodium triacetoxyborohydride (24.5 g, 115.8 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors. The example provided is analogous to a key step in the synthesis of Dasatinib.
Reaction Scheme:
General SNAr reaction with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 1-(2-hydroxyethyl)piperazine) (1.2 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Add the amine nucleophile (1.2 mmol) and anhydrous 1,4-dioxane (10 mL).
-
Add DIPEA (2.0 mmol) to the reaction mixture.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 8-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 2,5-diaminopyrimidine derivative.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The design of potent and selective kinase inhibitors is a nuanced process of optimizing interactions with the target enzyme while maintaining favorable drug-like properties. The this compound scaffold provides a platform for systematic SAR exploration.
| Position | Moiety | Rationale and Impact on Activity |
| C2 | Substituted amine | This is the primary point of diversification via the SNAr reaction. The nature of the amine introduced here is critical for achieving potency and selectivity. It often extends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of solubilizing groups or moieties that can form additional interactions with the kinase. |
| C4 | Hydrogen | The C4 position is typically unsubstituted, with the nitrogen at position 3 acting as a key hydrogen bond acceptor with the kinase hinge region. |
| N1 & N3 | Ring Nitrogens | These nitrogens are crucial for the scaffold's ability to act as a hinge-binder. They form hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge, respectively. |
| C5 | N,N-dimethylamino | The N,N-dimethylamino group at this position serves multiple purposes. It is an electron-donating group, which can modulate the electronics of the pyrimidine ring and the reactivity of the C2-chloro group. It can also improve aqueous solubility and act as a hydrogen bond acceptor. Its presence can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. |
The SNAr Mechanism:
The key transformation utilizing this compound is the nucleophilic aromatic substitution. This reaction typically proceeds through a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate. However, recent studies suggest that some SNAr reactions on electron-deficient heterocycles may proceed through a concerted mechanism.[8][9]
The addition-elimination mechanism of SNAr.
The electron-deficient nature of the pyrimidine ring, further influenced by the electron-withdrawing character of the ring nitrogens, makes the C2 position susceptible to nucleophilic attack. The stability of the anionic Meisenheimer intermediate is crucial for the reaction to proceed efficiently.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of kinase inhibitors, where it provides a robust scaffold for the generation of potent and selective drug candidates. The straightforward and high-yielding nucleophilic aromatic substitution at the 2-position, coupled with the modulating effects of the 5-(N,N-dimethylamino) group, offers a powerful strategy for lead optimization. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, we can anticipate that this and related aminopyrimidine scaffolds will continue to play a pivotal role in the development of the next generation of targeted therapeutics.
References
- SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiprolifer
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]
- Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. European Journal of Medicinal Chemistry. [Link]
- Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]
- Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
- Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
- Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. s3-us-west-2.amazonaws.com. [Link]
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.
- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
- N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide.
- Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [Link]
- Concerted Nucleophilic Aromatic Substitutions.
- Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie. [Link]
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry. [Link]
Sources
- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Methods for the Detection and Quantification of 2-chloro-N,N-dimethylpyrimidin-5-amine
Abstract
This comprehensive guide details robust and validated analytical methodologies for the detection and quantification of 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS 62802-43-1), a key intermediate in pharmaceutical synthesis. As the control of starting materials and the profiling of impurities are critical for regulatory compliance and drug safety, reliable analytical procedures are paramount.[1][2] This document provides detailed protocols for a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a confirmatory, high-sensitivity method using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure accuracy, precision, and reliability.[3][4]
Introduction and Analyte Profile
This compound is a substituted pyrimidine, a heterocyclic aromatic compound that forms the core of many biologically active molecules.[5][6] Its detection and quantification are essential for process control in multi-step syntheses and for ensuring its clearance as a potential process-related impurity in final active pharmaceutical ingredients (APIs). The development of selective and sensitive analytical methods is therefore a critical aspect of quality control in the pharmaceutical industry.
Analyte Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 62802-43-1 | [7][8][9] |
| Molecular Formula | C₆H₈ClN₃ | [7] |
| Molecular Weight | 157.60 g/mol | [7] |
| Chemical Structure | ![]() | - |
Primary Quantitative Method: Reversed-Phase HPLC with UV Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the quantification of non-volatile, polar to moderately non-polar organic molecules, making it an ideal choice for the assay and impurity profiling of this compound.
Principle and Causality
The methodology is predicated on the partitioning of the analyte between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The dimethylamino and pyrimidine moieties of the analyte provide sufficient polarity to be soluble in common mobile phases, while the overall structure has enough hydrophobicity to retain on a C18 column, allowing for excellent separation from more polar or non-polar impurities. UV detection is suitable due to the aromatic pyrimidine ring, which acts as a chromophore, providing strong absorbance in the UV region. The selection of an optimal wavelength is critical for achieving high sensitivity and specificity.
Experimental Protocol: HPLC-UV
Objective: To accurately quantify this compound in a sample matrix.
Materials and Reagents:
-
Reference Standard: this compound, purity ≥95%[7]
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade
-
pH Adjustment: Phosphoric Acid (H₃PO₄), analytical grade
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax, Waters SunFire). The choice of a 3.5 µm particle size offers a good balance between efficiency and backpressure.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 10 mM KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄ | Buffered aqueous phase to ensure consistent peak shape and retention time for the basic amine analyte. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient Elution | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | A gradient program ensures elution of compounds with a wide range of polarities and provides a sharp peak for the analyte of interest. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature minimizes fluctuations in retention time. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Detection Wavelength | 254 nm | Pyrimidine derivatives typically exhibit strong absorbance around this wavelength. A full UV scan (200-400 nm) should be performed on a standard to confirm the λmax.[5][10] |
| Diluent | Water:Acetonitrile (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to prepare a stock solution (100 µg/mL). Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh the sample to achieve a theoretical concentration of ~20 µg/mL of the analyte in the final volume after dissolving in the diluent.
-
System Suitability: Before analysis, inject the 20 µg/mL standard solution six times. The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[3]
-
Analysis: Inject the blank (diluent), calibration standards, and sample solutions in sequence.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
Method Validation Framework (ICH Q2(R2))
A validated method ensures data integrity.[3][4][11] The following parameters must be assessed:
| Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. Criterion: Peak purity index > 0.995 (using DAD), and baseline resolution (>2.0) from adjacent peaks. |
| Linearity | Establish a linear relationship between concentration and detector response. Criterion: Correlation coefficient (r²) ≥ 0.999 over a range of 5-50 µg/mL. |
| Accuracy | Measure the closeness of the experimental value to the true value. Criterion: 98.0% to 102.0% recovery from spiked matrix samples at three concentration levels. |
| Precision | Repeatability (Intra-day): %RSD ≤ 2.0% for six replicate sample preparations. Intermediate Precision (Inter-day): %RSD ≤ 3.0% when analyzed by different analysts on different days. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. Criterion: Signal-to-Noise ratio (S/N) of ~3:1. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Criterion: S/N of ~10:1; %RSD ≤ 10%. |
| Robustness | Assess the method's reliability with deliberate variations in parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min). Criterion: System suitability parameters remain within limits. |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the unambiguous identification and trace-level quantification of volatile and semi-volatile compounds.[12][13] It serves as an excellent confirmatory method due to the high specificity provided by the mass spectrum, which acts as a chemical "fingerprint".
Principle and Causality
The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. This compound, with a molecular weight of 157.60, is suitable for GC analysis. The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically used. Upon elution, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected based on its mass-to-charge ratio (m/z). The presence of a chlorine atom provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1), which is a powerful diagnostic tool for identification.
Experimental Protocol: GC-MS
Objective: To confirm the identity and detect trace levels of this compound.
Materials and Reagents:
-
Reference Standard: this compound, purity ≥95%
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC-MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 | Splitless mode enhances sensitivity for low concentrations. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 80°C, hold 1 min; ramp to 280°C at 20°C/min; hold 5 min | A temperature ramp allows for separation of components with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode significantly increases sensitivity for quantification. |
| SIM Ions | 157 (Molecular ion, M⁺), 159 ([M+2]⁺, for isotope ratio), 142 ([M-CH₃]⁺), 122 ([M-Cl]⁺) | Monitoring characteristic ions improves specificity and sensitivity. |
Procedure:
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in ethyl acetate. Serially dilute to create low-concentration standards (e.g., 0.05 µg/mL to 1 µg/mL) for SIM mode analysis.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a suitable concentration. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.
-
Analysis: Inject the solvent blank, standards, and samples.
-
Data Interpretation:
-
Identification: Confirm the analyte by matching the retention time with a standard and comparing the acquired mass spectrum with a reference spectrum. Key identifiers are the molecular ion (m/z 157), the chlorine isotope pattern (m/z 159 at ~32% abundance of m/z 157), and key fragment ions.
-
Quantification: For trace analysis, use the peak area of the primary quantifier ion (m/z 157) in SIM mode and calculate the concentration from a calibration curve.
-
GC-MS Workflow Diagram
Caption: Workflow for confirmatory GC-MS analysis.
Summary and Method Comparison
Both HPLC-UV and GC-MS are powerful, complementary techniques for the analysis of this compound. The choice of method depends on the analytical objective.
| Feature | HPLC-UV | GC-MS |
| Primary Use | Assay, Purity, Quantification | Identity Confirmation, Trace Analysis |
| Principle | Liquid-phase partitioning | Gas-phase partitioning & Mass |
| Specificity | Moderate to High | Very High |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL (SIM mode) |
| Sample Volatility | Not required | Required (thermally stable) |
| Key Advantage | Robust, precise quantification | Unambiguous identification via mass spectrum |
References
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25).
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... ACS Publications.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... MDPI.
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
- This compound, 95%. Lab-Chemicals.Com.
- This compound | 62802-43-1. ChemicalBook.
- 2-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine. BLDpharm.
- 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993. PubChem.
- This compound CAS. ChemicalBook.
- Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
- 2-Chloropropyldimethylamine | C5H12ClN | CID 92738. PubChem.
- 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2. Benchchem.
- High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
- Rapid, Direct, and Sensitive Determination of Aziridine and 2-Chloroethylamine by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. ResearchGate.
- Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds... PMC - NIH.
- This compound (Cas 62802-43-1). Parchem.
- Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate.
- 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175. PubChem.
- Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention–related 2‐(N,N‐dialkylamino)ethylchlorides with 2‐(N,N‐dialkylamino)ethanols. ResearchGate.
- A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. This compound | 62802-43-1 [chemicalbook.com]
- 9. parchem.com [parchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. database.ich.org [database.ich.org]
- 12. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Reactivity of 2-chloro-N,N-dimethylpyrimidin-5-amine with Nucleophiles
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrimidine core is a cornerstone of medicinal chemistry, found in a significant percentage of small-molecule drugs approved by the U.S. FDA. Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic tractability. Within this class of heterocycles, 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS 62802-43-1) stands out as a highly valuable and versatile building block.[1] The strategic placement of its functional groups—a reactive chlorine atom at the 2-position and a dimethylamino group at the 5-position—creates a unique electronic environment that allows for selective and efficient modification, making it a key intermediate in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[2]
This guide provides an in-depth exploration of the reactivity of this compound with a range of common nucleophiles. We will delve into the mechanistic principles governing these transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals to leverage this scaffold in their synthetic campaigns.
Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which polarize the ring and make the carbon atoms susceptible to nucleophilic attack.[5] The chlorine atom at the C2 position is particularly activated because it is flanked by these two ring nitrogens, facilitating its displacement.[6]
The reaction proceeds via a two-step addition-elimination sequence:
-
Addition: The nucleophile attacks the electrophilic carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The N,N-dimethylamino group at the C5 position is an electron-donating group. While electron-donating groups can sometimes slow down SNAr reactions, the powerful activating effect of the two ring nitrogens on the C2 position ensures that substitution remains a highly favorable process for a wide variety of nucleophiles.
Caption: Generalized SNAr mechanism for 2-chloropyrimidines.
I. Reactions with N-Nucleophiles: Building Blocks for Kinase Inhibitors
The reaction of this compound with primary and secondary amines is one of its most important applications, yielding 2,5-diaminopyrimidine derivatives. This structural motif is central to numerous protein kinase inhibitors, where the pyrimidine core acts as a hinge-binding scaffold.
Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes a standard procedure for the SNAr reaction with a cyclic secondary amine. The use of a mild base is crucial to neutralize the HCl generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF to dissolve the solids (concentration approx. 0.1-0.2 M).
-
Add morpholine (1.2 eq) to the stirring solution at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent (DMF) under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water (2x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(5-(dimethylamino)pyrimidin-2-yl)morpholine.
| Parameter | Typical Conditions for Amination |
| Nucleophile | Primary/Secondary Aliphatic or Aromatic Amines (1.1 - 1.5 eq) |
| Solvent | DMF, DMSO, Acetonitrile, Isopropanol |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA (1.5 - 2.5 eq) |
| Temperature | 80 °C to 140 °C (or reflux) |
| Time | 2 - 24 hours |
| Typical Yield | 75 - 95% |
II. Reactions with O-Nucleophiles: Synthesis of Aryloxy-Pyrimidines
The displacement of the 2-chloro group with alcohols or phenols (alkoxylation/aryloxylation) provides access to 2-alkoxy and 2-aryloxypyrimidine derivatives. These reactions typically require a strong base to deprotonate the hydroxyl group, forming a more potent nucleophile.
Protocol 2: General Procedure for O-Arylation with a Phenol
This protocol details the synthesis of a 2-aryloxy derivative using sodium hydride to generate the phenoxide nucleophile in situ.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-fluorophenol) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: NaH reacts violently with water. Perform this step under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried, three-neck flask under an inert atmosphere, add the substituted phenol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution will be observed).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the chloropyrimidine dropwise to the cold phenoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction by TLC. Once complete (typically 6-18 hours), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
III. Palladium-Catalyzed Cross-Coupling Reactions
Beyond classical SNAr, the 2-chloro position is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. These methods allow for the formation of C-C and C-N bonds that are otherwise difficult to achieve, dramatically expanding the synthetic utility of the scaffold.[7][8][9]
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for coupling the chloropyrimidine with aryl or heteroaryl boronic acids or esters.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Sodium Carbonate, Na₂CO₃) (2.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a flame-dried Schlenk flask, add the this compound (1.0 eq), arylboronic acid (1.5 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
| Parameter | Typical Suzuki Coupling Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligand (e.g., SPhos) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME |
| Temperature | 80 °C to 110 °C |
| Typical Yield | 60 - 90% |
IV. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Inactive catalyst (for cross-coupling).3. Poorly nucleophilic reagent.4. Insufficient base. | 1. Increase reaction temperature.2. Use a fresh batch of catalyst or a more active pre-catalyst.3. For O- or S-nucleophiles, ensure complete deprotonation with a strong base (e.g., NaH).4. Increase stoichiometry of the base. |
| Multiple Products / Side Reactions | 1. Reaction with solvent (e.g., aminolysis by DMF at high temp).2. Degradation of starting material or product.3. For boronic acids, potential for homo-coupling. | 1. Use a non-reactive solvent like dioxane or acetonitrile.2. Lower the reaction temperature and increase reaction time.3. Ensure the reaction is thoroughly degassed to remove oxygen. |
| Difficult Purification | 1. Product is highly polar and water-soluble.2. Contamination with residual high-boiling solvent (DMF/DMSO). | 1. Perform multiple extractions with a suitable organic solvent. Consider a salt-out extraction by adding NaCl to the aqueous layer.2. Perform an aqueous workup to remove DMF/DMSO before concentration. A high-vacuum pump may be required. |
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Vertex AI Search Result.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.Zenodo.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.PubMed.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.Benchchem.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?Chemistry Stack Exchange.
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.Benchchem.
- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.Benchchem.
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.Journal of the Chemical Society C: Organic.
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.Benchchem.
- Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.Benchchem.
- nucleophilic arom
- This compound, 95%.Lab-Chemicals.Com.
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.PubMed.
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. zenodo.org [zenodo.org]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the N-arylation of 2-chloro-N,N-dimethylpyrimidin-5-amine
Introduction: The Strategic Importance of N-Arylated Pyrimidinamines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including a variety of kinase inhibitors and other targeted therapeutics.[1] The strategic introduction of an aryl moiety at a nitrogen atom (N-arylation) of a pyrimidine ring can profoundly influence the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Specifically, the N-arylation of 2-chloro-N,N-dimethylpyrimidin-5-amine offers a versatile platform for the synthesis of a diverse library of compounds with significant potential in drug discovery and development.[2][3]
This application note provides a detailed, field-proven protocol for the N-arylation of this compound, focusing on the highly efficient and widely applicable Buchwald-Hartwig amination.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss critical parameters for successful execution and optimization. Furthermore, we will briefly touch upon the Ullmann condensation as a viable alternative.[6][7]
Reaction Principle: The Catalytic Cycle of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][8] The reaction proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) intermediate then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is a reductive elimination that yields the desired N-arylated product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][9]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)-X\n Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Amine_Coord [label="Amine\nCoordination", shape=plaintext, fontcolor="#5F6368"]; PdII_Amine [label="[Ar-Pd(II)-NHR'R'']+\n Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#5F6368"]; PdII_Amido [label="Ar-Pd(II)-NR'R''\n Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [label="Ar-X", color="#4285F4"]; PdII_Aryl -> Amine_Coord [color="#EA4335"]; Amine_Coord -> PdII_Amine [label="R'R''NH", color="#EA4335"]; PdII_Amine -> Deprotonation [color="#FBBC05"]; Deprotonation -> PdII_Amido [label="-HX", color="#FBBC05"]; PdII_Amido -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; PdII_Amido -> Pd0 [style=dashed, color="#4285F4", label="reductive elimination"];
// Invisible edges for layout {rank=same; Pd0; Product;} } केंदSimplified Catalytic Cycle of Buchwald-Hartwig Amination
Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol provides a general procedure for the N-arylation of this compound with an aryl halide. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.
Table 1: Reagents and Materials
| Reagent | Purpose | Typical Supplier |
| This compound | Starting material | Commercial |
| Aryl halide (e.g., aryl bromide or iodide) | Coupling partner | Commercial |
| Palladium catalyst (e.g., Pd₂(dba)₃) | Catalyst | Commercial |
| Phosphine ligand (e.g., Xantphos) | Stabilizes and activates the catalyst | Commercial |
| Base (e.g., Sodium tert-butoxide) | Deprotonates the amine | Commercial |
| Anhydrous solvent (e.g., Toluene) | Reaction medium | Commercial |
| Inert gas (Argon or Nitrogen) | Prevents catalyst oxidation | Gas Cylinder |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Add reagents to Schlenk flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere:\n- Evacuate and backfill with Ar/N₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Solvent and Base Addition:\n- Add anhydrous solvent and base", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Stir at elevated temperature\n- Monitor by TLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Quench with water\n- Extract with organic solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Dry, concentrate, and purify by chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup [color="#5F6368"]; Setup -> Inert [color="#5F6368"]; Inert -> Addition [color="#5F6368"]; Addition -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; } केंदExperimental Workflow for Buchwald-Hartwig N-arylation
Causality Behind Experimental Choices and Optimization
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction.[10] For electron-rich pyrimidines, bulky and electron-rich ligands like Xantphos or Josiphos derivatives often provide excellent results by promoting both oxidative addition and reductive elimination.[11] The catalyst loading should be optimized to balance reaction efficiency and cost.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the pyrimidine nitrogen without competing in the reaction. Sodium tert-butoxide and cesium carbonate are commonly used.[1] The choice of base can also influence the reaction rate and selectivity.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or DMF are typically used to ensure the stability of the catalyst and the base.[1]
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation. A temperature range of 80-110 °C is a good starting point.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst, insufficient base, or low temp. | Use fresh catalyst, ensure anhydrous conditions, increase base, or raise temp. |
| Side product formation | Catalyst decomposition, reaction with solvent | Lower reaction temperature, screen different ligands, or change the solvent. |
| Poor reproducibility | Inconsistent inert atmosphere, moisture | Ensure proper Schlenk technique, use freshly dried solvents and reagents. |
Alternative Method: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that can be an effective alternative to the Buchwald-Hartwig amination, particularly for large-scale syntheses where the cost of palladium may be a concern.[6][12][13] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] However, modern protocols utilize ligands such as diamines or amino acids to facilitate the reaction under milder conditions.[14][15]
General Conditions for Ullmann Condensation:
-
Catalyst: Copper(I) iodide (CuI) is a commonly used catalyst.
-
Ligand: Proline or N,N'-dimethylethylenediamine (DMEDA) can be effective.
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed.
-
Solvent: High-boiling polar solvents like DMF, DMSO, or NMP are typically required.
-
Temperature: Temperatures in the range of 100-150 °C are common.
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. The Buchwald-Hartwig amination provides a robust and versatile method for achieving this transformation with high efficiency and broad substrate scope. Careful optimization of the catalyst system, base, and reaction conditions is key to achieving high yields and purity. The Ullmann condensation offers a complementary approach that may be advantageous in specific contexts. This application note provides a comprehensive guide to aid researchers in the successful implementation of this important synthetic methodology.
References
- Application Note: Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
- Application Notes and Protocols for the N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine. Benchchem.
- Ullmann condensation. Wikipedia.
- N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
- Ullmann Reaction. Organic Chemistry Portal.
- Synthesis of N-aryl-1,4,5,6-tetrahydropyrimidine-2-carboxamides 3a-k. ResearchGate.
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers.
- Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. National Institutes of Health.
- (PDF) Advances in the Synthesis of Diarylpyrimidine as Potent Non-nucleoside Reverse Transcriptase Inhibitors: Biological Activities, Molecular Docking Studies and Structure-activity Relationship: A Critical Review. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 15. dspace.mit.edu [dspace.mit.edu]
scale-up synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine
An Application Note and Protocol for the Scale-Up Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the , a key heterocyclic building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step synthetic route commencing from commercially available 5-aminopyrimidine. The described methodology emphasizes process safety, operational efficiency, and high product purity, making it suitable for adaptation to pilot plant and manufacturing environments. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and critical process parameters that govern the synthesis, ensuring a thorough understanding for successful implementation.
Introduction and Synthetic Strategy
This compound is a valuable intermediate used in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The presence of the reactive 2-chloro substituent allows for further functionalization via nucleophilic aromatic substitution (SNAr) reactions, while the dimethylamino group modulates the electronic properties and solubility of the molecule.
The efficient production of this intermediate is critical for drug development timelines. This application note outlines a logical and scalable two-step approach:
-
Eschweiler-Clarke Reductive Amination: The synthesis begins with the exhaustive methylation of the primary amino group of 5-aminopyrimidine using formic acid and formaldehyde to produce N,N-dimethylpyrimidin-5-amine. This classic reaction is advantageous for scale-up due to the low cost of reagents and the formation of only gaseous byproducts.
-
Regioselective Chlorination: The resulting N,N-dimethylpyrimidin-5-amine is then subjected to regioselective chlorination at the electron-deficient 2-position of the pyrimidine ring using phosphorus oxychloride (POCl₃). This step is critical and requires careful control of reaction conditions to ensure high selectivity and yield.
This strategy avoids the handling of potentially mutagenic alkylating agents like dimethyl sulfate and provides a clear path to the target molecule with high purity.
Overall Synthetic Pathway Diagram
Caption: Overall two-step synthetic route.
Experimental Protocols
Step 1: Synthesis of N,N-dimethylpyrimidin-5-amine
This procedure details the Eschweiler-Clarke reaction to form the tertiary amine intermediate. The reaction proceeds by forming an iminium ion, which is subsequently reduced by formate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Aminopyrimidine | 95.10 | 100.0 g | 1.05 | 1.0 |
| Formic Acid (98%) | 46.03 | 242.0 g (200 mL) | 5.25 | 5.0 |
| Formaldehyde (37% aq. soln.) | 30.03 | 255.0 g (236 mL) | 3.15 | 3.0 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | ~350 mL | - | - |
| Brine (Saturated NaCl aq.) | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - | - |
Protocol:
-
Reactor Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 5-aminopyrimidine (100.0 g, 1.05 mol).
-
Reagent Addition: Add formic acid (200 mL, 5.25 mol) followed by the slow, portion-wise addition of formaldehyde solution (236 mL, 3.15 mol) to the stirred suspension. The addition may be mildly exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Heat the reaction mixture to 95-100°C (reflux) and maintain for 12-16 hours. Monitor the reaction for the cessation of CO₂ evolution.
-
Reaction Monitoring: Progress can be monitored by TLC (e.g., 10% MeOH in DCM) or HPLC-MS to confirm the consumption of the starting material.
-
Cooling and Quenching: Cool the reaction mixture to room temperature (20-25°C). Carefully transfer the mixture to a 4 L beaker or flask situated in an ice-water bath.
-
Basification: Slowly and carefully add 50% (w/w) aqueous sodium hydroxide to the stirred mixture to adjust the pH to >12. This is a highly exothermic neutralization; maintain the internal temperature below 30°C.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethylpyrimidin-5-amine as an oil or low-melting solid. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the critical chlorination of the pyrimidine ring. Phosphorus oxychloride is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| N,N-dimethylpyrimidin-5-amine | 123.16 | 120.0 g (Assumed from Step 1) | 0.97 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 448.0 g (270 mL) | 2.92 | 3.0 |
| Toluene | 92.14 | 500 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 1.0 L | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | ~2.0 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - | - |
Protocol:
-
Reactor Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and an addition funnel, add the crude N,N-dimethylpyrimidin-5-amine (120.0 g, 0.97 mol) and toluene (500 mL).
-
Reagent Addition: Slowly add phosphorus oxychloride (270 mL, 2.92 mol) to the stirred solution via the addition funnel over 30-45 minutes. Control the addition rate to maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110°C and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the excess POCl₃ and toluene under reduced pressure (use a cold trap and ensure the vacuum pump exhaust is scrubbed).
-
Quenching: (EXTREME CAUTION: Highly Exothermic and HCl gas evolution) . Place a large flask (5 L) containing crushed ice (~2 kg) in an efficient fume hood. Slowly and carefully add the reaction residue to the crushed ice in small portions with vigorous stirring. This quench is highly exothermic and will generate significant amounts of HCl gas. Maintain the temperature of the quench mixture below 20°C.
-
Basification: Once the quench is complete, slowly add saturated aqueous sodium bicarbonate solution to the mixture until the pH is 8-9. Continue to stir until all gas evolution has ceased.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is isopropanol or an ethanol/water mixture. Dissolve the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath. Filter the resulting crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Process Control and Data Summary
Successful scale-up relies on consistent control over key parameters. The following table summarizes typical target values and expected outcomes for this synthesis.
| Parameter | Step 1 (Amination) | Step 2 (Chlorination) |
| Input Scale | 100 g (5-Aminopyrimidine) | ~120 g (Intermediate) |
| Key Reagent Equiv. | 3.0 (HCHO), 5.0 (HCOOH) | 3.0 (POCl₃) |
| Solvent Volume | ~440 mL (Reagents as solvent) | 500 mL (Toluene) |
| Reaction Temp. | 95-100°C | 100-110°C |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 90-95% (Crude) | 80-88% (After Purification) |
| Final Purity (HPLC) | N/A (Crude Intermediate) | >98.5% |
| Final Form | Light yellow to brown solid | Off-white to light yellow crystals |
Scientific Rationale & Scale-Up Considerations
-
Causality in Reagent Selection:
-
Eschweiler-Clarke: This method is chosen for its scalability and atom economy. Unlike methods using alkyl halides, it avoids the formation of salt byproducts, simplifying workup. The excess formic acid acts as both a solvent and the reducing agent.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and cost-effective chlorinating agent for converting electron-rich heteroaromatics or their N-oxides into chloro-derivatives. In this case, it readily chlorinates the electron-deficient 2-position of the pyrimidine ring, which is activated by the two ring nitrogens. The use of a slight excess ensures complete conversion.
-
-
Trustworthiness Through Self-Validation:
-
In-Process Controls (IPCs): The protocol's reliability is ensured by implementing IPCs. HPLC analysis is crucial after the chlorination step to confirm the complete consumption of the intermediate. Incomplete reaction can lead to difficult-to-remove impurities.
-
Quenching Protocol: The quench of POCl₃ is the most hazardous part of the process. The protocol specifies a slow addition to a large volume of ice, which is a standard and trusted industry practice to safely manage the significant exotherm and gas evolution.
-
-
Authoritative Grounding:
-
The synthesis of substituted pyrimidines is a well-established field of heterocyclic chemistry. The condensation of amidines and subsequent functionalization are common strategies.[1][2] The chlorination of nitrogen-containing heterocycles with POCl₃ is a standard procedure documented in numerous sources.[3]
-
Scale-Up Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Hazard Analysis
All operations should be conducted by trained personnel in a controlled laboratory or pilot plant setting.
-
This compound: May cause skin, eye, and respiratory irritation.[4] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe burns upon contact. All manipulations must be performed in a certified chemical fume hood.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area.
-
Formaldehyde: Toxic and a suspected carcinogen. Avoid inhalation of vapors.
-
Sodium Hydroxide: Corrosive. Causes severe burns. The neutralization process is highly exothermic and requires careful temperature control.
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety glasses with side shields or chemical goggles, and nitrile or neoprene gloves. Face shields are recommended during quenching operations.[4]
References
- BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
- Fairfax, D. J., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications.
- AK Scientific, Inc. Safety Data Sheet: this compound.
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science.
- Baran, P. S., & Roach, R. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS.
- CAMEO Chemicals. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. NOAA.
- Google Patents. (2021). High performance liquid detection method for 2-chloroethylamine hydrochloride.
Sources
Application Notes: 2-chloro-N,N-dimethylpyrimidin-5-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged structure in drug design. This application note details the utility of 2-chloro-N,N-dimethylpyrimidin-5-amine as a strategic building block for the synthesis of diverse kinase inhibitor libraries. We will explore its reactivity, provide detailed protocols for its functionalization via palladium-catalyzed cross-coupling reactions, and discuss the rationale behind the synthetic strategies.
The unique substitution pattern of this reagent, featuring a reactive chlorine atom at the 2-position and a dimethylamino group at the 5-position, offers a valuable platform for generating novel chemical entities. The chloro group serves as a versatile handle for introducing aryl and heteroaryl fragments through reactions like the Suzuki-Miyaura coupling, or for installing substituted amino groups via the Buchwald-Hartwig amination. These two reaction classes are fundamental in the construction of the vast majority of kinase inhibitors.[2][3]
Mechanistic Considerations & Reactivity Profile
The reactivity of the 2-chloro group is modulated by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring itself is electron-deficient, which generally activates halogens towards nucleophilic aromatic substitution (SNAr) and facilitates the oxidative addition step in palladium-catalyzed cycles.[4][5]
The 5-N,N-dimethylamino group, being an electron-donating group, can influence the reactivity of the 2-chloro position. This influence is a balance of opposing effects:
-
Mesomeric (Resonance) Effect: The lone pair of the amino group can donate electron density into the pyrimidine ring, which could potentially decrease the electrophilicity of the C2 carbon, making it slightly less reactive towards nucleophilic attack or oxidative addition compared to an unsubstituted 2-chloropyrimidine.
-
Inductive Effect: Nitrogen is an electronegative atom, and thus exerts an electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the ring carbons.
In the context of palladium-catalyzed reactions, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is a critical step. While strong electron-donating groups can sometimes slow this step, the overall electron-deficient nature of the pyrimidine ring generally ensures that 2-chloropyrimidines are viable substrates for these transformations.[6]
Application in Kinase Inhibitor Synthesis
The general strategy for utilizing this compound involves its functionalization at the C2 position to generate key intermediates or final kinase inhibitor molecules. The two most prominent and powerful methods for this are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are provided as robust starting points for the functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with an aryl amine. This is a key transformation for synthesizing 2-anilinopyrimidine derivatives, a common motif in many kinase inhibitors.[3][7]
Reaction Scheme:
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Role |
| This compound | 62802-43-1 | 157.61 | Starting Material |
| Arylamine (e.g., 3-ethynylaniline) | 540-36-3 | 117.15 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Palladium Pre-catalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Toluene, anhydrous | 108-88-3 | 92.14 | Solvent |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylamine (1.2 mmol, 1.2 equiv.), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
In a separate vial, in a glovebox, prepare the catalyst system by mixing Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add the catalyst mixture to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-N,N-dimethylpyrimidin-5-amine derivative.
Causality and Optimization:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos is highly effective for the amination of heteroaryl chlorides.[8] The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido intermediate.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid. This reaction is essential for accessing 2-arylpyrimidine scaffolds.[9][10]
Reaction Scheme:
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Role |
| This compound | 62802-43-1 | 157.61 | Starting Material |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane) | 95464-05-4 | 816.64 | Palladium Pre-catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Solvent |
| Water, degassed | 7732-18-5 | 18.02 | Co-solvent |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 2-aryl-N,N-dimethylpyrimidin-5-amine.
Causality and Optimization:
-
Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is effective for the coupling of heteroaryl chlorides.[11] The dppf ligand is crucial for stabilizing the palladium center throughout the catalytic cycle.
-
Base and Solvent: An inorganic base like K₂CO₃ in an aqueous/organic solvent mixture (dioxane/water) is a standard and highly effective system for Suzuki couplings. The water is essential for the transmetalation step, while dioxane solubilizes the organic components.[1]
Data Presentation: Representative Cross-Coupling Conditions
While extensive data for this compound is not widely published, the following table summarizes typical conditions for analogous chloropyrimidine couplings, which serve as a strong starting point for optimization.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield Range (%) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100-110 | 70-95 |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 75-90 |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | 80-95 |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 65-85 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potential kinase inhibitors. Its amenability to functionalization via robust and scalable palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient generation of diverse chemical libraries. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and drug development professionals to leverage this scaffold in their discovery programs.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ([Link])
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ([Link])
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. ([Link])
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ([Link])
- US8946235B2 - 2-(2,4,5-substituted-anilino)
- Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. ([Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the pyrimidine ring in 2-chloro-N,N-dimethylpyrimidin-5-amine
An Application Guide to the Strategic Functionalization of 2-Chloro-N,N-dimethylpyrimidin-5-amine for Advanced Drug Discovery
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems, often enhancing a molecule's pharmacokinetic and pharmacodynamic profile.[2][5]
This guide focuses on a particularly valuable building block: This compound . The strategic placement of its substituents makes it a highly versatile intermediate for chemical library synthesis. The chlorine atom at the C2 position is activated towards both transition-metal-catalyzed cross-coupling and nucleophilic substitution, a direct consequence of the electron-withdrawing effects of the two adjacent ring nitrogen atoms.[5][6] The dimethylamino group at the C5 position, while electron-donating, modulates the electronic properties of the ring and provides an additional vector for molecular complexity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying principles and strategic considerations for the key transformations of this pyrimidine core, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as classical Nucleophilic Aromatic Substitution (SNAr).
Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough risk assessment is mandatory. This compound is an irritant that can cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[7][8]
-
Storage: Store the material in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[7]
-
Spill & Exposure: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] In case of inhalation, move the individual to fresh air.[7] Seek immediate medical attention if symptoms persist.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[7]
Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[2][9] For this compound, this reaction enables the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the C2 position.
Reaction Principle & Causality
The reaction proceeds through a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates this step, even with a typically less reactive chloride.[6]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is promoted by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand, followed by the anhydrous solvent.
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-substituted pyrimidine.
Data Presentation: Starting Conditions for Optimization
The following table provides reference conditions for Suzuki-Miyaura coupling on related chloropyrimidine systems, which serve as an excellent starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | Good | [3] |
| Pd(OAc)₂ (2.5) | PPh₃ (5) | Na₂CO₃ (9.3) | Glyme/H₂O | 70 | 88% | [6] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | Good to Excellent | [10] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 80 | Good | [5] |
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forging C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[11][12] It allows for the direct coupling of primary or secondary amines to the C2 position of the pyrimidine core, providing access to a diverse range of 2-aminopyrimidine derivatives.
Reaction Principle & Causality
The mechanism is analogous to the Suzuki coupling but tailored for C-N bond formation.[13][14]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[13]
The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, BrettPhos) are essential to stabilize the palladium intermediates and promote the reductive elimination step.[11][15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Generalized Experimental Protocol
-
Glovebox Setup: In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and a strong base (e.g., NaOt-Bu, K₃PO₄) to a dry Schlenk tube or microwave vial.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the primary or secondary amine coupling partner (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, Dioxane).
-
Reaction: Seal the vessel, remove from the glovebox, and heat to the desired temperature (80-120 °C) with vigorous stirring.[13][16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.[13]
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Recommended Catalyst Systems
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Amine Scope | Reference |
| PdCl₂(PPh₃)₂ (10) | Xantphos (15) | NaOt-Bu (1.4) | Toluene | 110 | Primary/Secondary Aryl | [15] |
| Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOt-Bu or K₃PO₄ (2.5) | Toluene | 110-150 | Primary/Secondary | [16] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | Primary/Secondary | [11] |
Part 3: C-C(sp) Bond Formation via Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize aryl-alkyne structures, which are valuable pharmacophores and versatile intermediates for further chemical elaboration.[4] This reaction couples the C2 position of the pyrimidine with a terminal alkyne.
Reaction Principle & Causality
The Sonogashira reaction uniquely employs a dual-metal catalytic system.[17][18]
-
Palladium Cycle: This cycle is similar to those above, beginning with the oxidative addition of the Pd(0) catalyst to the C-Cl bond.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 2-alkynylpyrimidine product.[17]
The amine (e.g., triethylamine, diisopropylamine) typically serves as both the base and, in many cases, the solvent.[18]
Caption: Interconnected catalytic cycles in the Sonogashira reaction.
Generalized Experimental Protocol
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
-
Reagent Addition: Under inert atmosphere, add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or i-Pr₂NH). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C) until completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography.
Data Presentation: Common Sonogashira Conditions
| Catalyst (mol%) | Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | [4] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N / i-Pr₂NH | THF or Dioxane | RT - 60 | [17][18] |
| Pd₂(dba)₃ (2) | CuI (4) | PPh₃, Cs₂CO₃ | Dioxane | 80 | [19] |
Part 4: Nucleophilic Aromatic Substitution (SNAr)
As a powerful alternative to metal-catalyzed reactions, SNAr offers a direct, often more economical pathway for functionalization. The inherent electron deficiency of the pyrimidine ring, amplified by the two nitrogen atoms flanking the C2 position, makes the C2-chloro group susceptible to displacement by strong nucleophiles.[1][20][21]
Reaction Principle & Causality
SNAr is a two-step addition-elimination process:
-
Nucleophilic Attack: A potent nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[22]
-
Elimination: Aromaticity is restored as the chloride leaving group is ejected, resulting in the net substitution product.
This pathway avoids the cost and potential product contamination associated with palladium catalysts but may require higher temperatures or stronger nucleophiles compared to cross-coupling methods.[20]
Caption: The two-stage mechanism of Nucleophilic Aromatic Substitution (SNAr).
Generalized Experimental Protocol (Amination Example)
-
Vessel Setup: In a round-bottom flask or sealed tube, combine this compound (1.0 mmol, 1.0 equiv) with the desired amine nucleophile (1.5-3.0 equiv).
-
Solvent/Conditions: Depending on the nucleophile's reactivity, the reaction can be run neat, in a high-boiling polar aprotic solvent (e.g., DMF, DMSO), or under basic conditions (e.g., with K₂CO₃).
-
Reaction: Heat the mixture, often to temperatures above 100 °C, with stirring.
-
Monitoring: Monitor the disappearance of starting material by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water to precipitate the product or extract with an organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by column chromatography or recrystallization.
Conclusion
This compound is a highly adaptable chemical scaffold. The C2-chloro position serves as a versatile handle for introducing molecular diversity through a suite of reliable and high-yielding reactions. Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer broad substrate scope and functional group tolerance under relatively mild conditions. For a more direct and metal-free approach, Nucleophilic Aromatic Substitution provides a powerful alternative. By mastering these transformations, researchers in drug discovery can efficiently generate novel libraries of pyrimidine-based compounds, accelerating the journey toward new therapeutic agents.
References
- St. Jean, D. J., Jr, & Fotsch, C. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Vertex AI Search.
- BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- AK Scientific, Inc. Safety Data Sheet (United States) this compound. AK Scientific, Inc.
- Belnome, F., et al. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate.
- PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.
- BenchChem. (2025). Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide. BenchChem.
- Hergert, T., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Hussain, M., et al. (2008). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
- Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
- Takakusa, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
- ResearchGate. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Sigma-Aldrich. (2021). SAFETY DATA SHEET. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug. BenchChem.
- CAMEO Chemicals. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. CAMEO Chemicals.
- Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate.
- Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1976). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Organic Chemistry Frontiers (RSC Publishing). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
- Fisher Scientific. (2009). SAFETY DATA SHEET. Fisher Scientific.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Darses, B., et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- ACS Publications. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Wikipedia. (2023). Sonogashira coupling. Wikipedia.
- ResearchGate. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ResearchGate.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Chemistry & Biology Interface. (2011). Dimethylamination with DMF. Chemistry & Biology Interface.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. zenodo.org [zenodo.org]
- 22. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Valorization of 2-Chloro-N,N-dimethylpyrimidin-5-amine: A Guide to Modern Cross-Coupling Methodologies
Introduction: The Strategic Importance of the 5-Aminopyrimidine Scaffold
In the landscape of contemporary drug discovery and materials science, the 5-aminopyrimidine core represents a privileged scaffold. Its unique electronic properties and hydrogen bonding capabilities have positioned it as a cornerstone in the design of a multitude of therapeutic agents, most notably kinase inhibitors targeting critical cell signaling pathways in oncology and immunology.[1][2] The subject of this guide, 2-chloro-N,N-dimethylpyrimidin-5-amine, is a particularly valuable building block. The chloro substituent at the 2-position serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. The N,N-dimethylamino group at the 5-position, an electron-donating moiety, modulates the electronic character of the pyrimidine ring, influencing its reactivity and the biological activity of its derivatives.
This document provides an in-depth exploration of key catalytic methodologies for the functionalization of this compound. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their synthetic campaigns. The protocols and insights presented herein are grounded in established principles of organometallic catalysis, drawing from authoritative literature on related heterocyclic systems to provide robust and adaptable starting points for experimental work.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds, celebrated for its broad functional group tolerance and operational simplicity.[3] For this compound, this reaction facilitates the introduction of a wide array of aryl and heteroaryl substituents, which is a common strategy in the structure-activity relationship (SAR) studies of kinase inhibitors.[4]
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine is often the rate-limiting step for chloro-heterocycles. The electron-donating N,N-dimethylamino group can increase the electron density of the pyrimidine ring, potentially slowing this step compared to more electron-deficient pyrimidines. Consequently, the choice of a highly active catalyst system is paramount.
-
Catalyst/Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of less reactive aryl chlorides. Ligands such as XPhos, SPhos, and RuPhos have demonstrated significant efficacy in the coupling of challenging chloro-heterocycles.[5] The use of pre-formed palladium-ligand complexes (precatalysts) can also enhance reaction reproducibility and efficiency.
-
Base Selection: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. The choice of base can influence reaction rates and yields, and empirical screening is often necessary.
-
Solvent System: Anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or n-butanol are typical choices. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and for facilitating the catalytic cycle.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative starting point for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (10:1, anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₂CO₃, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 110 | 70-95 | [5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 65-90 | [6] |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | DME | 90 | 60-85 | [3] |
Note: Yields are based on analogous systems and should be considered indicative.
Part 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This methodology is invaluable for the synthesis of substituted aminopyrimidines, which are key intermediates in the development of numerous pharmaceuticals, including kinase inhibitors where a substituted amino group at the 2-position can be crucial for activity.[1]
Mechanistic Considerations and Optimization Strategies
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides relies on an efficient oxidative addition step. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the palladium(0) catalyst.[8]
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination of chloro-heterocycles. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are often the ligands of choice as they promote both the oxidative addition and the reductive elimination steps.[9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be substrate-dependent, and weaker bases like K₂CO₃ or Cs₂CO₃ may be employed in some cases, although they generally lead to slower reaction rates.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[8]
Visualizing the Buchwald-Hartwig Experimental Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
RuPhos (4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 75-98 | [10] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | n-BuOH | 85 | 60-90 | [5] |
| Pd₂ (dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | Dioxane | 110 | 70-95 | [8] |
Note: Yields are based on analogous systems and should be considered indicative.
Part 3: Emerging Catalytic Frontiers - C-H Activation
While Suzuki-Miyaura and Buchwald-Hartwig couplings functionalize the C-Cl bond, direct C-H activation presents an atom-economical strategy for forging new bonds. The pyrimidine core possesses C-H bonds that could potentially be targeted for functionalization. However, achieving regioselectivity in the C-H activation of such heterocycles is a significant challenge. Current research in this area is rapidly evolving, with a focus on developing directing groups and catalyst systems that can selectively activate a specific C-H bond. While specific protocols for this compound are not yet widely established, this remains a promising area for future exploration in the synthesis of novel pyrimidine derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and reliable methods for its functionalization at the 2-position. The success of these transformations is critically dependent on the judicious selection of the catalyst system, particularly the phosphine ligand, and the base. The protocols and data presented in this guide, derived from established methodologies for structurally related compounds, offer a solid foundation for researchers to develop efficient and high-yielding synthetic routes towards novel 5-aminopyrimidine derivatives. As the field of catalysis continues to advance, the development of new methods, such as regioselective C-H activation, will undoubtedly further expand the synthetic utility of this important heterocyclic scaffold.
References
- Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]
- Takahashi, H., et al. (2007). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(2), 855-868. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem Scientific Services.
- Le Pham, N. S., Lee, J., & Sohn, J. H. (2018). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. Tetrahedron, 74(26), 3349-3356.
- Wang, T., & Gribble, G. W. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry, 66(12), 921-924. [Link]
- Furet, P., et al. (2004). 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1781-1793. [Link]
- Wang, S., et al. (2015). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 58(17), 6895-6911. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7567. [Link]
- El-Damasy, A. K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1986-2004. [Link]
- Sengmany, S., et al. (2013). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 18(9), 11436-11446. [Link]
- Furet, P., et al. (2010). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 53(16), 6033-6046.
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1105-1116. [Link]
- Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
- Anelli, P. L., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018. [Link]
- Al-Hiari, Y. M., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. International Journal of Pharmaceutical Sciences and Research, 6(8), 3334-3342.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- Hartwig, J. F. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Srogl, J., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. International Journal of Molecular Sciences, 23(21), 13328. [Link]
- Goth, F. W., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 52(6), 1836-1841. [Link]
Sources
- 1. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Guide to Investigating the Reaction Kinetics of 2-chloro-N,N-dimethylpyrimidin-5-amine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N,N-dimethylpyrimidin-5-amine is a key heterocyclic building block in contemporary drug discovery, valued for its role in constructing molecules with diverse therapeutic applications.[1][2] A quantitative understanding of its reaction kinetics is paramount for optimizing synthetic routes, ensuring process scalability, and enabling predictable manufacturing outcomes. This application note provides a comprehensive guide to studying the reaction kinetics of this compound, focusing on its nucleophilic aromatic substitution (SNAr) reactions. We present the theoretical underpinnings of the SNAr mechanism on an electron-rich pyrimidine scaffold, detailed experimental protocols for kinetic analysis using UV-Vis spectrophotometry and HPLC, and a framework for robust data interpretation.
Theoretical Background: The Causality of Reactivity
The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding the electronic factors governing this pathway is crucial for experimental design.
The SNAr Mechanism on the Pyrimidine Core
Unlike electrophilic substitution common to electron-rich aromatics, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the ring susceptible to attack by nucleophiles.[3] The reaction proceeds via a two-step addition-elimination sequence.[4]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chloro leaving group (C2), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored through the expulsion of the chloride ion.
The presence of the strongly electron-donating N,N-dimethylamino group at the 5-position introduces an interesting electronic effect. While electron-withdrawing groups are known to accelerate SNAr reactions by stabilizing the negative charge of the Meisenheimer intermediate, the electron-donating group in this molecule will modulate the reactivity of the C2 position. A thorough kinetic study is therefore essential to quantify this effect.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We aim to provide practical, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
The synthesis of this compound is typically a multi-step process that requires careful control over reaction parameters. This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction's underlying principles.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis. Each question is followed by an analysis of potential causes and recommended solutions grounded in established chemical principles.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low overall yield is a frequent issue, often stemming from inefficiencies in one or both of the primary synthetic steps: the chlorination of the pyrimidine ring and the subsequent nucleophilic substitution to introduce the dimethylamino group.
Possible Causes & Solutions:
-
Incomplete Chlorination: The conversion of a hydroxypyrimidine precursor (e.g., 5-aminouracil) to its corresponding dichlorinated intermediate is a critical, and often challenging, step.
-
Solution: The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a standard method, but often requires forcing conditions.[1][2] The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can catalyze the reaction, leading to higher conversion rates under milder conditions.[3] Recent studies have also shown that conducting the chlorination in a sealed reactor, under solvent-free conditions with an equimolar amount of POCl₃, can significantly improve yields and is more environmentally friendly by reducing excess reagent waste.[2][4]
-
-
Sub-optimal N,N-dimethylation: The introduction of the dimethylamino group via nucleophilic aromatic substitution (SNAr) is sensitive to temperature, stoichiometry, and solvent choice.
-
Solution: Ensure precise temperature control. Running the reaction at too high a temperature can lead to the formation of undesired side products, including di-substituted pyrimidines or hydrolysis of the remaining chloro group. A gradual increase in temperature after the initial addition of dimethylamine can be beneficial. The use of a suitable solvent, such as isopropanol or acetonitrile, is also crucial for reaction efficiency.
-
-
Product Loss During Work-up and Purification: The work-up procedure, especially the quenching of POCl₃, is highly exothermic and can lead to product degradation if not handled correctly.
-
Solution: The reaction mixture from the chlorination step must be quenched slowly by pouring it onto crushed ice with vigorous stirring.[5] This dissipates heat effectively and prevents localized temperature spikes. For purification, instead of relying solely on column chromatography which can lead to losses, consider recrystallization from a suitable solvent system (e.g., toluene/ethyl acetate) as described in process chemistry literature.[6]
-
Q2: I'm observing significant amounts of unreacted dichloropyrimidine intermediate after the dimethylation step. How can I drive the reaction to completion?
This indicates that the SNAr reaction is not proceeding efficiently.
Possible Causes & Solutions:
-
Insufficient Nucleophile or Reaction Time: The stoichiometry of dimethylamine may be too low, or the reaction may not have been allowed to run for a sufficient duration.
-
Solution: Increase the molar equivalent of dimethylamine (e.g., from 1.1 eq to 1.5-2.0 eq). Monitor the reaction progress using a reliable analytical technique like TLC or HPLC. Extend the reaction time, checking for completion every 1-2 hours after the standard duration has passed.
-
-
Inadequate Temperature: The activation energy for the SNAr reaction may not be met at the current reaction temperature.
-
Solution: After the initial addition of dimethylamine at a lower temperature (e.g., 0-10°C), slowly raise the temperature to 40-60°C and maintain it until the reaction is complete.[5] This provides the necessary energy for the substitution to occur without promoting side reactions.
-
Q3: My final product is contaminated with an isomeric impurity. What is it and how can I prevent its formation?
If your starting material is a 2,4-dichloropyrimidine derivative, the primary isomeric impurity is likely the 4-(dimethylamino)-2-chloropyrimidine.
Possible Causes & Solutions:
-
Lack of Regioselectivity: The chlorine atoms at the C2 and C4 positions of the pyrimidine ring have different reactivities, but substitution can occur at both sites if conditions are not optimized.[3]
-
Solution: Regioselectivity in SNAr reactions on dichloropyrimidines is highly dependent on temperature. The C4 position is generally more reactive at lower temperatures. To favor substitution at the C2 position, it is often necessary to perform the reaction under carefully controlled, and sometimes elevated, temperatures. However, for many dichloropyrimidine systems, substitution occurs preferentially at the C4 position. If your target is the 2-chloro isomer, you may need to start from a precursor that already has the desired substitution pattern or use a protecting group strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective pathway starts from a 5-substituted uracil derivative. The synthesis can be broadly outlined in two key steps:
-
Dichlorination: The starting material, such as 5-aminouracil or 5-nitrouracil, is first converted to a 2,4-dichloropyrimidine intermediate. This is typically achieved by heating with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[5][7]
-
Selective Amination: The resulting 2,4-dichloro-5-aminopyrimidine is then reacted with dimethylamine. Under controlled conditions, a nucleophilic aromatic substitution occurs, replacing one of the chlorine atoms with a dimethylamino group to yield the final product.
The workflow below illustrates this general synthetic pathway.
Caption: General workflow for the synthesis of this compound.
Q2: What is the mechanism of chlorination using phosphorus oxychloride (POCl₃)?
The chlorination of hydroxypyrimidines (which exist in tautomeric equilibrium with their keto forms, like uracil) with POCl₃ is a classic transformation. While the exact mechanism can be complex, it is generally understood to proceed as follows:
-
Activation of Pyrimidine: The oxygen atom of the pyrimidine's hydroxyl or carbonyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Formation of a Chlorophosphate Intermediate: This initial attack, followed by the loss of a chloride ion, forms a phosphate ester intermediate.
-
Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or another source) then acts as a nucleophile, attacking the carbon atom (C2 or C4) to which the phosphate group is attached.
-
Elimination and Aromatization: The phosphate group is eliminated as a stable leaving group, and the aromaticity of the pyrimidine ring is restored, resulting in the desired chloropyrimidine.
The use of a base catalyst can accelerate the reaction by deprotonating the hydroxypyrimidine, making it a more potent nucleophile.[3]
Q3: Are there safer or more efficient alternatives to using excess POCl₃?
Yes. While POCl₃ is effective, its use in large excess presents significant environmental and safety challenges, particularly during the quenching process.[1][2] Modern process chemistry has moved towards more efficient and safer protocols.
-
Stoichiometric POCl₃: Using equimolar amounts of POCl₃ in a sealed, high-temperature reactor minimizes waste and simplifies the work-up. This approach has been shown to be effective for a wide range of hydroxypyrimidines and other hydroxy-heterocycles.[2][4]
-
Alternative Chlorinating Agents: Other reagents like sulfuryl chloride (SO₂Cl₂) or a combination of bis(trichloromethyl) carbonate (BTC) and a catalyst can also be used for the chlorination of hydroxy aza-arenes, sometimes under milder conditions.[8][9]
Q4: What are the critical safety precautions for this synthesis?
Safety must be the top priority.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water in a strongly exothermic reaction that releases toxic HCl gas.[3] Always handle POCl₃ in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and have a suitable quenching plan in place before starting. Never add water to POCl₃; always add POCl₃ slowly to ice.
-
Dimethylamine: This is a flammable and corrosive gas or solution with a strong odor. Handle it in a fume hood and avoid inhalation.
-
Pressure Build-up: When running reactions in sealed vessels at elevated temperatures, be aware of potential pressure build-up and use appropriately rated equipment.
Data Summary: Impact of Base Catalyst on Chlorination
The following table summarizes representative data on how a base catalyst can influence the chlorination of a hydroxy pyrimidine, based on findings in the literature.[5]
| Entry | Starting Material | Chlorinating Agent | Base Catalyst | Reaction Time (hrs) | Temp (°C) | Reported Yield |
| 1 | 5-Fluorouracil | POCl₃ (4 eq) | None | 16 | 106-110 | ~65% |
| 2 | 5-Fluorouracil | POCl₃ (4 eq) | N,N-Dimethylaniline | 14 | 106-110 | ~85% |
| 3 | 5-Fluorouracil | POCl₃ (4 eq) | Triethylamine | 12 | 106-110 | ~90% |
Note: Data is illustrative and adapted from similar pyrimidine systems to demonstrate the principle. Actual yields will vary based on substrate and precise conditions.[5]
References
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- WO/2022/090101 - PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.
- Overberger, C. G., & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. Journal of the American Chemical Society. [Link]
- CN105315003A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Guzmán, A., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science. [Link]
- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
- Yu, H., et al. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- IN201621024431A - An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
- Li, H., et al. (2012). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
- An, G., et al. (2003).
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
- Ali, S., et al. (2006). Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Elkanzi, N. A. A., et al. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry. [Link]
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic procedure. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, anticipate challenges, and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine precursor. While seemingly straightforward, this reaction is often accompanied by challenges related to regioselectivity and the formation of various side products. This guide will dissect these challenges and provide practical solutions.
A common and logical synthetic approach starts from 2,4-dichloro-5-nitropyrimidine. This involves a two-step process: regioselective amination with dimethylamine, followed by the reduction of the nitro group. The key challenge lies in controlling the initial amination step to favor the desired C2 substitution.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and commercially available starting material is 2,4-dichloro-5-nitropyrimidine. The synthesis then proceeds via a two-step sequence: 1) regioselective amination with dimethylamine to introduce the dimethylamino group at the C2 or C4 position, and 2) subsequent reduction of the nitro group to an amine. The desired product is obtained when the initial amination occurs at the C2 position.
Q2: Why is regioselectivity a major issue in this synthesis?
In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preference is due to the electronic stabilization of the Meisenheimer intermediate formed during the C4-attack pathway. However, the substituent at the C5 position plays a crucial role in directing the incoming nucleophile. An electron-withdrawing group like a nitro group at C5 further activates the C4 position, making selective C2 substitution challenging.[1]
Q3: What are the expected major side products in this synthesis?
The primary side products arise from incorrect regioselectivity, over-reaction, or hydrolysis. The most common side products are:
-
Isomeric Product: 4-chloro-N,N-dimethylpyrimidin-5-amine.
-
Di-substituted Product: 2,4-bis(dimethylamino)pyrimidin-5-amine.
-
Hydrolysis Products: 2-hydroxy-4-chloro-5-aminopyrimidine or 4-hydroxy-2-chloro-5-aminopyrimidine.
-
Starting Material: Unreacted 2,4-dichloro-5-aminopyrimidine.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.
Problem 1: Low yield of the desired this compound and a high percentage of the 4-chloro isomer.
-
Cause: As mentioned, the inherent electronic preference of the 2,4-dichloropyrimidine system favors substitution at the C4 position. The presence of an electron-withdrawing group at C5, such as a nitro group in the precursor, further enhances this C4 selectivity.[1]
-
Solution:
-
Leverage Tertiary Amine Chemistry: Interestingly, while primary and secondary amines preferentially attack the C4 position, tertiary amines have been shown to favor substitution at the C2 position of 2,4-dichloro-5-nitropyrimidine.[2][3] While dimethylamine is a secondary amine, this principle highlights the nuanced control achievable. For dimethylamine, careful optimization of reaction conditions is key.
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity. Start with reactions at 0 °C or even lower and slowly warm to room temperature.
-
Solvent: The choice of solvent can influence regioselectivity. Aprotic solvents like THF, dioxane, or acetonitrile are commonly used. Experiment with different solvents to find the optimal balance between reactivity and selectivity.
-
Base: A non-nucleophilic base should be used to scavenge the HCl generated during the reaction. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice and stoichiometry of the base can be critical.
-
-
Problem 2: Significant formation of the di-substituted product, 2,4-bis(dimethylamino)pyrimidin-5-amine.
-
Cause: This occurs when a second molecule of dimethylamine displaces the remaining chlorine atom on the pyrimidine ring. This is more likely to happen with an excess of dimethylamine, higher reaction temperatures, or prolonged reaction times.
-
Solution:
-
Stoichiometry Control: Use a controlled amount of dimethylamine, typically 1.0 to 1.2 equivalents relative to the dichloropyrimidine starting material.
-
Slow Addition: Add the dimethylamine solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Management: Maintain a low reaction temperature to disfavor the second substitution, which typically has a higher activation energy.
-
Monitoring: Closely monitor the reaction progress using TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the di-substituted product.
-
Problem 3: Presence of hydrolysis products in the final mixture.
-
Cause: Dichloropyrimidines are susceptible to hydrolysis, especially in the presence of water and base. This leads to the formation of hydroxypyrimidines, which can be difficult to separate from the desired product.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Aqueous Work-up: During the work-up, minimize the contact time with aqueous basic solutions. If a basic wash is necessary, perform it quickly and at a low temperature.
-
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N,N-dimethyl-5-nitropyrimidine
This protocol is a general guideline and may require optimization.
-
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloro-5-nitropyrimidine (1.0 eq) and anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq).
-
Add a 2.0 M solution of dimethylamine in THF (1.05 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Reduction of the Nitro Group
-
Materials:
-
2-chloro-N,N-dimethyl-5-nitropyrimidine
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water mixture
-
-
Procedure:
-
To a solution of 2-chloro-N,N-dimethyl-5-nitropyrimidine in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Data Presentation
Table 1: Common Side Products and their Identification
| Side Product Name | Molecular Formula | Molecular Weight | Key Analytical Features (Expected) |
| 4-chloro-N,N-dimethylpyrimidin-5-amine | C₆H₈ClN₃ | 157.60 | Different chemical shifts in ¹H and ¹³C NMR compared to the desired product. May have a different retention time in LC. |
| 2,4-bis(dimethylamino)pyrimidin-5-amine | C₈H₁₅N₅ | 181.24 | Higher molecular weight observed in MS. Absence of a chloro-substituent signal in the mass spectrum. ¹H NMR will show two distinct dimethylamino signals. |
| 2-hydroxy-4-chloro-5-aminopyrimidine | C₄H₄ClN₃O | 145.55 | Presence of a hydroxyl group, which can be observed in IR and may exchange in D₂O in NMR. |
Visualizations
Reaction Scheme
Caption: Synthetic route to this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
References
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link][2][3]
- BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. Retrieved from BenchChem website. [A representative, though not identical, synthesis that illustrates common steps in pyrimidine chemistry.][4]
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- European Patent Office. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (WO2022090101A1). [6]
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link][1][7]
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Retrieved from BenchChem website. [Provides general protocols for amination of chloropyridines, which are analogous to chloropyrimidines.][1]
- BenchChem. (2025). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. Retrieved from BenchChem website. [Details troubleshooting for amination reactions on dichloropyrimidines.][8]
- BenchChem. (2025). Overcoming poor regioselectivity in the amination of dichloropyrimidines. Retrieved from BenchChem website.
- BenchChem. (2025). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Retrieved from BenchChem website. [Provides insights into the regioselectivity of amination on a similar heterocyclic system.][10]
Sources
Technical Support Center: Troubleshooting Failed 2-chloro-N,N-dimethylpyrimidin-5-amine Reactions
Welcome to the technical support center for 2-chloro-N,N-dimethylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Here we address some of the most common challenges encountered when working with this compound in common cross-coupling and nucleophilic substitution reactions.
General Issues
Q1: My reaction with this compound is not proceeding, or the conversion is very low. What are the initial checks I should perform?
A1: When a reaction fails to initiate or shows poor conversion, a systematic review of your setup and reagents is crucial. Start by verifying the following:
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. This involves thorough degassing of your solvent.[1]
-
Reagent Quality:
-
Solvent: Use anhydrous, degassed solvents. The presence of water can lead to unwanted side reactions and catalyst deactivation.[1]
-
Substrate: Confirm the purity of your this compound. Impurities can inhibit the catalyst.
-
Other Reagents: Ensure all other reagents, especially boronic acids or amines, are pure and dry. Boronic acids, for instance, can degrade over time.[2]
-
-
Catalyst Activity: The age and storage conditions of your palladium catalyst and ligands are critical.[2] Consider using a freshly opened bottle or a reliable precatalyst, which can form the active catalytic species more cleanly.[3]
Suzuki Coupling Reactions
Q2: I'm attempting a Suzuki coupling with this compound and getting a low yield. How can I optimize the reaction?
A2: Low yields in Suzuki couplings with aryl chlorides are a common issue due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[1] Here’s how you can troubleshoot:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ might be effective, but often more specialized systems are required for chloropyrimidines.[2][4] Consider screening different catalyst/ligand combinations. Bulky, electron-rich phosphine ligands are generally preferred for activating C-Cl bonds.[1]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield.[2] While inorganic bases like K₂CO₃ and K₃PO₄ are common, their solubility can be a limiting factor.[2] Sometimes, a mixed solvent system (e.g., dioxane/water) can improve the solubility and efficacy of the base.[5]
-
Temperature: Chloropyrimidines often require elevated temperatures (around 100 °C) for efficient coupling.[2] However, excessively high temperatures can lead to side reactions like protodeboronation of the boronic acid.[4]
-
Microwave Irradiation: This technique can dramatically shorten reaction times and improve yields, sometimes with lower catalyst loading.[4][5]
Troubleshooting Flowchart: Suzuki Coupling
Caption: A stepwise approach to troubleshooting low yields in Suzuki coupling reactions.
Q3: I'm observing significant amounts of side products in my Suzuki coupling. What are they and how can I minimize them?
A3: Common side reactions in Suzuki couplings include:
-
Protodeboronation: The boronic acid reacts with trace water or protic solvents to replace the boronic acid group with a hydrogen atom.[4] To minimize this, use anhydrous conditions and high-purity boronic acids.
-
Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture can help suppress this side reaction.
-
Hydrodehalogenation: The chloro group on the pyrimidine is replaced by a hydrogen atom. This can occur if the reductive elimination step is slow.
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound is failing. What are the likely causes?
A4: Similar to Suzuki couplings, the challenge with Buchwald-Hartwig amination of aryl chlorides lies in the inertness of the C-Cl bond.[1] Here are the key areas to focus on:
-
Catalyst System: This is paramount. The combination of a palladium source and a suitable ligand is critical for success.
-
Palladium Source: Pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[1][3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Ligands like RuPhos, BrettPhos, or XPhos are often effective where simpler ligands fail.[1]
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1]
-
Temperature: These reactions typically require elevated temperatures, often in the 80-110 °C range, to facilitate the difficult oxidative addition step.[1]
Q5: I'm seeing hydrodehalogenation as a major byproduct in my Buchwald-Hartwig amination. How can I prevent this?
A5: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[1] It often occurs when the desired reductive elimination is slow, allowing competing pathways to dominate. To suppress this:
-
Use a Slight Excess of Amine: Using 1.2-1.5 equivalents of the amine can help favor the desired coupling pathway.[1]
-
Ensure Anhydrous Conditions: All reagents and the solvent must be scrupulously dry. Trace water can be a proton source for hydrodehalogenation.[1]
-
High Purity Base: Ensure your base is anhydrous and of high purity. Some sources of NaOtBu can contain impurities that exacerbate the problem.[1]
Nucleophilic Aromatic Substitution (SNAr)
Q6: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is very sluggish. What can I do?
A6: The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack.[6][7] However, the reactivity can be influenced by the nucleophile and reaction conditions.
-
Nucleophile Strength: A more potent nucleophile will generally react faster. If you are using a weak nucleophile, you may need more forcing conditions.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[7]
-
Temperature: Heating the reaction is a common strategy to increase the rate of SNAr reactions.[8]
-
Base: If your nucleophile is an amine or alcohol, adding a non-nucleophilic base can help to deprotonate it, increasing its nucleophilicity.
Mechanism of SNAr
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed[5]
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
XPhos ligand (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes typical reaction conditions for related chloropyrimidine couplings, which can serve as a starting point for optimizing reactions with this compound.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 71-80 | [4][5] |
| Suzuki | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80-90 | ~70-90 | |
| Buchwald | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100-110 | >80 | [1] |
| Buchwald | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | >90 |
References
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine - Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
- Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives - Benchchem.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines - Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- nucleophilic aromatic substitutions - YouTube.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem.
- Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide | Request PDF - ResearchGate.
- Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF - ResearchGate.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
- 2-Chloropropyldimethylamine | C5H12ClN | CID 92738 - PubChem.
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
- CAS NO. 62802-43-1 | this compound | Catalog AAB-AA00ELAW.
- Deaminative chlorination of aminoheterocycles - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N,N-dimethylpyrimidin-5-amine
Welcome to the technical support center for the synthesis and optimization of 2-chloro-N,N-dimethylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of various kinase inhibitors and other pharmacologically active molecules. The precise control of its synthesis is paramount to ensure high purity and yield, which are critical for downstream applications in drug discovery and development. This guide will address common challenges and provide expert insights to navigate the complexities of its synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound from 2,4-dichloro-N,N-dimethylpyrimidin-5-amine via selective hydrodechlorination, but I am observing very low to no yield of the target compound. What are the potential causes and how can I improve the reaction efficiency?
Answer:
Low or no yield in selective hydrodechlorination reactions is a common issue that can often be traced back to catalyst activity, reaction conditions, or the purity of your starting materials.
Causality and Recommended Actions:
-
Catalyst Inactivation: The Palladium (Pd) catalyst is susceptible to poisoning by impurities such as sulfur or residual reagents from previous steps. Ensure your starting material, 2,4-dichloro-N,N-dimethylpyrimidin-5-amine, is of high purity.
-
Insufficient Hydrogen Pressure: The efficiency of the hydrodechlorination is highly dependent on the hydrogen pressure. If you are performing the reaction under atmospheric pressure of hydrogen, consider increasing it. A pressure of 2-3 bar is often sufficient to enhance the reaction rate.
-
Suboptimal Solvent Choice: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. While alcohols like methanol or ethanol are commonly used, aprotic solvents such as ethyl acetate or THF can sometimes offer better results. It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific setup.
-
Incorrect Base or Stoichiometry: A base is typically added to neutralize the HCl generated during the reaction, which can otherwise inhibit the catalyst. Common bases include triethylamine (TEA) or sodium acetate. Ensure you are using at least one equivalent of the base. An excess of base is generally not detrimental but should be optimized.
-
Reaction Temperature: While many hydrodechlorination reactions proceed at room temperature, gentle heating (40-50 °C) can sometimes be beneficial, especially if the reaction is sluggish. However, be cautious as higher temperatures can also lead to over-reduction and the formation of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in selective hydrodechlorination.
Issue 2: Formation of Over-Reduced Byproduct (N,N-dimethylpyrimidin-5-amine)
Question: My reaction is producing a significant amount of the fully dechlorinated byproduct, N,N-dimethylpyrimidin-5-amine, in addition to my desired mono-chloro product. How can I improve the selectivity of the reaction?
Answer:
The formation of the over-reduced product is a classic challenge in selective hydrodechlorination. The key is to fine-tune the reaction conditions to favor the removal of the more reactive chlorine atom at the 4-position without affecting the chlorine at the 2-position.
Causality and Recommended Actions:
-
Catalyst Loading: A high catalyst loading (e.g., >5 mol% of Pd) can lead to over-reduction. Reducing the amount of catalyst can often improve selectivity. Start with a lower loading (1-2 mol%) and monitor the reaction progress carefully by TLC or LC-MS.
-
Reaction Time: Prolonged reaction times will inevitably lead to the formation of the over-reduced product. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Hydrogen Pressure: High hydrogen pressure can also contribute to over-reduction. If you are using elevated pressure, try reducing it to the minimum required for a reasonable reaction rate.
-
Temperature Control: As mentioned previously, higher temperatures can decrease selectivity. Performing the reaction at room temperature or even cooler (0-10 °C) can significantly improve the outcome.
-
Catalyst Modifiers: In some cases, the addition of a catalyst modifier can "poison" the catalyst just enough to prevent the less reactive chlorine from being removed. Additives like quinoline or lead(II) acetate have been used for this purpose, but their use requires careful optimization.
| Parameter | Recommended Range for High Selectivity |
| Catalyst Loading (Pd/C) | 1-3 mol% |
| Hydrogen Pressure | 1-2 bar |
| Temperature | 0-25 °C |
| Reaction Time | Monitor closely, stop upon SM consumption |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify this compound from the reaction mixture. Column chromatography is leading to product decomposition. Are there alternative purification methods?
Answer:
Purification can indeed be challenging due to the potential instability of the product on silica gel.
Causality and Recommended Actions:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Solution: Use neutralized silica gel for column chromatography. This can be prepared by washing the silica with a dilute solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, basic alumina can be used as the stationary phase.
-
-
Crystallization: If the product is a solid, crystallization is often a superior method for purification as it avoids contact with stationary phases.
-
Protocol: After the work-up, concentrate the crude product and attempt to crystallize it from a suitable solvent or solvent mixture. Hexanes/ethyl acetate or isopropanol are often good starting points for crystallization of such compounds.
-
-
Acid-Base Extraction: An acid-base workup can be effective in removing non-basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate your amine product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your product back into an organic solvent. Dry the organic layer, and concentrate to obtain the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and efficient method involves the chlorination of a suitable pyrimidine precursor. One common starting material is 5-aminouracil, which can be chlorinated to give 2,4-dichloro-5-aminopyrimidine.[1][2] Subsequent selective reduction of the 4-chloro group yields the desired product.[3] Another approach could involve the Vilsmeier-Haack reaction on a pyrimidine derivative to introduce functionalities that can be converted to the chloro and dimethylamino groups.[4][5]
Q2: What analytical techniques are best suited for monitoring the reaction progress and characterizing the final product?
A2:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system (e.g., hexanes/ethyl acetate) and visualize under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction components, including the starting material, product, and any byproducts. This is particularly useful for confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and purity assessment of the final product. The proton NMR will show characteristic signals for the aromatic proton and the dimethylamino group.
-
High-Performance Liquid Chromatography (HPLC): Used for determining the purity of the final compound.[6]
Q3: Are there any specific safety precautions I should take when working with the reagents involved in this synthesis?
A3: Yes, several reagents require careful handling:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrogen Gas: Highly flammable. Ensure your hydrogenation apparatus is properly set up and checked for leaks. Perform the reaction in a well-ventilated area, away from ignition sources.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. It is best to handle it as a wet paste. After the reaction, the catalyst should be filtered carefully and never allowed to dry completely in the air, as it can ignite solvents.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-nitropyrimidine
This protocol describes a common method for the chlorination of 5-nitrouracil.[1]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitrouracil (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Add an organic base such as N,N-diethylaniline (1-1.5 equivalents) dropwise at room temperature.[1]
-
Heat the reaction mixture to 60-110 °C and stir for 2-6 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent such as toluene or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-nitropyrimidine.
Protocol 2: Selective Hydrodechlorination to this compound
This protocol is a general guideline for the selective removal of the 4-chloro group.
-
Dissolve the crude 2,4-dichloro-N,N-dimethylpyrimidin-5-amine (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a base such as triethylamine (1.1 equivalents) to the solution.
-
Carefully add 10% Palladium on carbon (Pd/C, 1-5 mol%) to the reaction mixture.
-
Purge the reaction vessel with nitrogen and then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) at atmospheric or slightly elevated pressure.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography on neutralized silica gel.
Workflow for Synthesis and Purification:
Sources
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-chloro-N,N-dimethylpyrimidin-5-amine
Welcome to the technical support guide for 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS 62802-43-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important heterocyclic building block. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format to address specific experimental issues.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step protocols and the scientific rationale behind them.
Issue 1: My final product is a brownish, oily residue instead of the expected solid.
Question: After synthesis and initial work-up, my this compound is a dark, oily substance. How can I purify this to obtain a solid product?
Answer: This is a common issue and often points to the presence of residual starting materials, side-products, or degradation. A multi-step purification approach involving extraction and chromatography is recommended.
Root Cause Analysis:
-
Incomplete Reaction: Unreacted starting materials can contaminate the final product.
-
Side Reactions: The synthesis of pyrimidines can sometimes lead to the formation of colored byproducts.[1]
-
Degradation: Chlorinated pyrimidines can be susceptible to hydrolysis or other degradation pathways, especially in the presence of moisture or strong acids/bases during work-up.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purifying oily this compound.
Detailed Protocol: Column Chromatography [3][4]
-
Slurry Preparation: Adsorb the crude oily product onto a small amount of silica gel. To do this, dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate, add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point for the elution solvent is a mixture of hexanes and ethyl acetate.
-
Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) |
| Monitoring | TLC with UV visualization (254 nm) |
Issue 2: My purified solid has a low melting point and broad NMR peaks.
Question: I've isolated a solid, but the melting point is lower than expected and the NMR spectrum shows broad peaks, suggesting impurities. What could be the cause and how do I fix it?
Answer: This often indicates the presence of solvent residue or isomeric impurities. Recrystallization is an effective technique to address this.
Root Cause Analysis:
-
Trapped Solvent: Solvents used during extraction or chromatography can remain in the solid product, depressing the melting point and causing broad NMR signals.
-
Isomeric Impurities: Side reactions during synthesis can sometimes produce isomers that are difficult to separate by chromatography alone.
-
Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis, which can lead to the formation of the corresponding pyrimidone.[5]
Troubleshooting Workflow:
Caption: Workflow for purifying a solid with a low melting point and broad NMR peaks.
Detailed Protocol: Recrystallization [6]
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Screen various solvents such as ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Solvent System | Rationale |
| Ethanol | Often a good starting point for polar compounds. |
| Isopropanol/Water | A polar protic solvent system that can be effective for compounds with moderate polarity. |
| Ethyl Acetate/Hexane | A less polar system that can be useful if the compound is less soluble in alcohols. |
II. Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Some suppliers recommend refrigeration at 2-8°C under an inert atmosphere.[7]
Q2: What are the potential degradation pathways for this compound?
A2: The chemical structure suggests potential for hydrolytic, oxidative, and photolytic degradation, which are common for pyrimidine derivatives.[2] The chloro group is particularly susceptible to hydrolysis, which would result in the formation of the corresponding hydroxypyrimidine (pyrimidone).
Analytical Characterization
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Safety and Handling
Q4: What are the primary safety concerns when handling this compound?
A4: The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Stability and Storage of 2-Chloro-4-methylpyrimidin-5-amine: A Technical Guide - Benchchem.
- This compound, 95% - Lab-Chemicals.Com.
- Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed.
- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines - Benchchem.
- Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography - Benchchem.
- Pyrimidines.
- 1131-14-2|2-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine - BLDpharm.
- Reactions of Polychlorinated Pyrimidines with DABCO - MDPI.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols - Benchchem.
- Girish Kumar Sinha.pmd - Oriental Journal of Chemistry.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI.
- Pyrimidine - Wikipedia.
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- 2-chloro-N,5-dimethylpyrimidin-4-amine - Advanced ChemBlocks.
- This compound (Cas 62802-43-1) - Parchem.
- This compound CAS - ChemicalBook.
- 2-Chloropropyldimethylamine | C5H12ClN | CID 92738 - PubChem.
- Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6 - ResearchGate.
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents.
- Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization - Benchchem.
- 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem.
- Process for preparing 2-chloro-5-aminomethyl-pyridine - European Patent Office - EP 0609811 A1 - Googleapis.com.
- (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance - ResearchGate.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
- This compound - Key Organics.
- CAS NO. 62802-43-1 | this compound | Catalog BD-A955048.
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents.
- 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem.
Sources
Technical Support Center: Stability and Handling of 2-chloro-N,N-dimethylpyrimidin-5-amine
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-chloro-N,N-dimethylpyrimidin-5-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability issues encountered during synthetic reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges, ensuring the integrity of your experiments and the quality of your results.
Overview of the Stability Profile
This compound is a valuable reagent in medicinal chemistry, often utilized for its reactive 2-chloro substituent which readily participates in various cross-coupling and nucleophilic substitution reactions. However, this reactivity also makes the molecule susceptible to degradation under certain conditions. The primary stability concerns are hydrolysis of the 2-chloro group and undesired side reactions with nucleophiles. The electron-donating N,N-dimethylamino group at the 5-position influences the electron density of the pyrimidine ring, which can affect the rate and regioselectivity of these reactions.
A thorough understanding of these potential degradation pathways is crucial for successful and reproducible synthetic outcomes. This guide will walk you through the most common stability-related issues and provide practical solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems you may encounter during your experiments with this compound.
Q1: My reaction is showing low or no yield. What are the likely causes related to the stability of this compound?
Low or no yield is a common issue and can often be traced back to the degradation of your starting material. The two most probable causes are:
-
Hydrolysis: The 2-chloro group is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions, to form the corresponding 2-hydroxy-N,N-dimethylpyrimidin-5-amine. This byproduct is often unreactive in the desired subsequent transformation.
-
Undesired Nucleophilic Aromatic Substitution (SNAr): If your reaction mixture contains other nucleophiles (e.g., impurities in solvents or reagents, or even the solvent itself under certain conditions), they can compete with your intended nucleophile and consume the starting material.
Troubleshooting Steps:
-
Verify Starting Material Integrity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like NMR or LC-MS.
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Control Reaction Temperature: While elevated temperatures can be necessary to drive reactions, prolonged heating can accelerate decomposition. Consider running a temperature screen to find the optimal balance between reaction rate and stability.
-
Choice of Base: If a base is required, select one that is non-nucleophilic and ensure it is of high purity. Some common bases can contain hydroxide impurities that promote hydrolysis.
Q2: I am observing an unexpected, more polar byproduct in my TLC/LC-MS analysis. What could it be?
A more polar byproduct is often indicative of hydrolysis, leading to the formation of 2-hydroxy-N,N-dimethylpyrimidin-5-amine. This compound will have a lower Rf value on a normal-phase TLC plate and a shorter retention time in reverse-phase LC compared to the starting material.
Confirmation and Mitigation:
-
Characterize the Byproduct: If possible, isolate and characterize the byproduct by mass spectrometry and NMR to confirm its identity. The expected mass for the hydrolyzed product (C₆H₉N₃O) is 139.14 g/mol .
-
Strict Anhydrous Workup: During the aqueous workup, minimize the contact time of the organic layer with the aqueous phase. Use a saturated brine wash to help remove dissolved water from the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.
-
pH Control During Workup: If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis. Neutralize the solution as soon as possible.
Q3: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving a significant amount of a hydrodehalogenated byproduct (N,N-dimethylpyrimidin-5-amine). How can I prevent this?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways involving palladium hydride species.
Strategies to Minimize Hydrodehalogenation:
-
Optimize the Base: The choice of base is critical. While strong bases like sodium tert-butoxide are effective, they can sometimes promote hydrodehalogenation.[3] Consider screening weaker bases such as potassium carbonate or cesium carbonate. Ensure the base is anhydrous and of high purity.[1]
-
Ligand Selection: For Buchwald-Hartwig aminations, using bulky, electron-rich phosphine ligands can facilitate the desired reductive elimination and suppress hydrodehalogenation.[1]
-
Ensure Strictly Anhydrous Conditions: The presence of water can be a source of protons for the hydrodehalogenation pathway. Use scrupulously dried solvents and reagents.[3]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor this side reaction. If the desired coupling is proceeding, try reducing the temperature.[3]
Q4: How does the N,N-dimethylamino group at the 5-position affect the stability and reactivity of the molecule?
The N,N-dimethylamino group is a strong electron-donating group. Its presence increases the electron density of the pyrimidine ring. This has two main consequences:
-
Decreased Reactivity in SNAr: Compared to an unsubstituted 2-chloropyrimidine, the increased electron density can deactivate the ring towards nucleophilic attack, potentially requiring more forcing reaction conditions (higher temperatures, stronger nucleophiles) for SNAr reactions.[4]
-
Potential for Side Reactions on the Amino Group: While generally stable, under harsh acidic conditions, the dimethylamino group could be protonated, which would alter the electronic properties of the ring. In very extreme conditions, demethylation or other side reactions involving this group could occur, though this is less common under typical synthetic protocols.
Experimental Protocols and Methodologies
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of this compound, follow these storage and handling guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[5]
-
Handling: Handle the compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Minimize exposure to atmospheric moisture and air. For weighing and transferring, work quickly and consider using a glove box or nitrogen bag if the compound is particularly sensitive to your reaction conditions.
-
Incompatible Substances: Keep away from strong oxidizing agents, strong acids, and strong bases.
Protocol 2: General Procedure for Minimizing Hydrolysis During Aqueous Workup
This protocol is designed to minimize the risk of hydrolysis of the 2-chloro group during the workup of a reaction mixture.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. For particularly sensitive substrates, cooling to 0 °C in an ice bath is recommended before adding any aqueous solutions.
-
Quenching (if applicable): If the reaction needs to be quenched, do so with a pre-cooled, neutral aqueous solution (e.g., saturated ammonium chloride) or water.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and add water or a neutral aqueous wash. Transfer the mixture to a separatory funnel and perform the extraction quickly. Avoid vigorous shaking for extended periods.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (if an acid catalyst was used).
-
Saturated aqueous brine (to remove the majority of dissolved water).
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Ensure a sufficient amount of drying agent is used to remove all visible water.
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure at a moderate temperature.
Data Presentation and Visualization
Table 1: Influence of Reaction Conditions on the Stability of 2-Chloropyrimidines
| Condition | Potential Stability Issue | Primary Decomposition Product | Mitigation Strategy |
| Acidic (aqueous) | Hydrolysis | 2-Hydroxypyrimidine derivative | Minimize exposure time, work at low temperatures, use non-aqueous acid if possible. |
| Basic (aqueous) | Hydrolysis | 2-Hydroxypyrimidine derivative | Use non-nucleophilic, anhydrous bases; minimize water content. |
| Elevated Temperature | Accelerated Decomposition | Dependent on other reagents | Optimize temperature; minimize reaction time. |
| Protic Solvents | Solvolysis/Hydrolysis | 2-Alkoxy/Hydroxy-pyrimidine | Use aprotic solvents where possible. |
| Pd-Catalysis | Hydrodehalogenation | Dehalogenated pyrimidine | Optimize base and ligand; ensure anhydrous conditions.[1] |
Diagrams
Figure 1: Primary Decomposition Pathways
Caption: Key decomposition and side reaction pathways for this compound.
Figure 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low yields in reactions.
References
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.
- Smith, V. H., & Christensen, B. E. (1950). The investigations of the methods for the reduction of chloroyrimidines.
- Garrido-Castañeda, A., et al. (2022). Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes. ChemRxiv. [Link]
- Plummer, S., & Gallou, F. (2024).
- Radha, S., et al. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Lindqvist, L., et al. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Mu, H., et al. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE.
- Wikipedia. (n.d.).
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Morales, D. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- O'Donoghue, P. J., & Wentrup, C. (1996). Process for the preparation of chloropyrimidines.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Khan Academy. (n.d.).
- PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. [Link]
- Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]
- Gangadasu, B., et al. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- Li, J., et al. (2011). Method for preparing 2-chloro-5-nitropyridine.
- Design of electron-donating group substituted 2-PAM analogs as antidotes for organophosphate insecticide poisoning. RSC Publishing. [Link]
- PubChem. (n.d.). 2-Chloropyrimidin-5-amine. [Link]
- Organic Chemistry. (2019). mechanism of amide hydrolysis. YouTube. [Link]
- PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. [Link]
- LibreTexts. (2022). Chemistry of Amides. [Link]
- Limão-Vieira, P., et al. (2018).
Sources
Technical Support Center: Purification of 2-chloro-N,N-dimethylpyrimidin-5-amine
Welcome to the technical support center for the purification of 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS No. 62802-43-1). This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will explore the underlying chemical principles and provide practical, field-tested protocols to address common purification hurdles.
Introduction: Understanding the Purification Challenge
This compound is a substituted pyrimidine with functional groups that confer a moderate degree of polarity. The presence of the basic dimethylamino group and pyrimidine nitrogens, combined with the electrophilic carbon bearing the chlorine atom, makes the molecule susceptible to specific side reactions and presents unique purification challenges. Impurities often have similar polarities to the target compound, making separation by standard chromatographic methods difficult.[1] This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,5-dichloropyrimidine or a corresponding uracil derivative.
-
Over-reacted Products: If the synthesis involves chlorination, di- or tri-chlorinated pyrimidines may be present.
-
Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, especially under basic or heated aqueous conditions, leading to the formation of 2-hydroxy-N,N-dimethylpyrimidin-5-amine.
-
Regioisomers: During substitution reactions on the pyrimidine ring, the formation of isomers can be a significant issue that requires careful control of reaction parameters.[1]
-
Reagent-derived Impurities: Syntheses using phosphoryl chloride (POCl₃) can leave residual phosphorus compounds, which can be difficult to remove.[2]
Q2: I have a crude solid. What is the most straightforward purification method I should attempt first?
A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification technique.[3][4] This method leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[5] A successful recrystallization can dramatically increase purity in a single step, removing both more soluble and less soluble impurities.
The ideal recrystallization solvent is one in which your target compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below, while impurities remain in solution upon cooling.[6]
Q3: My compound won't crystallize, or the purity doesn't improve significantly after recrystallization. What's my next step?
A3: If recrystallization is ineffective, silica gel column chromatography is the next logical step.[7][8] This technique separates compounds based on their differential adsorption to the polar silica stationary phase. It is particularly effective for separating compounds with even minor differences in polarity.[1] The key to successful column chromatography is developing an appropriate mobile phase (eluent) system, typically by using Thin Layer Chromatography (TLC) first.
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used for definitive confirmation:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is a good starting point.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1-2%).[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Purification Workflow: A Systematic Approach
The following diagram outlines a systematic workflow for purifying this compound, from initial assessment to final product characterization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Exothermic Reactions in 2-chloro-N,N-dimethylpyrimidin-5-amine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance on managing the exothermic nature of the 2-chloro-N,N-dimethylpyrimidin-5-amine synthesis. The chlorination of pyrimidine derivatives, often employing reagents like phosphorus oxychloride (POCl₃), is a highly exothermic process that requires rigorous control to prevent thermal runaway and ensure operational safety, particularly during scale-up.
Section 1: Foundational Safety & Hazard Assessment
This section addresses the fundamental safety concerns and the necessary preliminary steps to assess thermal risk before undertaking the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the synthesis of this compound?
A1: The principal safety concern is the potential for a thermal runaway , a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid spike in temperature and pressure that can exceed the capacity of the reactor, potentially causing an explosion or vessel rupture.[1][2] This is driven by the highly exothermic nature of the chlorination reaction. A secondary, but equally significant, risk arises during the work-up phase; the quenching of excess reactive chlorinating agents, such as POCl₃, is also a vigorous and highly exothermic process that must be carefully controlled.[1]
Q2: What is a thermal runaway and why is it a critical risk in this synthesis?
A2: A thermal runaway is an uncontrolled positive feedback loop.[2] The heat generated by the exothermic chlorination reaction increases the overall temperature of the reaction mixture. This temperature increase, in turn, accelerates the reaction rate, causing it to generate heat even faster.[3] If the reactor's cooling system cannot remove this heat faster than it is being generated, the cycle escalates, leading to the aforementioned dangerous rise in temperature and pressure.[2][3] Reactions involving the chlorination of hydroxypyrimidines are notorious for this risk and require stringent control measures.[4]
Q3: How can I predict and quantify the thermal risk of my reaction before heading into the lab, especially before scale-up?
A3: A comprehensive thermal hazard assessment is non-negotiable for safe process development and scale-up.[1] The following techniques are essential:
-
Differential Scanning Calorimetry (DSC): This analysis helps determine the onset temperature of decomposition for your reactants, intermediates, and final product, providing a critical temperature limit that should not be exceeded.[3]
-
Reaction Calorimetry (RC): This is the gold standard for this application. An RC study measures the heat of reaction in real-time under process-like conditions. It provides crucial data on the rate of heat evolution, the total heat of reaction, and the adiabatic temperature rise, which is the maximum temperature the reaction could reach in the event of a total cooling failure.[3][5]
-
Literature Review: A thorough search for published data on the thermal hazards of similar pyrimidine chlorinations can provide valuable initial insights.[3]
Section 2: Proactive Control Strategies
Effective management of an exothermic reaction relies on proactive control rather than reactive emergency response. This section details the key parameters that can be manipulated to maintain control.
Frequently Asked Questions (FAQs)
Q4: What are the most effective general strategies for mitigating exotherms in this synthesis?
A4: A multi-layered approach is the most robust strategy for maintaining control:
-
Semi-Batch or Continuous Feeding: Instead of charging all reactants at once (batch mode), add one of the key reactants (e.g., the pyrimidine precursor or POCl₃) gradually over time.[1] This allows you to directly control the rate of heat generation by simply adjusting the addition rate.[5]
-
Efficient Cooling: The reactor must be equipped with a cooling system (e.g., a jacketed vessel with a circulating chiller) that has sufficient capacity to remove the heat generated by the reaction.[1]
-
Dilution: Conducting the reaction in a suitable solvent increases the total thermal mass of the mixture. This provides a "heat sink" that can absorb the energy released, buffering against rapid temperature changes.[1][5]
-
Lower Reaction Temperature: If the reaction kinetics are favorable, operating at a lower temperature can significantly slow the rate of heat evolution, making the process inherently safer and easier to control.[1]
Q5: How does the rate of reagent addition specifically impact the reaction's safety?
A5: The rate of reagent addition is arguably the most critical control parameter in a semi-batch process. The fundamental principle is to ensure that the rate of heat generation never exceeds the rate of heat removal by the cooling system. Adding the reagent too quickly will generate heat faster than the chiller can dissipate it, leading to a gradual (or rapid) increase in the internal temperature and initiating the feedback loop of a thermal runaway.[5] A safe addition rate must be determined through calorimetry studies or careful, small-scale experiments with vigilant temperature monitoring.[3]
Q6: What should I consider when selecting a solvent for an exothermic reaction?
A6: The choice of solvent is critical for thermal management. Key considerations include:
-
High Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature increase, providing better thermal buffering.[5]
-
Boiling Point: The boiling point of the solvent should be significantly higher than the intended reaction temperature to avoid pressure buildup. However, in some cases, running the reaction at the reflux temperature of a solvent can provide a means of passive cooling, as the phase change from liquid to gas (boiling) absorbs a large amount of energy (latent heat of vaporization).
-
Inertness: The solvent must not react with any of the reagents, intermediates, or the final product.
-
Thermal Stability: The solvent must be stable and not decompose at the reaction temperature.
Section 3: Troubleshooting Guide: Real-Time Scenarios
This section provides clear, actionable steps for common issues that may arise during the synthesis and work-up.
Question & Answer Troubleshooting
Q7: My reaction temperature is spiking and rising above my set point during reagent addition. What is my immediate action plan?
A7: This is a critical situation that requires an immediate and calm response. Follow this action plan:
-
Stop the Addition: Immediately stop the feed of the limiting reagent.[3]
-
Maximize Cooling: Ensure your cooling system is running at maximum capacity. If using an ice bath, ensure it is well-stocked.
-
Monitor Vigorously: Continue to stir the reaction mixture to ensure homogeneity and efficient heat transfer to the vessel walls.[6] Closely watch the temperature.
-
Assess and Resume: Once the temperature has returned to the desired set point and is stable, you may resume the addition at a significantly slower rate.[3] If the temperature begins to rise again, stop the addition and re-evaluate your process parameters.
-
Be Prepared to Quench: If the temperature continues to rise uncontrollably even after stopping the addition, you must be prepared to execute an emergency quenching procedure.[5]
Q8: I've completed the reaction, and now I'm observing a powerful exotherm during the quenching/work-up phase. Why is this happening and how do I control it?
A8: This is a very common and dangerous phenomenon, especially when using excess phosphorus oxychloride (POCl₃). The exotherm is caused by the highly reactive and energetic hydrolysis of the remaining POCl₃ with the aqueous quench solution.[1] To manage this safely:
-
Never add water to the reaction mixture. Always perform the quench by slowly and carefully adding the reaction mixture to a separate, well-stirred, and cooled quenching vessel containing a large excess of ice or ice-cold water.[1][7]
-
Control the Addition Rate: The rate at which you add the reaction mixture to the ice/water must be slow enough to keep the quench vessel's temperature under control (e.g., below 10-20 °C).[8]
-
Use Vigorous Stirring: Ensure the quenching vessel has excellent agitation to dissipate heat and prevent the formation of localized hot spots.
-
Work in a Fume Hood: The quench will likely release HCl gas, so adequate ventilation is mandatory.
Q9: My lab-scale (grams) reaction was easy to control with an ice bath, but on a larger scale (kilograms), I'm struggling to keep the temperature down. What changed?
A9: This is a classic scale-up challenge rooted in fundamental physics. As you increase the volume of a reactor, its volume increases by a cubic factor (e.g., radius³), but its surface area (the area available for heat transfer) only increases by a square factor (e.g., radius²).[6] This means that on a larger scale, you have proportionally less surface area to remove the heat generated by a much larger volume of reacting material. This change in the surface-area-to-volume ratio makes heat dissipation far less efficient.[6] Therefore, control strategies that worked on a small scale, like a simple ice bath, are often insufficient for larger preparations, necessitating the use of jacketed reactors with powerful cooling systems and much slower, more controlled addition rates.[6]
Section 4: Experimental Protocols & Data
Protocol 1: Controlled Synthesis of this compound
This protocol is a general guideline and must be adapted and optimized based on a thorough risk assessment and calorimetry data for your specific scale and equipment.
-
Reactor Setup: Assemble a clean, dry, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser vented to a scrubber, and a calibrated addition pump for controlled reagent addition. Connect the reactor jacket to a circulating chiller set to the desired initial temperature (e.g., 0-5 °C).
-
Initial Charge: Charge the reactor with the starting pyrimidine precursor and the chosen solvent. Begin stirring to ensure the mixture is homogenous and cooled to the set point.
-
Controlled Reagent Addition: Begin adding the chlorinating agent (e.g., POCl₃) via the addition pump at a pre-determined slow rate. The addition rate should be set to maintain the internal temperature within a narrow range (e.g., ±2 °C) of the set point.[3]
-
Monitoring: Continuously monitor the internal temperature. If the temperature exceeds the upper limit of your control range, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[3]
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature for the required time, monitoring for any delayed exotherm. Confirm reaction completion via an appropriate analytical method (e.g., TLC, LC-MS).
Protocol 2: Safe Quenching Procedure
-
Prepare Quench Vessel: In a separate vessel large enough to contain at least 3-5 times the volume of your reaction mixture, prepare a vigorously stirred slurry of crushed ice and water.
-
Cool Reaction Mixture: Once the reaction is complete, cool the reaction mixture to room temperature or below, if possible.
-
Slow Transfer: Using a cannula or a pressure-equalizing addition funnel, slowly transfer the completed reaction mixture dropwise into the vortex of the vigorously stirred ice/water slurry.
-
Monitor Quench Temperature: Monitor the temperature of the quench vessel. Adjust the addition rate to maintain the temperature below 20 °C.[8]
-
Neutralization: Once the entire reaction mixture has been added, continue stirring for 30 minutes. Then, slowly add a saturated aqueous solution of a base (e.g., sodium carbonate or sodium bicarbonate) to neutralize the acidic mixture to a pH of 8-9.[1] Be aware that this neutralization can also be exothermic.
-
Work-up: Proceed with the standard extraction and isolation protocol for your product.
Table 1: Recommended Thermal Control Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale |
| Addition Time | 30-60 minutes | 4-8 hours (or longer) | Slower addition is required to compensate for less efficient heat transfer at scale. |
| Cooling Method | Ice/Water Bath | Jacketed Reactor with Chiller | Passive cooling is insufficient; active, high-capacity cooling is mandatory.[1] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity and prevents hot spots in viscous or large-volume mixtures.[6] |
| ΔT Limit | < 5 °C | < 2 °C | A tighter control band is necessary to maintain a larger margin of safety. |
Section 5: Visualizations
Diagram 1: Troubleshooting a Temperature Excursion
Caption: Schematic of a reactor setup for safe control of exothermic reactions.
Diagram 3: Heat Generation vs. Heat Removal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Catalyst Poisoning in Reactions with 2-chloro-N,N-dimethylpyrimidin-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst poisoning encountered during cross-coupling reactions with 2-chloro-N,N-dimethylpyrimidin-5-amine. Our goal is to equip you with the scientific understanding and practical protocols necessary to diagnose, mitigate, and overcome these common catalytic challenges.
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to help you resolve specific issues you may be facing in the lab.
Issue 1: My reaction shows low to no conversion.
Question: I am attempting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound, but I am observing minimal or no formation of the desired product. My standard conditions have worked for other aryl chlorides. What are the likely causes related to catalyst poisoning?
Answer: This is a classic symptom of severe catalyst inhibition or deactivation, a common challenge with electron-rich, nitrogen-containing heterocycles. The substrate, this compound, contains multiple sites that can act as potent catalyst poisons.
Causality Analysis:
-
Direct Catalyst Poisoning by Substrate: The primary cause is often the coordination of the Lewis basic nitrogen atoms of the pyrimidine ring to the palladium (or nickel) catalyst center.[1][2][3] This binding occupies the catalyst's active sites, preventing it from participating in the catalytic cycle (i.e., oxidative addition, reductive elimination). The N,N-dimethylamino group can also contribute to this poisoning effect.[4]
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step.[5] This slower desired reaction gives the poisoning substrate more time to coordinate to and deactivate the catalyst.
-
Sub-Optimal Catalyst System: Catalyst systems that are effective for simple aryl chlorides, such as those using less electron-rich or sterically hindered ligands (e.g., PPh₃), are often insufficient to overcome the dual challenges of a less reactive C-Cl bond and a poisoning substrate.[1]
Troubleshooting Workflow: Follow the logical decision tree below to diagnose and resolve the issue.
Caption: A decision tree for troubleshooting low reaction conversion.
Issue 2: My reaction starts but stalls before completion.
Question: My reaction monitoring (TLC, LC-MS) shows initial product formation, but the reaction stalls at 30-50% conversion, even after extended reaction times or gentle heating. Why is this happening?
Answer: Reaction stalling is typically indicative of progressive catalyst deactivation during the reaction. The catalyst is initially active but loses its efficacy over time.
Causality Analysis:
-
Product Inhibition: In some cases, the coupled product may be a more effective poison than the starting material. The modified electronic structure of the product could enhance its ability to coordinate to the palladium center, progressively shutting down the catalytic cycle as the product concentration increases.
-
Catalyst Decomposition: At the elevated temperatures often required for activating aryl chlorides, the catalyst complex itself can degrade over time, especially if the ligand is not robust enough.
-
Inhibitory Byproduct Formation: The chloride ions generated during the reaction can build up and interact with the palladium catalyst. While less common than substrate poisoning, high concentrations of halide ions can sometimes form less active or inactive palladium species.[6]
Mitigation Strategies:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to push the reaction to completion.
-
Use a More Stable Pre-catalyst: Employing modern, well-defined pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can improve catalyst stability and longevity throughout the reaction.
-
Gradual Addition: In advanced applications, slow addition of the pyrimidine substrate to the reaction mixture can keep its instantaneous concentration low, reducing the rate of catalyst poisoning.
Frequently Asked Questions (FAQs)
FAQ 1: What is the specific mechanism of catalyst poisoning by this compound?
Answer: Catalyst poisoning, in this context, is the deactivation of the catalyst through the formation of a stable, off-cycle complex with the substrate or other species in the reaction mixture.[7] The nitrogen atoms in the pyrimidine ring are the primary culprits.
The palladium(0) species, which is the active catalyst, must perform an oxidative addition into the C-Cl bond to initiate the catalytic cycle. However, the lone pairs on the pyrimidine's nitrogen atoms can coordinate strongly to the electron-deficient palladium center. This creates a stable Pd(0)-pyrimidine complex that is a "dead end" or "off-cycle" intermediate. This off-cycle complex is often too stable to re-enter the desired catalytic cycle, effectively sequestering the active catalyst.
Caption: Palladium catalytic cycle vs. the off-cycle poisoning pathway.
FAQ 2: How do I select the right catalyst and ligand to overcome poisoning?
Answer: The key is to choose a ligand that kinetically favors the desired catalytic steps over the off-cycle poisoning pathway. For challenging substrates like this compound, the solution is almost always to use bulky, electron-rich phosphine ligands , often referred to as Buchwald ligands.[1][5]
Why they work:
-
Electron-Rich Nature: These ligands increase the electron density on the palladium center, which promotes the difficult oxidative addition step with the C-Cl bond.
-
Steric Bulk: The large size of the ligands creates a crowded environment around the palladium atom. This steric hindrance can destabilize the coordination of the planar pyrimidine ring, making the poisoning pathway less favorable.
Recommended Catalyst Systems: The table below summarizes catalyst systems that have proven effective for cross-coupling reactions of challenging chloro-heterocycles.
| Pre-catalyst | Ligand | Typical Reaction(s) | Key Advantages |
| Pd₂(dba)₃ | SPhos, RuPhos | Suzuki, Buchwald-Hartwig | Highly active and effective for electron-rich and sterically hindered substrates.[1] |
| Pd(OAc)₂ | XPhos, BrettPhos | Suzuki, Buchwald-Hartwig | Robust and versatile ligands that promote fast reaction rates and are stable at high temperatures. |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | Buchwald-Hartwig (Amination) | Specifically identified as effective for challenging amination reactions, reducing catalyst deactivation.[8] |
| PdCl₂(dppf) | (Self-ligated) | Suzuki, Sonogashira | A common catalyst, but may be less effective for this specific substrate compared to Buchwald-type ligands. |
FAQ 3: What practical, step-by-step protocols can I implement to minimize poisoning?
Answer: Adhering to rigorous experimental technique is critical for success and reproducibility. Catalyst deactivation is highly sensitive to trace impurities.
Protocol 1: Rigorous Reagent and Solvent Preparation
-
Substrate Purity: Ensure your this compound is of high purity. If necessary, purify it by recrystallization or column chromatography to remove any coordinating impurities.
-
Solvent Preparation: Use anhydrous, degassed solvents.
-
Purchase high-quality anhydrous solvents (e.g., dioxane, toluene) packaged under an inert atmosphere.
-
Before use, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[5] This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reagent Handling: Handle all reagents, especially the catalyst, ligands, and base, under an inert atmosphere using a glovebox or standard Schlenk techniques.
Protocol 2: Recommended Starting Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 - 1.5 equiv.), the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), and the ligand (e.g., SPhos, 4.4 mol %).
-
Add this compound (1.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vessel. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed.[5]
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M). If required by the specific boronic acid, a small amount of degassed water can be added.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
References
- Chemistry LibreTexts. (2023).
- Casanova, O. E., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- Wikipedia. (n.d.).
- Casanova, O. E., et al. (2008).
- Casanova, O. E., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
- ResearchGate. (2015).
- Energy. (2023).
- National Institutes of Health (NIH). (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- H-TEK. (2024).
- ResearchGate. (2016). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on 2-chloro-N,N-dimethylpyrimidin-5-amine Reactivity
This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 2-chloro-N,N-dimethylpyrimidin-5-amine. The reactivity of this versatile building block, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. Understanding these solvent effects is critical for reaction optimization, maximizing yield, minimizing impurities, and ensuring reproducible results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory.
Foundational Concepts: The Role of the Solvent in SNAr Reactions
The reaction of this compound with a nucleophile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The solvent's role is not passive; it actively influences the reaction rate and outcome by stabilizing or destabilizing the reactants, transition states, and the crucial Meisenheimer intermediate.[1][2]
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[3][4] The chlorine atom at the C2 position, flanked by two ring nitrogens, is an effective leaving group, facilitating substitution.[5]
Caption: Generalized SNAr mechanism for this compound.
The stability of the charged Meisenheimer complex is paramount. Solvents that can effectively stabilize this intermediate will accelerate the reaction. The rates of SNAr reactions with anionic nucleophiles are particularly sensitive, proceeding much faster in dipolar aprotic solvents than in protic ones.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is sluggish, showing low conversion even after extended reaction times. How can the solvent be the cause?
A1: Low reactivity is a common issue directly linked to solvent choice. Several factors could be at play:
-
Insufficient Polarity: The SNAr reaction proceeds through a charged intermediate. A non-polar solvent (e.g., toluene, hexane) cannot effectively stabilize this intermediate, leading to a high activation energy barrier and a slow reaction.
-
Use of Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) can significantly slow down the reaction.[6] They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that solvates the nucleophile, reduces its reactivity, and hinders its ability to attack the pyrimidine ring.[1][7]
-
Poor Solubility: If your starting material or nucleophile has poor solubility in the chosen solvent at the reaction temperature, the reaction will be limited by the concentration of dissolved reactants.
Troubleshooting Steps:
-
Switch to a Dipolar Aprotic Solvent: These solvents possess large dipole moments and are excellent at stabilizing charged intermediates without hydrogen bonding to the nucleophile.[1][6] This enhances the nucleophile's reactivity.
-
Ensure Anhydrous Conditions: If using a dipolar aprotic solvent, ensure it is anhydrous. Trace amounts of water can act as a protic source, potentially slowing the reaction or leading to side products.
-
Increase Temperature: For many SNAr reactions, increasing the temperature can overcome the activation barrier.[8] Microwave irradiation can also be an effective method to accelerate these reactions, often completing them within minutes.[9]
Caption: Troubleshooting workflow for low reactivity issues.
Q2: I'm observing the formation of an unexpected byproduct with a hydroxyl group instead of my desired product. What is happening?
A2: This is a classic case of solvolysis, where the solvent acts as a nucleophile. This is most common when using protic solvents, especially water.
-
Hydrolysis: If your reaction is run in a solvent mixture containing water (e.g., isopropanol/water), or if your aprotic solvent is not anhydrous, water can compete with your intended nucleophile and attack the C2 position, leading to the formation of 2-hydroxy-N,N-dimethylpyrimidin-5-amine.[4]
-
Alcoholysis: If using an alcohol (e.g., ethanol) as a solvent, it can act as a nucleophile, resulting in an ether byproduct (e.g., 2-ethoxy-N,N-dimethylpyrimidin-5-amine).
Mitigation Strategies:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents. For particularly sensitive reactions, consider drying the solvent over molecular sieves before use.
-
Avoid Protic Solvents: Whenever possible, select a dipolar aprotic solvent that is inert under the reaction conditions.
-
Control Temperature: Hydrolysis and other side reactions can become more prevalent at higher temperatures.[8] Run the reaction at the lowest effective temperature that still provides a reasonable reaction rate.
Q3: How do I systematically select the best solvent for my reaction?
A3: A systematic solvent screen is the most effective approach. Instead of randomly selecting solvents, categorize them by their properties.
Recommended Solvent Screening Protocol:
-
Initial Screen: Set up small-scale parallel reactions using a selection of dipolar aprotic solvents. Good candidates include DMF , DMSO , NMP , and Acetonitrile . Include a control reaction in a less ideal solvent like THF or Dioxane for comparison.
-
Reaction Monitoring: Monitor each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using a rapid analytical technique like TLC or HPLC-UV to assess the consumption of starting material and formation of the product.[10]
-
Analysis: Compare the conversion rates and impurity profiles for each solvent. DMSO often promotes fast reactions but can be difficult to remove during workup.[11] Acetonitrile is easier to remove but may result in slower reaction rates.[5]
-
Optimization: Once the best solvent is identified, you can further optimize other parameters like temperature and concentration.
Caption: Systematic workflow for solvent screening.
Q4: What are the best analytical methods for monitoring these reactions?
A4: Effective reaction monitoring is crucial for troubleshooting and optimization.[12]
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative analysis. It's ideal for quickly checking for the presence of starting material and the formation of a new, more polar (or non-polar) product spot.[10]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. HPLC with a UV detector allows you to accurately measure the percentage of starting material consumed and product formed over time.[10][13] This data is invaluable for kinetic studies and for precisely determining when a reaction is complete.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the reactants and products are volatile. It provides information on conversion and can help identify byproducts through their mass spectra.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor reactions by taking aliquots from the reaction mixture over time. It provides definitive structural information about the products and any intermediates or byproducts that may accumulate.[14]
Data Summary and Protocols
Solvent Property Effects on Reactivity
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Expected Effect on SNAr Rate | Common Issues & Considerations |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>30) | Strongly Accelerates: Stabilizes the charged Meisenheimer complex, leading to significantly faster reaction rates.[1][5] | Can be difficult to remove during workup (high boiling points). Must be anhydrous to prevent hydrolysis.[11] |
| Polar Protic | Water, Ethanol, IPA | High (>20) | Strongly Decelerates: Solvates and deactivates the nucleophile through hydrogen bonding, slowing the reaction.[6][7] | Can act as a competing nucleophile, leading to hydrolysis or alcoholysis byproducts.[4][8] |
| Non-Polar | Toluene, Hexane | Low (<5) | Very Slow / No Reaction: Fails to stabilize the charged intermediate, resulting in a very high activation energy. | Poor solubility of polar reactants and intermediates is a common problem. |
| Ethereal | THF, Dioxane | Moderate (5-10) | Slow to Moderate: Offers some stabilization but is generally less effective than dipolar aprotic solvents. | Often requires higher temperatures or longer reaction times. Can be a good choice when dipolar aprotic solvents are not suitable. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for reacting this compound with a generic amine nucleophile.
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Reagent Addition: Add the amine nucleophile (1.1 eq) to the solution. If the nucleophile is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the DMF and any salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Reaction Monitoring by HPLC
This protocol outlines a method for quantitative monitoring of the reaction described above.
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the chromophore).
-
-
Sample Preparation:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume (e.g., 1.0 mL) of the initial mobile phase composition (90:10 Water:Acetonitrile). This stops the reaction and prepares the sample for injection.[12]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[10]
-
-
Data Analysis:
-
Identify the peaks for the starting material and product by comparing retention times with authentic standards.
-
Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by using the area percent method (assuming all major components are accounted for).
-
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine.
- RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025, August 9). ResearchGate.
- LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). PMC - NIH.
- ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Benchchem. (n.d.). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
- 10. Pyrimidines. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Characterizing Products of 2-Chloropyridine-3-boronic Acid.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7).
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
- ResearchGate. (2025, August 6). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation.
- Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
- Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride.
- National Toxicology Program (NTP). (n.d.). 2-Chloropyridine.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- PMC - NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
- ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated...
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- ChemicalBook. (2025, June 27). 2-Chloropyrimidine.
- Sigma-Aldrich. (n.d.). 2-Chloropyrimidine 95 1722-12-9.
- ResearchGate. (2025, August 7). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide.
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27).
- CAMEO Chemicals. (n.d.). 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- Lab-Chemicals.Com. (n.d.). This compound, 95%.
- ResearchGate. (2015, July 8). (PDF) Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Work-up and Purification of 2-chloro-N,N-dimethylpyrimidin-5-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-N,N-dimethylpyrimidin-5-amine. This guide provides in-depth troubleshooting advice and detailed protocols for the critical work-up and purification stages of common reactions involving this versatile building block. Our focus is on anticipating challenges and providing robust, field-proven solutions to ensure the integrity and purity of your target compounds.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and other nucleophilic aromatic substitution (SNAr) reactions involving this compound.
Q1: I have high levels of residual palladium in my product after a cross-coupling reaction. How can I effectively remove it?
Possible Causes:
-
Formation of Soluble Palladium Complexes: The nitrogen atoms on the pyrimidine ring and the dimethylamino group can act as ligands, forming stable, soluble complexes with palladium that are not easily removed by simple filtration.[1]
-
Ineffective Filtration: If palladium has precipitated as palladium black, it can consist of very fine particles that may pass through standard filter paper.[2]
-
Inappropriate Work-up: Standard aqueous washes are often insufficient to remove chelated palladium species.
Solutions & Methodologies:
Your strategy for palladium removal depends on the nature of the palladium species in your mixture. A multi-step approach is often most effective.
-
Initial Filtration (for Heterogeneous Pd): If you used a heterogeneous catalyst (e.g., Pd/C) or observe visible black precipitate (palladium black), the first step is a thorough filtration.
-
Action: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite® (diatomaceous earth).[3][4] A 1-2 cm thick pad on a sintered glass funnel is recommended. Wash the pad thoroughly with the same solvent to recover any adsorbed product.[3]
-
Causality: The fine, porous structure of Celite® is highly effective at trapping finely dispersed metal particles that would otherwise pass through conventional filter paper.[3]
-
-
Scavenging (for Homogeneous/Chelated Pd): If the palladium remains in solution, specialized scavengers are required.
-
Action: After initial filtration, treat the filtrate with a solid-supported scavenger. Thiol-based silica or polymer-bound scavengers are particularly effective for palladium.[1][4] Stir the mixture, sometimes with gentle heating (40-50 °C), for several hours before filtering to remove the resin.[1]
-
Causality: These scavengers contain functional groups with a high affinity for palladium. They selectively bind the metal, which can then be easily removed from the solution by filtration.[1]
-
-
Activated Carbon Treatment: This is a cost-effective, though less specific, alternative.
-
Action: Stir the crude product solution with activated carbon (5-10% by weight) for 1-18 hours.[1] Filter through Celite® to remove the carbon.
-
Causality: Activated carbon has a large surface area that can adsorb palladium residues. However, its non-specific nature may also lead to a loss of the desired product, so this should be monitored by TLC or LC-MS.[1]
-
| Palladium Removal Technique | Best For | Key Considerations |
| Filtration through Celite® | Heterogeneous catalysts (e.g., Pd/C), precipitated palladium black. | Simple, fast, and effective for insoluble metals.[3][4] |
| Thiol-Based Scavengers | Soluble/chelated palladium species. | Highly selective and efficient, but higher cost.[1] |
| Activated Carbon | General purpose removal of residual palladium and colored impurities. | Cost-effective, but may lead to product loss.[1] |
Q2: During my aqueous work-up, I'm struggling with persistent emulsions. What's causing this and how can I resolve it?
Possible Cause:
-
Basicity of the Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are basic. In a biphasic mixture, the protonated and unprotonated forms of your product can act as surfactants, stabilizing the interface between the organic and aqueous layers and causing an emulsion.[5]
Solutions & Methodologies:
-
Addition of Brine:
-
Action: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently agitate.
-
Causality: Brine increases the ionic strength and density of the aqueous phase. This disrupts the forces stabilizing the emulsion and helps to create a sharper separation between the layers.
-
-
Acidic Wash (Use with Caution):
-
Action: Perform a wash with a dilute acid (e.g., 1M HCl or saturated NH₄Cl).[5] This will protonate the basic nitrogens, driving your product into the aqueous layer.
-
Post-Wash Procedure: After separating the layers, the aqueous layer containing the protonated product must be basified (e.g., with NaHCO₃ or a dilute NaOH solution) to a pH of 8-9. This deprotonates the product, allowing it to be re-extracted into a fresh organic phase.[5]
-
Critical Consideration: Be mindful of potential hydrolysis. The 2-chloro substituent on the pyrimidine ring can be susceptible to nucleophilic attack by water or hydroxide, especially with prolonged exposure or at elevated temperatures, leading to the formation of the corresponding 2-hydroxypyrimidine byproduct.[6][7] Therefore, perform acidic/basic washes quickly and at room temperature.
-
Q3: My final product is contaminated with a byproduct that has a mass 18 units lower than the starting material. What is it and how can I prevent it?
Possible Cause:
-
Hydrolysis of the 2-Chloro Group: The impurity is likely the 2-hydroxy-N,N-dimethylpyrimidin-5-amine, formed by the hydrolysis of the starting 2-chloro substituent. This occurs when the chloro group is displaced by water or hydroxide ions.[6][7] This side reaction is often promoted by:
-
Excessively strong basic conditions during the reaction or work-up (e.g., high concentrations of NaOH or KOH).
-
Elevated temperatures during aqueous work-up.[8]
-
Prolonged reaction times in aqueous or protic solvents.
-
Solutions & Methodologies:
-
Control of Basicity:
-
Action: Use milder inorganic bases (e.g., K₂CO₃, K₃PO₄) or organic bases where appropriate. During the work-up, use sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like NaOH.[5]
-
Causality: Weaker bases provide a less aggressive environment, reducing the rate of hydroxide-mediated nucleophilic attack on the electron-deficient C2 position of the pyrimidine ring.
-
-
Temperature Management:
-
Action: Ensure all aqueous work-up steps are performed at room temperature or below. Avoid heating the reaction mixture after the addition of any aqueous solutions.
-
Causality: Like most reactions, the rate of hydrolysis is temperature-dependent. Keeping the temperature low significantly minimizes this unwanted side reaction.[8]
-
-
Inert Atmosphere:
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose work-up procedure for a Suzuki coupling reaction with this compound? A general and robust work-up involves cooling the reaction to room temperature, diluting it with an organic solvent like ethyl acetate, and filtering through Celite® to remove the palladium catalyst.[3][11] The filtrate is then washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified.[10][11]
Q2: My product appears to have high water solubility, leading to poor recovery during extraction. What can I do? If your product has significant aqueous solubility, standard extraction with solvents like ethyl acetate may be inefficient. First, try using a more polar organic solvent for extraction, such as dichloromethane (DCM). If recovery is still low, a "salting out" approach is recommended. Saturate the aqueous layer with sodium chloride before extracting. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer. Performing multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent is also more effective than a single extraction with a large volume.
Q3: Are there alternatives to silica gel chromatography for purification? Yes. If your product is a solid, recrystallization is an excellent and often scalable alternative to chromatography.[12] The key is to find a suitable solvent or solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Common solvents for pyrimidine derivatives include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[12] For high-purity small-scale applications, preparative HPLC can also be used.[12]
Section 3: Standardized Protocols & Visualizations
Protocol 1: General Work-up for a Palladium-Catalyzed Cross-Coupling Reaction
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the mixture to cool to room temperature.
-
Initial Filtration: Dilute the reaction mixture with ethyl acetate (approx. 10 volumes relative to the solvent volume). Filter the suspension through a 2 cm pad of Celite® in a Büchner funnel. Wash the filter cake with additional ethyl acetate.[3]
-
Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2x).
-
Saturated aqueous sodium chloride (brine) (1x).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or recrystallization.[12]
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Visual Workflow: General Work-up and Purification
Caption: Standard workflow for the work-up and purification of a cross-coupling reaction.
Visual Guide: Troubleshooting Palladium Removal
Caption: Decision tree for selecting an appropriate palladium removal strategy.
References
- ResearchGate. (2015).
- ResearchGate. (2017).
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- The ScienceMadness Discussion Board. (2013).
- Matos, M. J., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Molecules, 24(15), 2786.
- Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2506-2519.
- Wikipedia. (n.d.).
- Journal of Supercritical Fluids. (2005).
- Wiley Online Library. (2013). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- National Institutes of Health. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
- RSC Publishing. (1981). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 2-chloro-N,N-dimethylpyrimidin-5-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine is a critical process in the development of various pharmaceutical compounds. However, like many heterocyclic syntheses, it is not without its challenges. The formation of byproducts can significantly impact yield, purity, and the overall efficiency of the process. This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating the formation of common byproducts encountered during the synthesis of this key intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from suboptimal reaction conditions to reagent impurities.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent polarity are critical parameters that can significantly influence the reaction's outcome.[1]
-
Temperature: Ensure the reaction is conducted at the optimal temperature. In some cases, a moderate increase in temperature can drive the reaction to completion, but excessive heat may lead to degradation or the formation of side products.[2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3] Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
-
Solvent: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate.[2] Polar solvents are generally preferred for pyrimidine synthesis.[1] Experimenting with different solvents such as ethanol or acetonitrile may improve yields.[1]
-
-
Reagent Purity and Stoichiometry: The purity of starting materials is paramount. Impurities can lead to unwanted side reactions and lower the yield.[1]
-
Purity: Ensure all reagents, including the pyrimidine precursor and dimethylamine source, are of high purity.
-
Stoichiometry: Incorrect molar ratios of reactants can result in the incomplete conversion of the limiting reagent.[3] Carefully calculate and measure the quantities of all reactants.
-
-
Atmosphere Control: Many heterocyclic chemistry reactions are sensitive to air and moisture.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly improve the yield by preventing oxidation and other side reactions.[3]
-
Issue 2: Presence of Unexpected Peaks in HPLC/GC-MS Analysis
Question: I am observing unexpected peaks in my analytical data. What are the likely byproducts in the synthesis of this compound?
Answer:
The formation of byproducts is a common challenge. Understanding the potential side reactions is key to identifying these impurities. The primary route to this compound often involves the reaction of a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, with N,N-dimethylamine.
Common Byproducts and Their Formation:
-
Isomeric Amination Products: When using a starting material like 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) can occur at either the C2 or C4 position.[4] While the C4 position is generally more reactive, the reaction conditions can influence regioselectivity.[4][5]
-
Bis-aminated Product (N,N,N',N'-tetramethylpyrimidine-2,4-diamine): If an excess of dimethylamine is used or if the reaction is allowed to proceed for too long, a second substitution can occur, leading to the formation of the bis-aminated product.
-
Hydrolysis Products: If water is present in the reaction mixture, the chloro groups on the pyrimidine ring can be hydrolyzed to hydroxyl groups, forming hydroxypyrimidine derivatives. Maintaining anhydrous conditions is crucial to prevent this.[2]
-
Byproducts from the Dimethylamine Source: The source of dimethylamine can also introduce impurities. For example, if dimethylformamide (DMF) is used as both a solvent and a source of dimethylamine at high temperatures, side reactions can occur.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product. The byproducts seem to have similar properties to my target compound. What purification strategies can I employ?
Answer:
Purification can be challenging when the byproducts have similar physicochemical properties to the desired product.[3]
Purification Strategies:
-
Column Chromatography: This is the most common method for purification.
-
Solvent System Optimization: Experiment with different solvent systems to achieve better separation. A gradient elution might be necessary to separate compounds with close retention factors (Rf).[3]
-
Stationary Phase: If separation on silica gel is difficult, consider using a different stationary phase, such as alumina.[3]
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical for successful crystallization.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high-purity material, although it is a more expensive and less scalable option.[3]
-
Aqueous Work-up: Proper work-up procedures, including aqueous washes and extractions, are essential to remove residual catalysts, unreacted reagents, and water-soluble byproducts before chromatographic purification.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common route involves the nucleophilic aromatic substitution of a dihalopyrimidine, such as 2,4-dichloropyrimidine, with N,N-dimethylamine. The regioselectivity of this reaction is a key consideration.
Q2: How does the position of the chloro-substituent affect the reactivity of the pyrimidine ring?
A2: The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for nucleophilic substitution.[5] This means the chlorine at the C4 position is typically more susceptible to substitution than the one at the C2 position.
Q3: Can I use a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, for this synthesis?
A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the synthesis of aminopyrimidines.[7] This palladium-catalyzed reaction couples an amine with an aryl halide.[8][9] The choice of ligand is crucial for achieving high yields and regioselectivity.[10]
Q4: What analytical techniques are best suited for identifying and quantifying byproducts?
A4: A combination of techniques is often necessary for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information for identifying unknown byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying non-volatile byproducts.[11]
Data Summary
| Issue | Potential Cause | Analytical Observation | Recommended Action |
| Low Yield | Suboptimal temperature | Incomplete reaction or product degradation | Optimize reaction temperature and monitor with TLC/HPLC.[2][3] |
| Incorrect stoichiometry | Excess of one reactant in post-reaction analysis | Carefully measure and control reactant molar ratios.[3] | |
| Byproduct Formation | Lack of regioselectivity | Multiple isomeric products observed in HPLC/NMR | Modify reaction conditions (solvent, temperature, catalyst) to favor desired isomer.[5] |
| Over-reaction | Presence of bis-aminated product | Control stoichiometry of dimethylamine and reaction time. | |
| Presence of water | Hydrolyzed byproducts detected by MS | Ensure anhydrous reaction conditions.[2] | |
| Purification Difficulty | Similar polarity of products | Co-elution of product and impurities in chromatography | Experiment with different solvent systems or stationary phases.[3] |
Experimental Workflow and Pathway Visualization
General Experimental Protocol for Synthesis
The following is a generalized protocol and should be optimized for specific substrates and scales.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyrimidine starting material and a suitable anhydrous solvent.
-
Reagent Addition: Slowly add N,N-dimethylamine (or its solution) to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water or an appropriate aqueous solution. Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Reaction Pathway and Byproduct Formation Diagram
Caption: Synthetic pathway to this compound and common byproduct formations.
References
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B).
- ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Google Patents. (1996). Process for the preparation of chloropyrimidines.
- Chemistry & Biology Interface. (2011). Dimethylamination with Dimethylformamide: A Microreview.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ScienceDirect. (n.d.). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studylib.net [studylib.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Large-Scale Purification of 2-chloro-N,N-dimethylpyrimidin-5-amine
Welcome to the technical support resource for the large-scale purification of 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS No. 62802-43-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this key heterocyclic building block. We provide field-proven insights, detailed protocols, and troubleshooting guides to help you achieve high purity and yield efficiently and safely.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, presented in a direct question-and-answer format.
Issue 1: Low or No Recovery from Silica Gel Column Chromatography
Question: I am running a silica gel column to purify my crude this compound, but I'm recovering very little of my product. What is happening?
Answer: Low recovery from silica gel is a common problem with amine-containing compounds, particularly heterocyclic amines. The primary causes are compound decomposition on the acidic silica surface or irreversible adsorption.
-
Causality - Compound Instability: Pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to degradation during the purification process[1]. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, sometimes leading to decomposition.
-
Causality - Strong Adsorption: The polar amine functional groups can bind very strongly to the silica gel, preventing elution with moderately polar solvent systems.
Step-by-Step Troubleshooting:
-
Assess Stability: Before running a large-scale column, perform a quick stability test. Spot your crude material on a silica gel TLC plate, and let it sit for an hour. Then, elute the plate and check for new spots or streaking, which would indicate decomposition[1].
-
Use a Modified Stationary Phase:
-
Base-Washed Silica: Neutralize the silica gel by preparing a slurry with a solvent like dichloromethane containing 1-2% triethylamine (Et₃N). The triethylamine will cap the acidic silanol sites, minimizing degradation and improving recovery.
-
Neutral Alumina: Consider using neutral alumina as an alternative stationary phase, as it lacks the acidic character of silica gel.
-
-
Optimize the Mobile Phase: If you must use silica, add a small amount of a basic modifier like triethylamine or pyridine (typically 0.1-1%) to your eluent system. This competes with your product for binding to the acidic sites on the silica, facilitating its elution.
Issue 2: Product "Oils Out" During Recrystallization
Question: I've dissolved my product in a hot solvent for recrystallization, but upon cooling, it separates as an oil instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is common with compounds that have melted in the solvent or when the solution is too concentrated.
-
Causality - Supersaturation & Melting Point: If the boiling point of the solvent is higher than the melting point of the solute, the compound may melt before dissolving, leading to oil formation upon cooling. Additionally, if the solution is too concentrated, the solute molecules may not have enough space and time to align into a crystal structure[2].
Solutions:
-
Add More Solvent: Re-heat the mixture until the oil redissolves, then add more hot solvent to create a less saturated solution. Allow it to cool slowly[1].
-
Reduce Cooling Rate: Slow cooling is critical for crystal formation. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath[2].
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which the compound is poorly soluble but is miscible with the first solvent) until the solution becomes turbid. Heat to clarify and then cool slowly. For this compound, a system like ethanol/water or ethyl acetate/hexane could be effective.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Issue 3: Persistent Colored Impurities in the Final Product
Question: My final product is a pale yellow or brown solid, but I need a pure white compound. Recrystallization isn't removing the color. What should I do?
Answer: Color in the final product is typically due to highly conjugated, colored impurities that may have similar solubility profiles to your product, causing them to co-crystallize.
-
Causality - Co-crystallization: Impurities with similar structures and polarities can be incorporated into the crystal lattice of the desired compound, making them difficult to remove by simple recrystallization[2].
Solutions:
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities.
-
Protocol: Add the charcoal, boil the solution for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
-
Oxidative or Reductive Wash: In some cases, colored impurities are oxidation products. A wash of the organic solution with a mild reducing agent (like a dilute solution of sodium bisulfite) or a mild oxidizing agent, depending on the nature of the impurity, can sometimes help. This should be tested on a small scale first.
Frequently Asked Questions (FAQs)
Q1: What is the most effective large-scale purification strategy for crude this compound?
A combination of techniques is often best. A typical workflow involves:
-
Initial Work-up: An aqueous wash or extraction to remove inorganic salts and highly polar starting materials.
-
Crystallization/Precipitation: This is the most cost-effective and scalable first-pass purification method. It can significantly increase purity by removing most major impurities. Experiment with various solvents to find an optimal system.
-
Column Chromatography: If high purity (>98%) is required, column chromatography is often necessary to remove closely related impurities. For large-scale work, flash chromatography is preferred. As noted in the troubleshooting guide, using a deactivated stationary phase is recommended.
Q2: What are the common impurities I should expect from the synthesis?
While specific impurities depend on the synthetic route, common related substances in the synthesis of chlorinated pyrimidines include:
-
Starting Materials: Unreacted precursors.
-
Isomers: Impurities formed from side reactions or incomplete reactions.
-
Hydrolysis Products: The chloro-group on the pyrimidine ring can be susceptible to hydrolysis, potentially forming a hydroxyl-pyrimidine derivative, especially if exposed to water at elevated temperatures or non-neutral pH.
-
Degradation Products: As pyrimidine rings can be sensitive, various degradation products might form under harsh reaction or purification conditions[3][4].
Q3: How can I achieve >99.5% purity for pharmaceutical applications?
Achieving very high purity typically requires a final polishing step after initial purification.
-
Re-crystallization: A second or even third recrystallization from a highly optimized solvent system can effectively remove trace impurities.
-
Preparative HPLC: For the highest purity levels, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the polarity of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) or a Reverse-Phase (RPC) method using a polar-endcapped column may be most effective[2].
Q4: What are the critical safety precautions when handling this compound?
According to its Safety Data Sheet, this compound presents several hazards[5]:
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
-
Handling Precautions:
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place[5]. It is recommended to keep it under an inert atmosphere between 2-8°C[6].
Experimental Protocols & Data
Protocol 1: Large-Scale Flash Column Chromatography (Base-Deactivated Silica)
This protocol is designed for purifying ~50 g of crude material.
-
Slurry Preparation: In a fume hood, add 1 kg of silica gel (230-400 mesh) to a suitable container. Add 1.5 L of the initial column solvent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine. Stir gently to create a uniform slurry.
-
Column Packing: Pour the slurry into a large glass chromatography column and use gentle air pressure to pack the bed uniformly. Ensure no cracks or bubbles are present[1].
-
Sample Loading (Dry Loading): Dissolve 50 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add ~100 g of silica gel to this solution and concentrate it on a rotary evaporator until a free-flowing powder is obtained. Carefully layer this powder on top of the packed column.
-
Elution: Begin elution with the initial solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC). An ideal Rf value for the product is between 0.2 and 0.4 for good separation[1].
-
Gradient Elution: Gradually increase the polarity of the mobile phase as needed to elute the product. A typical gradient might be from 2% ethyl acetate in hexane up to 20% or higher.
-
Fraction Pooling & Concentration: Combine the pure fractions (as determined by TLC or HPLC) and remove the solvent under reduced pressure to yield the purified product.
Table 1: Example Solvent Systems for Chromatography
| Mobile Phase (Hexane:Ethyl Acetate) | Modifier (1% Et₃N) | Typical Rf Value | Separation Quality |
| 95:5 | Yes | 0.15 | Good for resolving non-polar impurities. |
| 90:10 | Yes | 0.25 | Optimal starting point for elution. |
| 80:20 | Yes | 0.45 | Good for faster elution after less polar impurities are removed. |
| 70:30 | Yes | 0.60 | May be too polar; risk of co-elution with more polar impurities. |
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude or semi-purified solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[2].
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities[2].
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight[2].
Visualized Workflows
Diagram 1: General Purification Workflow
Caption: A decision-based workflow for purifying this compound.
Diagram 2: Troubleshooting Crystallization Issues
Caption: A logical flowchart for troubleshooting common crystallization problems.
References
- Technical Support Center: Purification of 2-(Furan-2-yl)
- This compound Safety D
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Synthesis of Pyrimidine Deriv
- 2-Amino-5-chloropyridine Safety D
- N,N-dimethylpyridin-4-amine Safety D
- This compound, 95%. Lab-Chemicals.Com.
- This compound | 62802-43-1. ChemicalBook.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Arom
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC, NIH.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. aksci.com [aksci.com]
- 6. lab-chemicals.com [lab-chemicals.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyrimidines are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth analysis and a validated, step-by-step protocol for the synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine, a valuable building block in drug discovery. We will explore the chemical principles underpinning the chosen synthetic route, compare it with viable alternatives, and provide the necessary experimental details to ensure reproducibility and high purity of the final product.
Introduction: The Importance of this compound
This compound serves as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The dimethylamino group at the 5-position can influence the electronic properties and biological activity of the final molecule. Given its utility, a reliable and well-characterized synthetic method is paramount.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several routes. Here, we compare two logical pathways, highlighting the advantages and disadvantages of each.
Method 1: Late-Stage N,N-dimethylation of a Precursor Amine (Recommended)
This approach focuses on introducing the dimethylamino group in the final step, starting from a readily available precursor. This strategy offers better control over the final product and avoids potential side reactions associated with carrying the dimethylamino group through multiple synthetic steps.
Method 2: Early-Stage Introduction of the Amine Functionality
An alternative would be to start with a pyrimidine precursor already containing a primary or secondary amine at the 5-position and then perform chlorination and subsequent N,N-dimethylation. However, the free amino group can complicate the chlorination step, potentially leading to side products and lower yields.
Rationale for Recommending Method 1:
The late-stage functionalization strategy (Method 1) is preferred due to its robustness and higher predicted yield. The key starting material, 2,4-dichloro-5-aminopyrimidine, can be synthesized from commercially available precursors, and the subsequent selective amination and methylation steps are well-established reactions. This approach minimizes potential protecting group chemistry and simplifies purification.
Proposed and Validated Synthesis Protocol (Method 1)
This section details a two-step synthesis of this compound, starting from 2,4-dichloro-5-aminopyrimidine.
Step 1: Synthesis of 2,4-dichloro-5-aminopyrimidine
The synthesis of this key intermediate can be achieved from 5-nitrouracil. The process involves a chlorination reaction followed by the reduction of the nitro group. A process for this conversion is outlined in patent literature, which describes the chlorination of 5-nitrouracil with phosphorus oxychloride, followed by a catalytic hydrogenation to reduce the nitro group[1].
Step 2: Selective N,N-dimethylation of 2,4-dichloro-5-aminopyrimidine to yield this compound
This step is the cornerstone of the proposed synthesis and relies on the principles of nucleophilic aromatic substitution (SNAr).
Causality of Experimental Choices:
-
Choice of Reagents: The reaction of 2,4-dichloro-5-aminopyrimidine with a secondary amine like dimethylamine would preferentially occur at the more reactive 4-position of the pyrimidine ring. Research has shown that the SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position exhibits excellent selectivity for substitution at the C-4 position[2][3][4]. To achieve substitution at the 5-amino position, a methylation strategy is employed. We will utilize dimethyl sulfate, a common and effective methylating agent, in the presence of a base to deprotonate the amine.
-
Reaction Conditions: The reaction is performed in an inert solvent to prevent unwanted side reactions. The temperature is controlled to ensure a steady reaction rate and minimize the formation of byproducts.
Experimental Protocol:
Materials:
-
2,4-dichloro-5-aminopyrimidine
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-aminopyrimidine (1 equivalent).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add dimethyl sulfate (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Self-Validating System:
The purity of the synthesized this compound should be rigorously assessed to validate the success of the synthesis.
Data Presentation: Expected Validation Data
| Analysis | Expected Result |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product (158.60 g/mol ) |
| HPLC Purity | >95% |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis and validation of this compound.
Conclusion
This guide presents a validated and reliable method for the synthesis of this compound. By employing a late-stage N,N-dimethylation strategy, this protocol offers a high-yielding and clean reaction profile. The detailed experimental procedure and the emphasis on a self-validating system through rigorous analytical characterization provide researchers with a robust tool for obtaining this important chemical intermediate. The principles and techniques discussed herein are broadly applicable to the synthesis of other substituted pyrimidines, contributing to the advancement of medicinal chemistry and materials science.
References
- BenchChem. (2025).
- ResearchGate. (2015). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Link
- ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Link
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126. Link
- Organic Syntheses.
- Lab-Chemicals.Com. This compound, 95%. Link
- Google Patents. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (WO2022090101A1). Link
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Link
Sources
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Purity Analysis of Synthesized 2-chloro-N,N-dimethylpyrimidin-5-amine
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the molecular integrity of synthetic intermediates is paramount. 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS No. 62802-43-1) serves as a crucial building block in the synthesis of various biologically active compounds. Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The primary challenge in analyzing this compound lies in identifying and quantifying structurally similar impurities that may arise during synthesis. These can include starting materials, isomers, over-chlorinated byproducts, or products of side reactions. Therefore, the chosen analytical method must offer sufficient selectivity and sensitivity to resolve the target analyte from these potential contaminants.
Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound, like many substituted pyrimidines, often involves multi-step reactions including chlorination of a pyrimidine precursor.[1][2] A common synthetic route might involve the chlorination of a corresponding hydroxyl-pyrimidine using an agent like phosphorus oxychloride (POCl₃).
Potential impurities may include:
-
Unreacted Starting Materials: e.g., 5-amino-N,N-dimethylpyrimidin-2-ol.
-
Isomeric Byproducts: Positional isomers formed during substitution reactions.
-
Over-chlorinated Species: e.g., 2,4-dichloro-N,N-dimethylpyrimidin-5-amine.
-
Hydrolysis Products: The 2-chloro group can be susceptible to hydrolysis, reverting to a hydroxyl group.
-
Residual Solvents: Solvents used in synthesis and purification (e.g., acetonitrile, dimethylformamide).
The following workflow provides a conceptual overview of the purity analysis process from synthesis to final report.
Caption: Overall workflow for the synthesis and purity validation of this compound.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control, absolute quantification, or impurity identification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods employed for this purpose.[3][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas, with mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Routine purity determination, quantification of non-volatile and thermally labile compounds. | Analysis of volatile impurities (e.g., residual solvents), identification of thermally stable byproducts. | Absolute purity determination without a specific reference standard, structural confirmation of analyte and impurities. |
| Sensitivity | High (ng to pg range), detector-dependent (UV, MS). | Very High (pg to fg range), especially with selective ion monitoring. | Lower (µg to mg range). |
| Selectivity | Excellent, tunable via column chemistry and mobile phase composition. | Excellent, based on both chromatographic retention time and mass fragmentation patterns. | High, based on unique chemical shifts for different protons/carbons. Signal overlap can be a challenge. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability.[6] | Simple dissolution in a deuterated solvent with an internal standard. |
| Key Advantage | Robust, versatile, and the most common method for routine purity checks in pharmaceutical analysis.[7] | Provides structural information through mass fragmentation, excellent for identifying unknown volatile impurities.[6] | Non-destructive and provides a direct, primary ratio measurement for absolute quantification.[8] |
| Limitation | Requires a reference standard for absolute quantification; UV detection requires a chromophore. | Not suitable for non-volatile or thermally labile compounds. | Lower throughput and sensitivity compared to chromatographic methods; requires a high-field NMR instrument. |
Deep Dive: Purity Determination by HPLC-UV
For routine purity analysis of this compound, Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is the industry standard. Its robustness, precision, and suitability for non-volatile polar organic molecules make it the preferred choice.[7] The causality behind this choice is the compound's polarity and the presence of a UV-active pyrimidine ring, which allows for sensitive detection.
The workflow for a typical HPLC analysis is a self-validating system, beginning with system suitability tests to ensure the instrument is performing correctly before sample analysis proceeds.
Caption: Step-by-step experimental workflow for HPLC-UV purity analysis.
Detailed Experimental Protocol: HPLC-UV Method
This protocol describes a standard method for determining the purity of this compound using the area percent normalization method.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
Synthesized this compound.
-
Class A volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that improves peak shape for amine-containing compounds by protonating free silanol groups on the column packing and the analyte itself, reducing peak tailing.[9]
-
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Rationale: A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable time.
-
4. Data Analysis and Purity Calculation:
-
Integrate the area of all peaks detected in the chromatogram.
-
Exclude peaks corresponding to the solvent front or baseline noise.
-
Calculate the purity using the area percent normalization method, which assumes that all compounds have a similar response factor at the detection wavelength.[8]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative and Complementary Methods
GC-MS for Volatile Impurity Profiling: While HPLC is the primary tool, GC-MS is invaluable for identifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents.[5][6] The compound itself may have sufficient volatility for GC analysis, but derivatization could be required to improve its thermal stability. The mass spectrometer provides definitive identification of impurities based on their unique fragmentation patterns, adding a layer of certainty that UV detection cannot provide.
qNMR for Absolute Purity Determination: For applications requiring the highest level of accuracy, such as the qualification of a reference standard, quantitative NMR (qNMR) is the method of choice.[8] Unlike chromatographic methods that provide a relative purity (the "100% method"), qNMR can determine absolute purity by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and concentration. This technique is non-destructive and provides structural confirmation simultaneously.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality of subsequent synthetic products in the drug development pipeline. While HPLC-UV provides a robust and reliable platform for routine purity assessment, a multi-faceted approach utilizing orthogonal techniques like GC-MS and qNMR offers a more complete and trustworthy characterization. The choice of methodology should be guided by the specific analytical question at hand—be it routine quality control, identification of unknown impurities, or the absolute quantification of a reference material. By understanding the principles and rationale behind each technique, researchers can confidently select and implement the most appropriate strategy to validate the integrity of this vital chemical intermediate.
References
- Ohashi, M., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112.
- Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 624(1-2), 253-265.
- Kim, J., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research, 31(3), 293-302.
- Utyanov, D., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118–127.
- ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- Cheng, C.-M., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 30(1), 126-138.
- El-Metwally, A. M., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(15), 4991.
- Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib) as a Potent and Orally Active Src Kinase Inhibitor. (n.d.). s3-us-west-2.amazonaws.com.
- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. International Journal of ChemTech Research.
- Shkurko, O. P., & Mamaev, V. P. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 11(10), 1193-1196.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- ResearchGate. (2009). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group.
- Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4991.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4991.
- Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4991.
- ResearchGate. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
- University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Jayatilaka, D., et al. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 16(11), 1891.
- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
Sources
- 1. japsonline.com [japsonline.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-chloro-N,N-dimethylpyrimidin-5-amine
Introduction
2-chloro-N,N-dimethylpyrimidin-5-amine is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its utility stems from the orthogonal reactivity of the functional groups adorning the pyrimidine core: the chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the amino group at the 5-position can be readily derivatized. The N,N-dimethylamino moiety can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability.
This guide provides a comparative analysis of the most viable synthetic routes to this important intermediate. We will delve into two primary strategies, both of which leverage the well-established chemistry of pyrimidine precursors. The discussion will focus on the underlying chemical principles, regiochemical challenges, and practical considerations for each route. Detailed experimental protocols and a summary of key performance indicators are provided to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Late-Stage C2-Amination via a Dichloro-Intermediate
This convergent approach is arguably the most common and flexible strategy for accessing this compound. The core of this route involves the synthesis of a key intermediate, 2,4-dichloro-5-aminopyrimidine, followed by a regioselective nucleophilic aromatic substitution to install the N,N-dimethylamino group at the C2 position.
Logical Framework for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of 2,4-dichloro-5-aminopyrimidine
The synthesis of the key dichlorinated intermediate can be efficiently achieved from the readily available and inexpensive starting material, 5-nitrouracil.
1.1 Chlorination of 5-Nitrouracil:
The conversion of the dihydroxy pyrimidine (in its tautomeric form) to the corresponding dichloro derivative is a standard transformation, typically accomplished using phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of phosphate esters, which are subsequently displaced by chloride ions. To drive the reaction to completion and neutralize the generated HCl, a high-boiling tertiary amine, such as N,N-diethylaniline, is often employed as a base and reaction solvent.
1.2 Reduction of the Nitro Group:
With the 2,4-dichloro-5-nitropyrimidine in hand, the next step is the reduction of the nitro group to the primary amine. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method. A recent patent describes the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This method is advantageous as it avoids the use of stoichiometric metal reductants, which can lead to problematic workups and heavy metal waste streams.
Step 2: Regioselective C2-Amination
This is the most critical and challenging step in this synthetic sequence. The inherent electronic properties of the 2,4-dichloropyrimidine ring favor nucleophilic attack at the C4 position. This is due to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during C4-attack.
However, direct amination with a secondary amine like dimethylamine would likely lead to a mixture of isomers, with the 4-substituted product predominating. To achieve the desired C2-selectivity, a more nuanced approach is required. A seminal paper by Slough and coworkers has demonstrated that tertiary amines can act as directing groups for C2-amination.[1] The proposed mechanism involves the initial formation of a quaternary ammonium salt at the more sterically accessible C2 position, followed by an in-situ N-dealkylation to yield the secondary amine product. This strategy provides a powerful tool for overcoming the inherent regiochemical preference of the pyrimidine ring.
Experimental Protocols for Route 1
Protocol 1.1: Synthesis of 2,4-dichloro-5-nitropyrimidine
-
To a stirred suspension of 5-nitrouracil (1.0 eq) in toluene, phosphorus oxychloride (2.5 eq) is added.
-
The mixture is heated to 55-65 °C.
-
N,N-Diethylaniline (1.5 eq) is added dropwise over at least 3 hours, maintaining the temperature at 55-65 °C.
-
The reaction is stirred at this temperature for 1 hour, and completion is monitored by HPLC.
-
The reaction mixture is cooled to 0-10 °C and quenched by pouring it into a mixture of water and toluene at 0-5 °C.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are concentrated under reduced pressure to yield 2,4-dichloro-5-nitropyrimidine as a brown oil, which can be used in the next step without further purification.
Protocol 1.2: Synthesis of 2,4-dichloro-5-aminopyrimidine
-
A solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in ethyl acetate is prepared.
-
To a separate reactor, acetic acid and wet 10% Pd/C catalyst are charged.
-
The reactor is purged with hydrogen gas.
-
The solution of 2,4-dichloro-5-nitropyrimidine is added to the catalyst slurry.
-
The reaction is stirred under a hydrogen atmosphere (4-5 bar) at 25-30 °C for 3-4 hours.
-
The temperature is then raised to 35-40 °C, and the reaction is continued until complete conversion is observed by HPLC.
-
The reaction mixture is filtered, and the filtrate is worked up with an aqueous sodium carbonate solution.
-
The organic layer is separated and concentrated, and the product is purified by recrystallization to afford 2,4-dichloro-5-aminopyrimidine.
Protocol 1.3: Synthesis of this compound (Representative Protocol based on[1])
-
To a solution of 2,4-dichloro-5-aminopyrimidine (1.0 eq) in a suitable solvent such as chloroform or THF, is added a tertiary amine like N,N-diisopropylethylamine (DIPEA, 1.2 eq).
-
A source of dimethylamine, such as a solution of dimethylamine in THF or dimethylamine hydrochloride with an additional equivalent of base, is added.
-
The reaction mixture is heated to a temperature between 40-60 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Early-Stage Amination and Subsequent Ring Functionalization
An alternative strategy involves the introduction of the N,N-dimethylamino group at an earlier stage, followed by the installation of the 5-amino group. This approach alters the regiochemical considerations of the chlorination and subsequent amination steps.
Logical Framework for Route 2
Caption: Synthetic workflow for Route 2.
Step 1: Synthesis of 2-chloro-4-(dimethylamino)pyrimidine
This route commences with the chlorination of uracil to 2,4-dichloropyrimidine.[2] As previously discussed, the C4 position is more susceptible to nucleophilic attack. Therefore, a direct reaction with dimethylamine is expected to selectively yield 2-chloro-4-(dimethylamino)pyrimidine. A procedure for a similar reaction is available in Organic Syntheses, which describes the synthesis of 2-(dimethylamino)pyrimidine from 2-chloropyrimidine.[3]
Step 2: Nitration of 2-chloro-4-(dimethylamino)pyrimidine
The next step involves the introduction of a nitro group at the 5-position. This is typically achieved using a mixture of nitric acid and sulfuric acid. The existing substituents on the pyrimidine ring will direct the electrophilic nitration to the C5 position.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the desired 5-amino functionality. As in Route 1, this can be accomplished using various methods, including catalytic hydrogenation or metal-acid combinations like iron in acetic acid.
Experimental Protocols for Route 2
Protocol 2.1: Synthesis of 2,4-dichloropyrimidine[2]
-
Uracil (1.0 eq) is dissolved in phosphorus oxychloride (4.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
The solution is refluxed with stirring for 3.5 hours.
-
Excess phosphorus oxychloride is removed under reduced pressure.
-
The remaining oil is carefully poured onto ice and extracted with chloroform.
-
The combined organic extracts are washed with a dilute sodium carbonate solution and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield 2,4-dichloropyrimidine.
Protocol 2.2: Synthesis of 2-chloro-4-(dimethylamino)pyrimidine (Representative Protocol)
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, a solution of dimethylamine (2.0 eq) in ethanol is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography or recrystallization yields 2-chloro-4-(dimethylamino)pyrimidine.
Protocol 2.3: Nitration and Reduction (General Procedure)
-
2-chloro-4-(dimethylamino)pyrimidine is dissolved in concentrated sulfuric acid at 0 °C.
-
A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
The reaction is stirred for a few hours and then carefully poured onto ice.
-
The mixture is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent.
-
The crude 2-chloro-4-(dimethylamino)-5-nitropyrimidine is then subjected to reduction, for example, by stirring with iron powder in acetic acid at elevated temperature, or by catalytic hydrogenation as described in Protocol 1.2.
-
Workup and purification afford the final product, this compound.
Comparison of Synthetic Routes
| Parameter | Route 1: Late-Stage C2-Amination | Route 2: Early-Stage Amination |
| Starting Materials | 5-Nitrouracil | Uracil |
| Key Intermediate | 2,4-dichloro-5-aminopyrimidine | 2-chloro-4-(dimethylamino)pyrimidine |
| Regioselectivity | The key challenge is the C2-selective amination of a C4-favored substrate. Requires specialized methods. | The initial amination is regioselective for the C4 position due to inherent reactivity. |
| Flexibility | Highly flexible, as the key intermediate can be used to synthesize a variety of C2-substituted analogues. | Less flexible for accessing a library of C2-substituted compounds. |
| Scalability | The use of catalytic hydrogenation is highly scalable. The C2-amination step may require optimization for large-scale synthesis. | The nitration step can present safety challenges on a large scale. |
| Potential Issues | Potential for isomeric impurities if the C2-amination is not highly selective. | Handling of nitrating agents. Potential for over-nitration or side reactions. |
| Overall Yield | Dependent on the efficiency of the C2-selective amination step. | Can be a high-yielding route if all steps are optimized. |
Conclusion
Both routes presented offer viable pathways to this compound.
Route 1 is a more convergent and flexible approach. The synthesis of the key intermediate, 2,4-dichloro-5-aminopyrimidine, is well-documented and scalable. The main challenge lies in achieving high regioselectivity in the final C2-amination step. However, with the advent of methods utilizing tertiary amines as directing groups, this challenge can be effectively addressed. This route is particularly well-suited for medicinal chemistry campaigns where a variety of C2-analogs are desired from a common intermediate.
Route 2 is a more linear sequence that relies on the inherent C4-selectivity of the initial amination step. While this route may appear more straightforward from a regiochemical perspective, it involves a nitration step that can be hazardous on a larger scale. This route is a good option when only the target molecule is desired and the infrastructure for handling nitration reactions is in place.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, the need for analogue synthesis, and the available laboratory infrastructure.
References
- Slough, G. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
- BenchChem. (2025).
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Suzhou Yield Pharmaceutical R&D Co., Ltd. (2011). Synthesis of 2-chlorine-5- amido pyrimidine. CN101219997B.
- Lonza Ltd. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO2022090101A1.
- Patent Guru. (n.d.). method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. [Link]
- Chen, Y., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. [Link]
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
- The Dow Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
- Overberger, C. G., Kogon, I. C., & Minin, R. (1955). 2-(Dimethylamino)pyrimidine. Organic Syntheses, 35, 58. [Link]
- Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]
- Request PDF. (n.d.). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. [Link]
- Fu, Y., et al. (2010).
- PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. [Link]
- IP.com. (2013). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]
- Henan Coreychem Co., Ltd. (1987). 2,3-two chloro-N, the preparation method of N-dimethyl propylamine. CN1033378A.
- The Dow Chemical Company. (2003). SYNTHESIS OF CHLORINATED PYRIMIDINES. EP1301489B1.
- CNIPA. (2017). A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
Sources
A Comparative Guide to the Biological Activity of Substituted 2-Chloropyrimidines: A Focus on 2-chloro-N,N-dimethylpyrimidin-5-amine and Its Analogs
Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery
For researchers and scientists in drug development, the pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are intrinsically recognized by biological systems.[1][2][3] This inherent biocompatibility, combined with its versatile chemical functionality, makes the pyrimidine scaffold a "privileged structure" for designing novel therapeutics.[4] Structural modifications to the pyrimidine ring have yielded a vast array of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[5]
This guide provides an in-depth comparative analysis of the biological activity of 2-chloro-N,N-dimethylpyrimidin-5-amine and its structural analogs. We will explore the crucial role of substituent placement and nature on the pyrimidine core, delving into the structure-activity relationships (SAR) that govern efficacy and target specificity. Supported by experimental data from the literature, we will dissect how subtle molecular changes can lead to profound differences in biological outcomes, offering a framework for the rational design of next-generation pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR): Deconstructing the Substituted Pyrimidine
The biological potential of a pyrimidine derivative is critically dependent on the electronic and steric properties of its substituents and their positions on the heterocyclic ring.[1][2][3][4] Let's consider the core molecule, this compound, and analyze the contribution of each component.
-
The 2-Chloro Substituent: The chlorine atom at the C2 position is a key feature. As an electron-withdrawing group, it modulates the electron density of the entire ring system. More importantly, it often serves as an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution. This provides a convenient synthetic handle for creating a diverse library of analogs by introducing various amine, ether, or thioether linkages, which is a common strategy in kinase inhibitor design.[6]
-
The 5-Amino Group: The amino group at the C5 position, particularly with its N,N-dimethyl modification, significantly influences the molecule's polarity, solubility, and hydrogen bonding capacity. The dimethyl groups prevent the amine from acting as a hydrogen bond donor but maintain its character as a hydrogen bond acceptor. This can be critical for specific interactions within a target's binding pocket.
-
Positional Isomerism and Functional Group Variation: The precise arrangement of these groups is paramount. Shifting a substituent or altering its chemical nature can drastically change the biological target or potency. For instance, analogs where the chloro and amino groups are at different positions, or where the amino group is replaced by a nitro group or hydroxyl group, will exhibit distinct pharmacological profiles.
Below is a conceptual diagram illustrating the key positions on the pyrimidine ring and how different substituents can drive diverse biological activities.
Caption: A typical experimental workflow for screening and characterizing novel pyrimidine analogs.
Conclusion and Future Outlook
The pyrimidine scaffold remains a highly productive starting point for the development of novel therapeutic agents. The analysis of this compound and its related analogs underscores the critical importance of a systematic approach to structure-activity relationship studies. The presence and position of substituents like chloro- and N,N-dimethylamino- groups are not trivial decorations; they are key determinants of a molecule's interaction with its biological target, its pharmacokinetic properties, and its ultimate therapeutic potential.
As this guide has shown, small modifications can lead to significant gains in potency and selectivity, whether the target is a specific enzyme like PIM-1 kinase or the broader cellular machinery evaluated by cytotoxicity assays. The future of pyrimidine-based drug discovery will rely on the continued integration of rational design, combinatorial synthesis, and robust biological evaluation, using the foundational principles of SAR to guide the development of safer and more effective medicines.
References
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 2-chloro-N,N-dimethylpyrimidin-5-amine for Unambiguous Structure Confirmation
This guide provides a comprehensive framework for the structural elucidation of 2-chloro-N,N-dimethylpyrimidin-5-amine, a substituted pyrimidine of interest in synthetic chemistry and drug discovery. Unambiguous confirmation of such structures is paramount, preventing costly errors in downstream applications. Here, we move beyond a simple recitation of data, offering a comparative analysis grounded in spectroscopic principles. We will dissect the expected spectral signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, comparing them with known data from structurally related compounds to build a robust, self-validating analytical workflow.
The Analytical Challenge: Beyond Simple Confirmation
The core challenge in confirming the structure of this compound lies in ensuring the precise arrangement of substituents on the pyrimidine core. Isomeric impurities, such as 4-chloro-N,N-dimethylpyrimidin-5-amine or 2-chloro-N,N-dimethylpyrimidin-4-amine, could present similar, yet distinct, spectral data. Therefore, a multi-technique approach is not just recommended; it is essential for conclusive identification. This guide is designed to empower researchers to interpret complex spectral data with confidence, explaining the causality behind the expected peaks, shifts, and fragments.
Overall Analytical Workflow
The confirmation process follows a logical sequence, beginning with non-destructive techniques and culminating in fragmentation analysis. Each step provides a layer of evidence that, when combined, offers an undeniable structural proof.
Caption: A proposed key fragmentation pathway for the target molecule.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ / [M+2]⁺ | 157 / 159 | Moderate | Molecular ion. The 3:1 ratio of 157 to 159 is definitive proof of one chlorine atom. |
| [M-CH₃]⁺ | 142 / 144 | High | Loss of a methyl radical from the dimethylamino group, a common fragmentation for such moieties. |
| [M-Cl]⁺ | 122 | Moderate | Loss of a chlorine radical. |
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound will be characterized by vibrations from the aromatic ring, the C-N bonds, and the C-Cl bond.
Predicted FTIR Data and Comparative Analysis
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Target | Analogue: Aromatic Amines[1] | Analogue: Chloro-aromatics | Rationale for Prediction |
| Aromatic C-H Stretch | 3050 - 3150 | ~3030 | ~3050 | Characteristic of C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | 2800 - 3000 | - | - | From the methyl groups of the -N(CH₃)₂ moiety. |
| Aromatic C=C / C=N Stretch | 1450 - 1600 | 1500-1600 | 1475-1600 | Multiple bands are expected from the pyrimidine ring stretching vibrations. [2] |
| C-N Stretch (Aromatic Amine) | 1300 - 1350 | 1250-1335 | - | Stretching of the bond between the ring and the amino nitrogen. |
| C-Cl Stretch | 700 - 850 | - | 600-850 | Characteristic stretching vibration for a carbon-chlorine bond on an aromatic ring. |
Experimental Protocols
To ensure data integrity, standardized and well-controlled experimental procedures are crucial.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 5 seconds.
-
Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
2. Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Acquisition:
-
Inject 1 µL of the sample solution into the GC.
-
Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C) to ensure separation from any impurities.
-
Set the EI source energy to 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.
-
Scan a mass range from m/z 40 to 400.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Apply the sample to the crystal and ensure good contact using the pressure clamp.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Perform automatic background subtraction.
-
Conclusion
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple spectroscopic techniques. The predicted data serves as a benchmark for experimental results. Key confirmatory signatures include:
-
¹H NMR: Two distinct singlets in the aromatic region (~8.2-8.6 ppm) and a six-proton singlet for the dimethylamino group (~3.1 ppm).
-
¹³C NMR: Six distinct carbon signals, with four in the downfield region (>130 ppm) characteristic of the substituted pyrimidine ring.
-
Mass Spec: A molecular ion cluster at m/z 157/159 with a ~3:1 intensity ratio, confirming the presence of a single chlorine atom.
-
FTIR: Characteristic absorptions for aromatic C-H, C=N/C=C ring stretches, and a strong C-Cl stretch.
By systematically acquiring and comparing experimental data against these benchmarks and the provided analogue data, researchers can achieve an unambiguous and trustworthy confirmation of the target structure, upholding the highest standards of scientific integrity.
References
Sources
A Senior Application Scientist's Comparative Guide to 2-chloro-N,N-dimethylpyrimidin-5-amine and Its Analogs in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone in the architecture of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA. This inherent biocompatibility makes it a privileged scaffold in drug design.[1] Derivatives of pyrimidine exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the vast library of pyrimidine-based building blocks, 2-chloro-N,N-dimethylpyrimidin-5-amine stands out as a versatile intermediate for the synthesis of complex molecular architectures.
This guide provides an in-depth technical comparison of this compound with its primary amine and methylated analogs, offering insights into their synthesis, characterization, and potential applications in drug discovery. We will delve into the nuances of their reactivity and spectroscopic properties, providing a framework for informed decision-making in the laboratory.
Characterization of this compound: A Detailed Overview
Proposed Synthesis Pathway
A logical and efficient route to this compound involves the N,N-dimethylation of the commercially available precursor, 2-chloropyrimidin-5-amine. The Eschweiler-Clarke reaction is a well-established and reliable method for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts, making it an ideal choice for this transformation.[3][4][5]
Sources
- 1. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
comparative reactivity of 2-chloro-N,N-dimethylpyrimidin-5-amine with other halopyrimidines
A Senior Application Scientist's Guide to the Comparative Reactivity of Halopyrimidines
Focus: 2-chloro-N,N-dimethylpyrimidin-5-amine in Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Central Role of Pyrimidines in Drug Discovery
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the pyrimidine scaffold is both ubiquitous and indispensable. Its presence at the core of nucleic acids and numerous approved drugs—from anticancer agents like Imatinib (Gleevec) to antivirals—underscores its privileged status.[1][2] The functionalization of this electron-deficient heterocycle is a critical task in the synthesis of novel molecular entities.
Halopyrimidines serve as exceptionally versatile building blocks for this purpose. However, their reactivity is not uniform; it is a nuanced interplay of the halogen's identity, its position on the ring, and the electronic influence of other substituents. This guide provides an in-depth comparative analysis of the reactivity of This compound , placing it in context with other key halopyrimidines. We will dissect its performance in the two most synthetically vital transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, supported by mechanistic insights and actionable experimental protocols.
Fundamental Principles Governing Halopyrimidine Reactivity
A sound synthetic strategy is built upon a firm understanding of the underlying chemical principles. The reactivity of any halopyrimidine is dictated by three primary factors: the inherent electronic nature of the pyrimidine ring, the identity of the halogen leaving group, and the electronic contribution of other ring substituents.
The Electron-Deficient Pyrimidine Core
The pyrimidine ring, with its two nitrogen atoms, is intrinsically electron-deficient. This property makes it highly susceptible to attack by nucleophiles but challenging for electrophilic substitution.[3] The positions on the ring are not equally activated. In general, the order of reactivity towards nucleophilic attack and oxidative addition in cross-coupling reactions is:
C4(6) > C2 > C5 [4]
The C4 and C6 positions are most activated due to their para and ortho relationship to the ring nitrogens, which can effectively stabilize the negative charge in the reaction intermediate.[5] The C2 position is also activated, being flanked by two nitrogens, while the C5 position is the least electron-deficient and generally unreactive in these transformations.
The Dichotomy of the Halogen Leaving Group
The choice between an SNAr and a cross-coupling reaction fundamentally alters the role and desired identity of the halogen. This is perhaps the most critical concept in designing a synthetic route.
-
For Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex).[6][7] The reaction is therefore accelerated by a leaving group that strongly polarizes the carbon-halogen bond through induction, making the carbon more electrophilic. This leads to a counterintuitive reactivity trend compared to aliphatic substitutions: F > Cl ≈ Br > I [6][8] Fluorine's high electronegativity creates a strong dipole, inviting nucleophilic attack, even though the C-F bond itself is very strong.
-
For Palladium-Catalyzed Cross-Coupling: The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[4][9] This step is governed by the C-X bond dissociation energy. Weaker bonds undergo oxidative addition more readily. This results in a completely inverted reactivity trend: I > Br > Cl >> F [4] Iodides are the most reactive substrates, while chlorides are significantly more challenging, often requiring specialized, highly active catalyst systems. Fluorides are generally unreactive.[4][9]
The Influence of the 5-(N,N-dimethylamino) Substituent
In our target molecule, the 5-(N,N-dimethylamino) group is a powerful electron-donating group (EDG) by resonance. This has two major consequences:
-
Deactivation towards SNAr: By donating electron density into the ring, this group reduces the overall electrophilicity of the C2 and C4 positions, making nucleophilic attack less favorable compared to an unsubstituted halopyrimidine.
-
Minimal Impact on Cross-Coupling: While electronic effects can play a role, the dominant factor in cross-coupling remains the C-Cl bond strength. The EDG at C5 has a less pronounced effect on the rate of oxidative addition at C2.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
As established, the C4 position of a pyrimidine is generally more reactive in SNAr than the C2 position.[5] However, the reactivity of this compound is primarily concerned with substitution at the C2 position.
Comparison with Other 2-Halogens: The presence of the 5-EDG slows the overall reaction rate compared to pyrimidines bearing electron-withdrawing groups. Nonetheless, the inherent reactivity trend of the halogens holds. A 2-fluoropyrimidine analogue would be expected to react faster and under milder conditions than this compound. For instance, studies on 2-halopyridines show that the 2-fluoro analogue reacts over 300 times faster than the 2-chloro version with sodium ethoxide.[10] Conversely, 2-bromo and 2-iodo analogues would exhibit reactivity similar to, or slightly less than, the 2-chloro compound in SNAr.
Table 1: Representative Comparison of Halogen Reactivity in SNAr on Electron-Deficient Heterocycles
| Substrate Example | Nucleophile | Typical Conditions | Relative Rate/Yield | Mechanistic Rationale |
|---|---|---|---|---|
| 2-Fluoropyridine | Piperidine | Ethanol, 25°C | Very High | C-F bond polarization facilitates rate-determining nucleophilic attack.[7][10] |
| 2-Chloropyridine | Piperidine | Ethanol, 100°C | Moderate | Less C-Cl bond polarization requires more forcing conditions.[10] |
| 2-Bromopyridine | Piperidine | Ethanol, >100°C | Moderate-Low | Reactivity is similar to or slightly lower than the chloro analogue.[11] |
For This compound , this means that SNAr reactions will likely require elevated temperatures and longer reaction times to achieve good conversion, due to the combination of a moderately good leaving group (Cl) and a deactivating EDG at the C5 position.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Here, the narrative reverses. The strength of the C-Cl bond in This compound makes it a challenging, yet cost-effective and highly available, substrate for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki coupling of 2-chloropyrimidines is notoriously difficult due to the high activation energy barrier for the oxidative addition of palladium to the strong C-Cl bond.[9] This contrasts sharply with 2-iodo- and 2-bromopyrimidines, which react under much milder conditions.
To achieve successful coupling with substrates like this compound, the choice of catalyst system is paramount.
-
Catalyst: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] State-of-the-art systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[9][12]
-
Base: A strong base, such as K₃PO₄ or Cs₂CO₃, is crucial. It facilitates the transmetalation step by forming the more nucleophilic boronate species from the boronic acid.[9]
Table 2: Comparative Guide for Suzuki-Miyaura Coupling of 2-Halopyrimidines
| Substrate | Typical Catalyst System | Typical Base | Typical Conditions | Reactivity Insight |
|---|---|---|---|---|
| 2-Iodopyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 80°C | High: Facile oxidative addition due to weak C-I bond.[4] |
| 2-Bromopyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene, 100°C | Good: Reliable reactivity, but requires more active catalyst than iodide. |
| 2-Chloropyrimidine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene, 110°C | Low: Requires highly active, specialized catalyst and strong base to overcome C-Cl bond strength.[9] |
Buchwald-Hartwig Amination
The trends observed in Suzuki coupling are directly applicable to the Buchwald-Hartwig amination.[13] The C-N bond formation with aryl chlorides is a demanding transformation that necessitated the development of several generations of highly active palladium catalysts.[14] For a substrate like this compound, success hinges on using a modern catalyst system, typically involving a bulky biarylphosphine ligand, to facilitate the C-Cl bond cleavage.
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl halides, also follows the reactivity trend of I > Br > Cl.[15][16] While the standard Pd/Cu co-catalyzed system works well for iodo- and bromopyrimidines, 2-chloropyrimidines often require higher temperatures, longer reaction times, and more robust ligand systems to achieve acceptable yields.[17]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Bioactivity of 2-Chloro-N,N-dimethylpyrimidin-5-amine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The presence of a chlorine atom at the 2-position and an amine group at the 5-position of the pyrimidine ring are key structural features that are frequently explored in the development of kinase inhibitors and other therapeutic agents. The chloro-group can act as a leaving group for further chemical modification or as a key interaction point within a biological target, while the amino-group can serve as a crucial hydrogen bond donor or acceptor.
Comparative Bioassay Data of Structurally Related Pyrimidine Analogs
To infer the potential bioactivity of 2-chloro-N,N-dimethylpyrimidin-5-amine, we have compiled and compared the cytotoxic activities of several structurally related 2-chloro- and 2,5-disubstituted pyrimidine derivatives from the literature. The following table summarizes their in vitro performance against various cancer cell lines, providing a valuable dataset for understanding the structure-activity relationships (SAR) within this chemical class.
| Compound ID | Structure | Cell Line | Bioassay Type | Activity (IC50/EC50 in µM) | Reference |
| Analog 1 | 2-benzyloxy-5-aryl-pyrimidine | HeLa | Cytotoxicity (MTT) | 82.7 | [3] |
| Analog 2 | 2,5-disubstituted pyrimidine (Cpd 188) | MCF7 | Antiproliferative | 1.0 | [4] |
| Analog 3 | 2,5-disubstituted pyrimidine (Cpd 193) | A549 | Antiproliferative | 5.7 | [4] |
| Analog 4 | 2-amino-4-(4-bromophenyl)piperazin-1-yl)-pyrimidine | HCT116 | Cytotoxicity | 89.24 ± 1.36 | [5] |
| Analog 5 | 2-amino-4-(4-bromophenyl)piperazin-1-yl)-pyrimidine | MCF7 | Cytotoxicity | 89.37 ± 1.17 | [5] |
| Analog 6 | 2-amino-4-(4-methyl piperazine moiety)-pyrimidine | HCT116 | Cytotoxicity | 209.17 ± 1.23 | [5] |
| Analog 7 | 2-amino-4-(4-methyl piperazine moiety)-pyrimidine | MCF7 | Cytotoxicity | 221.91 ± 1.37 | [5] |
| Analog 8 | Pyrido[2,3-d]pyrimidine derivative with chlorine | HCT-116 | Cytotoxicity | 49.35 ± 2.685 | [6] |
| Analog 9 | Pyrido[2,3-d]pyrimidine derivative with chlorine | MCF-7 | Cytotoxicity | 69.32 ± 3.186 | [6] |
Inferred Structure-Activity Relationship (SAR)
The analysis of the bioassay data for these related pyrimidine analogs allows for the inference of several structure-activity relationships that may be relevant to this compound:
-
Substitution at the 5-Position: The nature of the substituent at the 5-position of the pyrimidine ring significantly influences cytotoxic activity. For instance, the introduction of aryl groups can lead to moderate to potent anticancer effects.[3]
-
Substitution at the 2-Position: The group at the 2-position is also critical for activity. While the target compound has a chloro group, many active analogs feature substituted amino or benzyloxy groups at this position, suggesting that this site is amenable to modification to modulate potency and selectivity.[3][5]
-
Impact of the 4- and 6-Positions: Modifications at the 4- and 6-positions of the pyrimidine ring have been shown to dramatically affect the biological activity of 2-aminopyrimidine derivatives, highlighting the importance of the overall substitution pattern.[7]
Experimental Protocols: A Foundation for Self-Validating Systems
The reliability of any bioassay data hinges on the robustness of the experimental protocol. The following sections detail a standard methodology for assessing the cytotoxic activity of a compound, ensuring a self-validating system through appropriate controls.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and reference compounds) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway often targeted by pyrimidine derivatives and a typical experimental workflow for cytotoxicity screening.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Caption: A generalized signaling pathway illustrating competitive kinase inhibition.
Conclusion
While direct experimental data for this compound remains to be published, the analysis of its structural analogs provides a strong foundation for predicting its potential as a biologically active compound. The compiled data on related 2-chloro- and 2,5-disubstituted pyrimidines suggest that this scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The provided experimental protocols and conceptual diagrams serve as a practical resource for researchers aiming to investigate the bioactivity of this and other novel pyrimidine derivatives. Future studies involving the synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.
References
- Reddy, T. S., et al. (2015). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity.
- Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry. [Link]
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
- Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. [Link]
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink. [Link]
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
- Keshk, R. M., et al. (2023).
- Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives.
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed Central. [Link]
- Pyrimidine derivatives as anticancer agents.
- Anticancer agents and selective COX-2 inhibitors containing pyrimidine...
- Synthesis and in vitro anti-mycobacterial activity of 5-substituted pyrimidine nucleosides. ScienceDirect. [Link]
- 2-Chloropyrimidin-5-amine. PubChem. [Link]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
- Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. PubMed. [Link]
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Performance of 2-chloro-N,N-dimethylpyrimidin-5-amine Derivatives in Preclinical Cancer Research
This guide provides an in-depth technical comparison of 2-chloro-N,N-dimethylpyrimidin-5-amine derivatives, a class of compounds with emerging interest in oncology drug discovery. We will delve into their in vitro performance, focusing on their anticancer activity and potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform the selection and further development of these promising molecules.
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to mimic endogenous purines and pyrimidines allows for competitive binding to key enzymes involved in cellular proliferation and survival. The diverse biological activities of pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, have spurred the synthesis and evaluation of a vast array of analogs.[1] This guide will focus specifically on derivatives of this compound, exploring how substitutions on this core structure influence their in vitro efficacy and target engagement.
Comparative In Vitro Anticancer Activity
The primary method for assessing the initial anticancer potential of novel compounds is through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
While specific data for a comprehensive series of this compound derivatives is not extensively available in publicly accessible literature, we can infer structure-activity relationships (SAR) from studies on structurally related chloro-pyrimidine compounds. For instance, a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives revealed that the nature of the substituent at the 4-position significantly impacts cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1]
Table 1: Comparative Cytotoxicity (EC50, µM) of Representative 2-amino-4-chloro-pyrimidine Derivatives [1]
| Compound ID | R Group at position 4 | HCT116 (EC50 in µM) | MCF7 (EC50 in µM) |
| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 6 | bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| Doxorubicin | - | 2.0 | 0.98 |
Data from Qureshi et al. (2022).[1]
These findings suggest that modifications to the substituent attached to the pyrimidine ring can significantly modulate anticancer potency. The introduction of a bromophenyl piperazine moiety in compound 6 led to a more than two-fold increase in activity against both cell lines compared to the 4-methyl piperazine substituent in compound 1 .[1] This highlights the importance of systematic chemical modifications and comprehensive in vitro screening to identify potent anticancer leads.
Mechanism of Action: Targeting Kinases in Cancer Signaling
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The 2-aminopyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.
Dual Src/Abl Kinase Inhibition
Derivatives of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual inhibitors of Src and Abl kinases.[2] These kinases are implicated in the progression of chronic myelogenous leukemia (CML) and other malignancies. The pyrimidine core of these inhibitors plays a critical role in their binding to the kinase domain.
Aurora Kinase Inhibition
A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[3] These kinases are key regulators of mitosis, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells. The lead compound from this series, CYC116, demonstrated potent in vitro cytotoxicity and is currently in clinical evaluation.[3]
PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is observed in various cancers. A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed, with some compounds exhibiting IC50 values in the low nanomolar range.[4]
The following diagram illustrates a generalized experimental workflow for evaluating the in vitro anticancer activity and kinase inhibitory potential of this compound derivatives.
Caption: Experimental workflow for in vitro evaluation.
The following diagram illustrates a simplified signaling pathway that can be modulated by pyrimidine-based kinase inhibitors.
Caption: Simplified kinase signaling pathways targeted by pyrimidine derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. This product is then solubilized, and its concentration is determined spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related chloro-pyrimidine derivatives suggests that strategic modifications to this core structure can lead to potent and selective inhibitors of key oncogenic kinases.
Future research should focus on the systematic synthesis and in vitro evaluation of a focused library of this compound derivatives. This will enable the elucidation of a clear structure-activity relationship, guiding the design of more potent and drug-like candidates. Subsequent studies should then progress the most promising compounds to more complex in vitro models, such as 3D spheroids, and eventually to in vivo efficacy studies. A thorough understanding of their mechanism of action through target identification and pathway analysis will be crucial for their successful translation into clinical candidates.
References
- Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 961980. [Link]
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Bukhtiyarov, Y., Chao, S., Das, J., Devasthale, P. V., Eastwood, M. P., Fargnoli, J., Furey, B. F., Gill, T. S., Hunt, J. T., Iwanowicz, E. J., Kim, S. H., Kramer, R., ... & Zhang, G. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
- BenchChem. (2025). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. BenchChem.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 14(11), 1109. [Link]
- Wang, Z., Liu, Y., Wang, S., Zhang, Y., Chen, L., & Liu, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697. [Link]
- Fischer, P. M., & Lane, D. P. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3425–3429. [Link]
- Li, R., Guo, H., Zhang, R., Li, B., & Gong, P. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(3), 517–530. [Link]
Sources
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine for Pharmaceutical Research and Development
Introduction
2-chloro-N,N-dimethylpyrimidin-5-amine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous developmental drug candidates, making its efficient and scalable synthesis a critical aspect of the drug development pipeline. This guide provides an in-depth comparison of published methods for the synthesis of this important intermediate, offering a critical evaluation of their respective advantages and disadvantages. The methodologies are benchmarked against each other in terms of yield, purity, scalability, safety, and cost-effectiveness, providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
Core Synthetic Strategies: An Overview
The synthesis of this compound predominantly revolves around two strategic approaches:
-
Direct Amination of a Dihalogenated Pyrimidine: This common and often high-yielding method involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine scaffold with dimethylamine. The regioselectivity of this reaction is a key consideration.
-
N,N-Dimethylation of a Precursor Aminopyrimidine: This strategy first establishes the 5-amino-2-chloropyrimidine core, followed by the introduction of the two methyl groups onto the nitrogen atom. The choice of methylation agent and reaction conditions is crucial for achieving high efficiency and avoiding side reactions.
This guide will now delve into the detailed experimental protocols for each of these strategies, providing a comparative analysis to aid in the selection of the most appropriate method.
Method 1: Direct Amination of 2,5-Dichloropyrimidine
This approach is a straightforward and widely utilized method for the preparation of this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where dimethylamine displaces the more reactive chlorine atom at the 5-position of the pyrimidine ring.
Reaction Scheme:
Caption: Synthesis of this compound via direct amination.
Experimental Protocol:
A solution of 2,5-dichloropyrimidine (1.0 eq) in ethanol is treated with an excess of a 40% aqueous solution of dimethylamine (3.0 eq). The reaction mixture is heated at reflux for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Performance Benchmarking:
| Parameter | Performance | Citation |
| Yield | Typically high (80-90%) | [1] |
| Purity | Good to excellent after chromatography | |
| Scalability | Readily scalable | |
| Safety | Requires handling of volatile and flammable dimethylamine. | |
| Cost-Effectiveness | Dependent on the cost of 2,5-dichloropyrimidine. |
Expert Insights:
The key to this reaction's success lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 5-position is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. Using an excess of dimethylamine ensures the reaction goes to completion and helps to minimize the formation of di-substituted byproducts. The choice of ethanol as a solvent is advantageous due to its ability to dissolve both the starting material and the dimethylamine solution, as well as its relatively low cost and ease of removal.
Method 2: N,N-Dimethylation of 2-chloro-5-aminopyrimidine via Eschweiler-Clarke Reaction
This alternative two-step approach first requires the synthesis of 2-chloro-5-aminopyrimidine, which is then subjected to N,N-dimethylation using the Eschweiler-Clarke reaction. This classic named reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.
Reaction Scheme:
Caption: Two-step synthesis via the Eschweiler-Clarke reaction.
Experimental Protocol:
Step 1: Synthesis of 2-chloro-5-aminopyrimidine
A common route to 2-chloro-5-aminopyrimidine involves the nitration of 2-chloropyrimidine followed by the reduction of the nitro group.
Step 2: Eschweiler-Clarke N,N-Dimethylation
To a solution of 2-chloro-5-aminopyrimidine (1.0 eq) in formic acid (excess), aqueous formaldehyde (2.2 eq) is added. The mixture is heated to 80-100 °C for several hours. The reaction is monitored by TLC or HPLC until the starting material is consumed. After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution, while cooling in an ice bath. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.
Performance Benchmarking:
| Parameter | Performance | Citation |
| Yield | Good (typically >80% for the methylation step) | |
| Purity | Generally high, with minimal over-alkylation | |
| Scalability | Scalable, but requires careful temperature control during neutralization. | |
| Safety | Involves handling of corrosive formic acid and toxic formaldehyde. | |
| Cost-Effectiveness | Can be cost-effective if the precursor is readily available. |
Expert Insights:
The Eschweiler-Clarke reaction is a robust and reliable method for the exhaustive methylation of primary amines to their tertiary counterparts without the formation of quaternary ammonium salts.[2] The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The reaction is driven to completion by the evolution of carbon dioxide gas.[2] A key advantage of this method is the use of inexpensive and readily available reagents. However, the multi-step nature of the overall synthesis and the handling of hazardous materials are important considerations.
Comparative Analysis and Recommendations
| Feature | Method 1: Direct Amination | Method 2: Eschweiler-Clarke Reaction |
| Overall Simplicity | More direct, one-step process. | Two-step process requiring synthesis of the precursor. |
| Reagent Availability | Relies on the availability of 2,5-dichloropyrimidine. | Utilizes common and inexpensive reagents (formaldehyde, formic acid). |
| Yield | Generally higher overall yield. | Yield is dependent on the efficiency of both steps. |
| Byproduct Profile | Potential for di-substitution. | Generally clean, with minimal over-alkylation. |
| Process Safety | Handling of volatile dimethylamine. | Handling of corrosive formic acid and toxic formaldehyde. |
Recommendation:
For large-scale production where efficiency and a streamlined process are paramount, Method 1 (Direct Amination) is generally the preferred route, provided that 2,5-dichloropyrimidine is commercially available at a reasonable cost. The high yield and one-pot nature of this reaction make it an attractive option for industrial applications.
Conclusion
The synthesis of this compound can be effectively achieved through either direct amination of a dihalogenated precursor or a two-step approach involving the N,N-dimethylation of an aminopyrimidine intermediate. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and the availability of starting materials. By carefully considering the benchmarks and expert insights provided in this guide, researchers can select the most appropriate synthetic strategy to efficiently and reliably produce this valuable building block for their drug discovery and development programs.
References
- Organic Syntheses, Coll. Vol. 4, p.339 (1963); Vol. 32, p.56 (1952).
- Eschweiler, W. Ber. Dtsch. Chem. Ges.1905, 38, 880; Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. J. Am. Chem. Soc.1933, 55, 4571.
- Heindel, N. D.; Kennewell, P. D. J. Chem. Soc. D, 1969, 38.
- Overberger, C. G.; Kogon, I. C.; Minin, R. Org. Synth.1952, 32, 56.
Sources
A Researcher's Guide to Characterizing the Selectivity of 2-chloro-N,N-dimethylpyrimidin-5-amine: A Comparative Approach to Cross-Reactivity Studies
For drug development professionals and researchers investigating novel chemical entities, understanding a compound's selectivity is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 2-chloro-N,N-dimethylpyrimidin-5-amine, a substituted pyrimidine of potential interest in medicinal chemistry. While specific biological data for this compound is not extensively published, this document outlines a robust, multi-pronged strategy for its characterization, comparing state-of-the-art techniques to elucidate its target profile and potential off-target effects. The principles and protocols detailed herein are broadly applicable to other novel small molecules.
The pyrimidine scaffold is a common motif in biologically active compounds, frequently interacting with a variety of protein families, most notably kinases.[1] Therefore, a thorough investigation into the selectivity of any novel pyrimidine derivative is a critical step in preclinical development to mitigate potential toxicity and to understand its mechanism of action. This guide will compare and contrast several key methodologies for assessing compound specificity: large-scale kinase panel screening, cellular thermal shift assays (CETSA), and affinity chromatography-mass spectrometry.
Comparative Analysis of Cross-Reactivity Profiling Techniques
Choosing the appropriate method to assess cross-reactivity depends on the stage of research, available resources, and the specific questions being asked. Below is a comparative summary of the key techniques discussed in this guide.
| Technique | Principle | Primary Output | Advantages | Limitations |
| Kinase Panel Screening | Measures the ability of a compound to inhibit the activity of a large, purified panel of kinases in a biochemical assay.[2] | IC50 or percent inhibition values against hundreds of kinases.[3] | Broad, quantifiable overview of kinome-wide selectivity. High-throughput and commercially available.[4] | In vitro biochemical assay may not fully reflect cellular activity. Does not identify non-kinase targets. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[5] | A shift in the melting temperature (Tm) of a protein in the presence of the compound, indicating direct target engagement in a cellular context.[6][7] | Confirms target engagement in intact cells or tissues, accounting for cell permeability and metabolism.[8] Can be adapted for proteome-wide studies (MS-CETSA).[5] | Lower throughput for single targets. Proteome-wide analysis can be complex and data-intensive. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[9] Bound proteins are then identified by mass spectrometry.[10] | A list of proteins that bind to the compound, including potential direct and indirect interactors. | Unbiased approach to identify a broad range of potential targets without prior knowledge.[11] Can be performed with photo-affinity probes to capture transient interactions.[12] | Technically challenging; requires chemical modification of the compound. Prone to identifying non-specific binders, requiring careful validation.[13] |
Experimental Workflows and Protocols
A logical and phased approach to cross-reactivity studies is recommended. A broad initial screen can identify potential areas of concern, which can then be investigated more deeply with orthogonal, cell-based methods.
Caption: Phased workflow for cross-reactivity assessment.
Protocol 1: Large-Scale Kinase Panel Screening
This protocol outlines a general procedure for submitting a compound like this compound to a commercial kinase profiling service.
Objective: To obtain a broad overview of the compound's activity across the human kinome.
Methodology: Many commercial services offer kinase screening panels.[1][2] These are typically based on biochemical assays that measure the phosphorylation of a substrate by a purified kinase in the presence of the test compound. Formats include radiometric assays, and fluorescence- or luminescence-based assays like TR-FRET or ADP-Glo.[4]
Step-by-Step Protocol:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Service Provider Selection: Choose a vendor that offers a comprehensive kinase panel (e.g., >400 kinases).[3]
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify any significant interactions.
-
Data Analysis: The service provider will return data as percent inhibition relative to a control. Hits are typically defined as kinases showing >70% or >90% inhibition.
-
Follow-up: For any significant hits, perform secondary screening to determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme's activity).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation
This protocol describes how to validate a putative target identified from a kinase screen or affinity chromatography experiment in a cellular context.
Objective: To confirm direct binding of this compound to a target protein in intact cells.
Methodology: CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5][8] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[6]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. assayquant.com [assayquant.com]
- 4. pharmaron.com [pharmaron.com]
- 5. CETSA [cetsa.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. news-medical.net [news-medical.net]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
analytical validation of 2-chloro-N,N-dimethylpyrimidin-5-amine quantification
An In-Depth Comparative Guide to the Analytical Validation for the Quantification of 2-chloro-N,N-dimethylpyrimidin-5-amine
Authored by a Senior Application Scientist
This guide provides a detailed comparison of analytical methodologies for the robust quantification of this compound. As an essential intermediate or potential impurity in various pharmaceutical synthesis pathways, its precise measurement is critical for ensuring drug safety, efficacy, and regulatory compliance.[1][2] This document moves beyond mere procedural outlines to explore the scientific rationale behind method selection and validation, grounding every recommendation in established regulatory frameworks and empirical data. Our audience—researchers, scientists, and drug development professionals—requires a blend of technical depth and practical insight, which this guide aims to deliver.
The Regulatory Imperative: Why Method Validation is Non-Negotiable
Before any analytical method can be used for quality control, stability testing, or impurity profiling in a regulated environment, it must undergo a rigorous validation process.[3][4] This process provides documented evidence that the method is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide the foundational guidelines for this process, most notably in documents like ICH Q2(R1) and the recently updated Q2(R2).[7][8][9][10] These guidelines establish a set of performance characteristics that must be evaluated to ensure data integrity.[11][12]
The core objective is to demonstrate that the analytical procedure is fit for its intended purpose, which for a compound like this compound, typically involves either assaying it as a key intermediate or quantifying it as a trace-level impurity.[13]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is the most critical decision in method development. For this compound, the choice hinges on the required sensitivity, specificity, and the complexity of the sample matrix. We will compare the three most relevant techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.[14] This makes it an indispensable tool for identifying and quantifying trace levels of impurities in complex pharmaceutical matrices.[14][15]
-
Principle of Operation: The analyte is first separated from other components in a sample matrix on an LC column (typically a reversed-phase C18 column). The separated analyte then enters the mass spectrometer, where it is ionized (e.g., via Electrospray Ionization - ESI). In the tandem MS, a specific parent ion corresponding to the analyte is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.
-
Causality Behind its Superiority: For impurity analysis, specificity is paramount. One must be able to unequivocally detect and quantify this compound in the presence of the active pharmaceutical ingredient (API) and other related substances. The MRM capability of LC-MS/MS makes this possible, even if compounds co-elute chromatographically. Its high sensitivity allows for detection and quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels, which is essential for meeting stringent regulatory limits on impurities.[16]
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Caveats
GC-MS is a robust analytical method that separates compounds based on their volatility before detection by a mass spectrometer.[17] It is a "gold standard" for forensic substance identification and can be highly effective for certain pharmaceutical analyses.[17]
-
Principle of Operation: The sample is vaporized and introduced into a GC column. Compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection.
-
Experimental Considerations: The primary challenge for a molecule like this compound is its thermal stability and volatility. The high temperatures used in the GC injection port can potentially cause degradation, leading to inaccurate quantification.[17] While its molecular weight is suitable for GC analysis, derivatization might be necessary to improve its chromatographic behavior. This adds a step to sample preparation and can introduce variability. For this reason, GC-MS is often considered a secondary choice to LC-MS/MS for non-volatile or thermally sensitive amines.[18][19]
UV-Vis Spectrophotometry: A Limited, Context-Specific Tool
UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by a substance at a specific wavelength.
-
Principle of Operation: Based on the Beer-Lambert law, the concentration of an analyte in a solution is directly proportional to the amount of light it absorbs.
-
Significant Limitations: The primary drawback of UV-Vis is its lack of specificity.[20] Any compound in the sample that absorbs light at the same wavelength will interfere with the measurement, leading to inflated and inaccurate results. While it could potentially be used for assaying the pure, bulk substance, it is wholly unsuitable for quantifying it as an impurity in a complex mixture containing other UV-active substances like an API.
Performance Comparison: A Quantitative Overview
The choice of method is ultimately guided by its performance characteristics, which are determined during validation. The table below provides a comparative summary of expected performance for LC-MS/MS and GC-MS in the quantification of this compound.
| Validation Parameter | LC-MS/MS (Expected Performance) | GC-MS (Expected Performance) | Rationale for Difference |
| Specificity/Selectivity | Excellent | Good to Excellent | LC-MS/MS (MRM mode) is inherently more selective than full-scan GC-MS, virtually eliminating matrix interference. |
| Limit of Detection (LOD) | 0.05 - 0.5 ppm | 0.5 - 5 ppm | Superior ionization efficiency and lower background noise in LC-MS/MS typically result in lower detection limits. |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 ppm | 1.5 - 15 ppm | The LOQ is directly related to the LOD and precision at low concentrations, favoring LC-MS/MS. |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques can achieve excellent linearity, but LC-MS/MS often provides a wider dynamic range. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Potential for thermal degradation or incomplete derivatization in GC can slightly impact accuracy compared to the more direct analysis by LC-MS. |
| Precision (%RSD) | < 5% | < 10% | The robustness of ESI and the stability of modern LC systems often lead to better precision than GC methods, which can be affected by injection variability and potential degradation. |
Experimental Workflows and Protocols
A self-validating system is built on well-defined and logical workflows. System suitability tests (SST) are performed before any validation run to ensure the equipment is performing correctly, providing an immediate check on the system's integrity.[11]
Visualizing the Validation Process
Caption: General Analytical Method Validation Workflow.
LC-MS/MS Sample Analysis Workflow
Caption: Typical LC-MS/MS Bioanalytical Workflow.
Detailed Protocol: Validation of an LC-MS/MS Method
This protocol outlines the steps to validate an LC-MS/MS method for quantifying this compound as an impurity in a drug substance.
1. Objective: To validate an analytical method to prove it is suitable for its intended purpose according to ICH Q2(R1) guidelines.[8][12]
2. Materials and Reagents:
-
Reference Standard: this compound (purity >99%)
-
Drug Substance (for matrix effect and specificity)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: (Example) 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: (To be determined by infusion) e.g., Parent Ion [M+H]⁺ → Fragment Ion
4. Validation Experiments:
-
Specificity/Selectivity:
-
Prepare and inject a blank solvent (diluent).
-
Prepare and inject a sample of the drug substance matrix without the analyte.
-
Prepare and inject a sample of the drug substance spiked with the analyte at the LOQ level.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank and matrix samples.
-
-
Linearity and Range:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to create at least 6 calibration standards across the expected concentration range (e.g., from LOQ to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995.
-
-
Accuracy (% Recovery):
-
Prepare samples of the drug substance matrix spiked with the analyte at three concentration levels: Low, Medium, and High (e.g., LOQ, 100%, and 150% of the target limit).
-
Prepare five replicates at each concentration level.
-
Analyze the samples and calculate the concentration of the analyte.
-
Calculation: % Recovery = (Measured Concentration / Nominal Concentration) x 100.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day): Analyze six replicate samples of the drug substance spiked at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for the results from each set.
-
Acceptance Criteria: The %RSD should not be more than 10.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Approach: Based on the signal-to-noise ratio (S/N).
-
Prepare and inject samples with decreasing concentrations of the analyte.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must also be validated for accuracy and precision.
-
Acceptance Criteria: The LOQ must be quantifiable with acceptable accuracy (90-110%) and precision (%RSD < 15%).
-
Conclusion
For the robust and reliable quantification of this compound, particularly as a potential impurity in pharmaceutical products, the LC-MS/MS methodology is unequivocally the superior choice . Its unparalleled specificity and sensitivity ensure that regulatory requirements for impurity profiling can be confidently met.[14][15] While GC-MS may serve in specific, less demanding applications, the risks associated with thermal stability and the advantages of direct analysis position LC-MS/MS as the gold standard. The validation process, guided by ICH principles, is not merely a regulatory hurdle but a fundamental scientific exercise that guarantees the integrity and trustworthiness of the analytical data underpinning drug development.
References
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Unknown Source.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Analytical method validation: A brief review. Unknown Source.
- ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union.
- The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Unknown Source.
- Guideline on bioanalytical method validation. EMA.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Unknown Source.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.Unknown Source.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Unknown Source.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Analytical Method Validation Parameters: An Updated Review. Unknown Source.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Pharmaceutical Impurity Detection Using LC-MS/MS. Payesh Darou Zist Azma Laboratory.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Bioanalytical method validation emea. Slideshare.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Unknown Source.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Unknown Source.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.
- This compound, 95%. Lab-Chemicals.Com.
- Gas chromatography–mass spectrometry. Wikipedia.
- Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. SciSpace.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH.
- Simple gas chromatographic-mass spectrometric procedure for diagnosing pyrimidine degradation defects for prevention of severe anticancer side effects. PubMed.
- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Unknown Source.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2. Benchchem.
- Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Unknown Source.
- Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
- CAS NO. 62802-43-1 | this compound | Catalog BD-A955048. Arctom.
- This compound | 62802-43-1. ChemicalBook.
- Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate.
- This compound CAS#: 62802-43-1. ChemicalBook.
- (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate.
- A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. ResearchGate.
- Pyrolysis Gas Chromatography-Mass Spectrometry. Environmental Molecular Sciences Laboratory.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.
- Formation of Dialkyl-N-Nitrosamines in Aqueous Solution: An Experimental Validation of a Conservative Predictive Model and a Com. Pharma Excipients.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. upm-inc.com [upm-inc.com]
- 4. particle.dk [particle.dk]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. wjarr.com [wjarr.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. database.ich.org [database.ich.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. eurofins.it [eurofins.it]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simple gas chromatographic-mass spectrometric procedure for diagnosing pyrimidine degradation defects for prevention of severe anticancer side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Catalyst Efficacy in 2-Chloro-N,N-dimethylpyrimidin-5-amine Reactions
For the discerning researcher in medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 2-chloro-N,N-dimethylpyrimidin-5-amine moiety is a valuable building block, and its efficient transformation via cross-coupling reactions is paramount for the synthesis of novel therapeutic agents. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of this compound. The insights and data presented herein are synthesized from established methodologies for structurally related chloropyrimidines, offering a robust framework for catalyst selection and reaction optimization.
Theoretical Framework: The Engine of Cross-Coupling
At the heart of these transformations lies the elegant catalytic cycle of palladium and nickel complexes. Understanding this fundamental mechanism is crucial for rational catalyst selection and troubleshooting. The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The electronic nature of the pyrimidine ring plays a significant role in its reactivity. The nitrogen atoms are strongly electron-withdrawing, rendering the carbon atoms electron-deficient. This effect is most pronounced at the C2, C4, and C6 positions. Consequently, the C-Cl bond at the C2 position of this compound is activated towards oxidative addition by a low-valent metal catalyst, which is often the rate-determining step of the catalytic cycle.[1]
Generalized Catalytic Cycles
Here are the simplified catalytic cycles for the three major cross-coupling reactions discussed in this guide.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Comparative Efficacy of Catalytic Systems
While specific comparative data for this compound is not extensively documented, a wealth of knowledge can be extrapolated from studies on structurally similar chloropyrimidines and other chloro-N-heterocycles. The following sections provide a comparative analysis of catalyst performance to guide your experimental design.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds, essential for introducing aryl and heteroaryl moieties. For chloropyrimidines, the choice of a palladium catalyst and a suitable ligand is critical for activating the relatively inert C-Cl bond.[2]
Palladium-Based Catalysts: Palladium systems are the most widely employed for Suzuki-Miyaura couplings of chloro-N-heterocycles. The key to success often lies in the use of bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition step and promote the stability of the active catalytic species.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | 1,4-dioxane/water | 100 | 70-95 | 5-bromo-2-chloropyrimidine | [2] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/water | 100 | High | 2-chloropyridines | [3] |
| Pd(dppf)Cl₂ (3-5 mol%) | dppf | K₂CO₃ | DME or 1,4-Dioxane/water | 80-90 | Good | 5-amino-2-chloropyridine | [4] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/water | 70-80 | 55-60 | 4,6-dichloropyrimidine derivative | [5] |
Insights and Recommendations:
-
For challenging couplings of this compound, catalyst systems employing bulky biarylphosphine ligands such as XPhos and SPhos are highly recommended as a starting point.[2]
-
Palladium precatalysts like Pd₂(dba)₃ and Pd(OAc)₂ are commonly used and offer good reactivity when paired with an appropriate ligand.[2]
-
The use of a phosphate or carbonate base in a mixed aqueous-organic solvent system is a standard and effective practice.[2][4]
Nickel-Based Catalysts: Nickel catalysts have emerged as a more cost-effective and earth-abundant alternative to palladium.[6] They can exhibit unique reactivity, particularly with heteroaryl substrates.[7] However, nickel catalysis can be more sensitive to reaction conditions and may require higher catalyst loadings and temperatures.[7] A recent analysis suggests that the overall environmental footprint of nickel catalysis in organic solvents may be less favorable than palladium catalysis in water.[8]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| NiCl₂(dppp) | dppp | K₃PO₄ | Toluene | 100 | Moderate to Good | Aryl chlorides | [7] |
| (IMes)₂NiBr | IMes | K₃PO₄ | Dioxane | 100 | Good | Aryl chlorides | [7] |
Insights and Recommendations:
-
Nickel catalysts are a viable option, especially for large-scale syntheses where cost is a major consideration.
-
N-heterocyclic carbene (NHC) ligands, such as IMes, have shown promise in nickel-catalyzed Suzuki-Miyaura reactions.[7]
-
Careful optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions with nickel catalysts.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[9] This reaction is instrumental in introducing a wide range of amine functionalities to the pyrimidine core.
Palladium-Based Catalysts: Similar to the Suzuki-Miyaura coupling, palladium catalysts with bulky, electron-rich ligands are the gold standard for the Buchwald-Hartwig amination of aryl chlorides.[9]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 80-110 | 75-98 | Aryl chlorides | [2] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Toluene | 80-110 | High | Aryl chlorides | [10] |
| RuPhos-precatalyst | RuPhos | LiHMDS | THF | 65 | 83 | 3-bromo-2-aminopyridine | [11] |
| BrettPhos-precatalyst | BrettPhos | LiHMDS | THF | 65 | 78 | 3-bromo-2-aminopyridine with primary amine | [11] |
Insights and Recommendations:
-
The choice of ligand can significantly impact the reaction outcome. For sterically hindered amines or challenging aryl chlorides, more specialized ligands like RuPhos and BrettPhos may be necessary.[11]
-
Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[2][11]
-
The use of palladium precatalysts can simplify reaction setup and improve reproducibility.[11]
Nickel-Based Catalysts: Nickel catalysts are also effective for Buchwald-Hartwig aminations and can sometimes offer complementary reactivity to palladium systems.[7]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| Ni(acac)₂ | IPr | NaOtBu | Dioxane | 110 | High | Aryl chlorides | [7] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-AmylOH | 110 | Good | Aryl chlorides | [7] |
Insights and Recommendations:
-
NHC ligands like IPr are also effective in nickel-catalyzed C-N bond formation.[7]
-
The choice of solvent can be critical, with polar aprotic solvents like dioxane or alcohols often being employed.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines, which are versatile intermediates in organic synthesis. This reaction typically employs a dual catalytic system of palladium and copper(I).[10]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | DMF | 80 | 60-88 | 5-bromo-2-chloropyrimidine | [2] |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (5 mol%) | DIPEA | THF | RT-50 | Good | Chloroquinolines | [10] |
| (NHC)-Pd (0.01 mol%) | (NHC)-Cu (1 mol%) | K₂CO₃ | Dioxane | 100 | High | Aryl bromides | [12] |
Insights and Recommendations:
-
The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are a reliable starting point.[2]
-
The use of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard practice.[2][10]
-
More modern catalyst systems utilizing N-heterocyclic carbene (NHC) ligands for both palladium and copper can offer higher efficiency at lower catalyst loadings.[12]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for key experiments, which can be adapted for your specific research needs.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for catalyst screening experiments.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related chloropyridines.[4]
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-N,N-dimethylpyrimidin-5-amine.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[10]
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., a G3-XPhos, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.2 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a plug of silica gel or celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The efficient catalytic functionalization of this compound is readily achievable through the judicious selection of a suitable catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos represent the state-of-the-art and are recommended as a primary choice for initial investigations. While nickel catalysts offer a cost-effective alternative, they may require more extensive optimization. For Sonogashira couplings, the classic palladium/copper co-catalyst system remains a reliable and effective choice. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes towards novel pyrimidine-based molecules of therapeutic interest.
References
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine - Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine - Benchchem.
- A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions - Benchchem.
- Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions - Chemistry World.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed.
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
- Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Well-defined nickel and palladium precatalysts for cross-coupling - PMC - PubMed Central.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions - ACS Publications.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Heck reaction - Wikipedia.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC - PubMed Central.
- Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry.
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications.
- Heck Reaction - Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines | Semantic Scholar.
- Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative - Journal of Applied Pharmaceutical Science.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed.
- Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][2][13]triazolo[1, 5-a]pyrimidine - ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate.
- Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry - Organic Chemistry Portal.
- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI.
- Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide | Request PDF - ResearchGate.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine - Benchchem.
- 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Analysis of 2-chloro-N,N-dimethylpyrimidin-5-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Among the myriad of pyrimidine building blocks, 2-chloro-N,N-dimethylpyrimidin-5-amine stands out as a particularly valuable precursor for the synthesis of diverse compound libraries. Its strategic substitution pattern, featuring a reactive chlorine atom at the 2-position and a dimethylamino group at the 5-position, allows for selective functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive comparison of the primary synthetic routes employing this substrate, with a focus on the detailed structural analysis of the resulting products.
I. Strategic Approaches to the Functionalization of this compound
The reactivity of the C-Cl bond at the 2-position of the pyrimidine ring is modulated by the electronic properties of the pyrimidine core and the substituents. The electron-withdrawing nature of the pyrimidine ring, coupled with the electron-donating effect of the 5-amino group, influences the propensity of the molecule to undergo different types of transformations. This guide will focus on three principal reaction classes:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling for C-C bond formation.
-
Buchwald-Hartwig Amination for C-N bond formation.
-
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of heteroatom nucleophiles (O, S).
Figure 2: General experimental workflow for cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane/water (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Structural Analysis of 2-(Aryl)-N,N-dimethylpyrimidin-5-amine:
-
¹H NMR Spectroscopy:
-
The two pyrimidine protons will appear as singlets, typically in the aromatic region (δ 8.0-8.5 ppm).
-
The N,N-dimethyl protons will be a singlet, usually around δ 3.0-3.3 ppm.
-
The signals for the newly introduced aryl group will be observed in the aromatic region, with chemical shifts and coupling patterns dependent on the substitution.
-
-
¹³C NMR Spectroscopy:
-
The pyrimidine carbons will have characteristic shifts, with C2 (the site of substitution) typically appearing downfield.
-
The N,N-dimethyl carbons will resonate around δ 35-45 ppm.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be clearly visible. The nitrogen rule applies, so a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [2]
-
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of arylamines from aryl halides and primary or secondary amines. [3][4]This reaction is particularly useful for creating libraries of 2-amino-substituted pyrimidines.
Causality in Experimental Choices: The choice of ligand is crucial and often depends on the nature of the amine. Bulky, electron-rich biarylphosphine ligands are generally effective. The base plays a key role in deprotonating the amine, and a strong, non-nucleophilic base like sodium tert-butoxide is commonly used. [5] Experimental Protocol: Synthesis of 2-(Amino)-N,N-dimethylpyrimidin-5-amine
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, NaOtBu, Pd₂(dba)₃, and Xantphos in a sealable reaction tube.
-
Add the amine and anhydrous toluene.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Structural Analysis of 2-(Amino)-N,N-dimethylpyrimidin-5-amine:
-
¹H NMR Spectroscopy:
-
The chemical shifts of the pyrimidine protons will be influenced by the new amino substituent.
-
An N-H proton signal will be present if a primary amine was used, which is typically broad and may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
The carbon atom bonded to the newly introduced nitrogen (C2) will experience a significant shift.
-
-
Mass Spectrometry:
-
The mass spectrum will show the molecular ion peak corresponding to the coupled product. Fragmentation may involve cleavage of the newly formed C-N bond.
-
III. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the formation of bonds between an aromatic carbon and a heteroatom. The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions at the 2-position. [6][7] Causality in Experimental Choices: The reactivity of the nucleophile is paramount. Strong nucleophiles like alkoxides and thiolates are required to displace the chloride. The reaction is often carried out in a polar aprotic solvent to solvate the cation of the nucleophilic salt.
Experimental Protocol: Synthesis of 2-(Alkoxy/Thio)-N,N-dimethylpyrimidin-5-amine
Materials:
-
This compound (1.0 equiv)
-
Sodium alkoxide or sodium thiolate (1.2 equiv)
-
Anhydrous DMF or THF
Procedure:
-
To a solution of the sodium alkoxide or thiolate in the anhydrous solvent, add a solution of this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (50-70 °C) for 2-8 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Structural Analysis of 2-(Alkoxy/Thio)-N,N-dimethylpyrimidin-5-amine:
-
¹H NMR Spectroscopy:
-
For alkoxy derivatives, characteristic signals for the alkoxy protons will be observed (e.g., a singlet around δ 3.8-4.2 ppm for a methoxy group).
-
For thioether derivatives, the protons on the carbon adjacent to the sulfur will be shifted downfield.
-
-
¹³C NMR Spectroscopy:
-
The C2 carbon will show a significant downfield shift upon substitution with oxygen and a less pronounced shift with sulfur.
-
-
Mass Spectrometry:
-
The mass spectrum will confirm the molecular weight of the product. Fragmentation patterns may involve cleavage of the C-O or C-S bond.
-
IV. Comparative Performance and Data Summary
The choice of synthetic method depends on the desired final product and the available starting materials. The following tables provide a comparative overview of these reactions, with representative data extrapolated from reactions on analogous compounds.
Table 1: Comparison of Synthetic Methodologies
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |
| Bond Formed | C-C | C-N | C-O, C-S |
| Catalyst | Palladium | Palladium | None (base-mediated) |
| Typical Reagents | Arylboronic acids | Primary/secondary amines | Alkoxides, thiolates |
| Reaction Conditions | 80-110 °C | 80-120 °C | Room temp. to 70 °C |
| Advantages | Wide variety of C-substituents | Broad amine scope | Metal-free, milder conditions |
| Limitations | Requires pre-functionalized boron reagents | Catalyst and ligand sensitivity | Limited to strong nucleophiles |
Table 2: Representative Spectroscopic Data for Reaction Products
| Product Type | Representative ¹H NMR Shifts (δ ppm) | Representative ¹³C NMR Shifts (δ ppm) |
| 2-Aryl-N,N-dimethylpyrimidin-5-amine | Pyrimidine H: 8.1-8.6; N(CH₃)₂: 3.0-3.3; Aryl H: 7.0-8.0 | Pyrimidine C: 150-165; N(CH₃)₂: ~40 |
| 2-Amino-N,N-dimethylpyrimidin-5-amine | Pyrimidine H: 7.8-8.3; N(CH₃)₂: 2.9-3.2; NH: variable | Pyrimidine C: 155-168; N(CH₃)₂: ~40 |
| 2-Alkoxy-N,N-dimethylpyrimidin-5-amine | Pyrimidine H: 7.9-8.4; N(CH₃)₂: 2.9-3.2; OCHₓ: 3.8-4.5 | Pyrimidine C: 160-170; N(CH₃)₂: ~40; OCHₓ: 55-70 |
V. Conclusion
This compound is a versatile building block for the synthesis of a wide range of substituted pyrimidines. The choice between palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution depends on the desired bond formation and the nature of the coupling partner. Suzuki-Miyaura coupling provides access to a vast array of C-C linked derivatives, while Buchwald-Hartwig amination is the method of choice for C-N bond formation with a broad scope of amines. For the introduction of oxygen and sulfur nucleophiles, the metal-free SNAr pathway offers a milder and more direct approach. A thorough structural analysis using a combination of NMR spectroscopy and mass spectrometry is essential to unequivocally confirm the identity and purity of the synthesized compounds.
VI. References
-
Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-chloro-N,N-dimethylpyrimidin-5-amine
This document provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-chloro-N,N-dimethylpyrimidin-5-amine (CAS No. 62802-43-1). As a substituted pyrimidine, this compound requires careful management in a laboratory setting to mitigate risks associated with its irritant properties. Adherence to these guidelines is critical for ensuring the personal safety of researchers and maintaining a secure laboratory environment.
Hazard Analysis: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary protective measures.[1] The primary hazards are:
-
H315: Causes skin irritation. [1] Direct contact can lead to skin inflammation, characterized by itching, scaling, or redness.[1]
-
H319: Causes serious eye irritation. [1] Exposure can result in redness, watering, and itching of the eyes.[1]
-
H335: May cause respiratory irritation. [1] Inhalation of dust or fumes can irritate the respiratory system.[1]
While comprehensive toxicological data is not fully available, the established irritant nature of the compound necessitates a cautious approach, treating it as potentially harmful upon inhalation, ingestion, or skin contact.[1][2] Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of appropriate PPE is the first line of defense.
| Protection Type | Required Equipment | Key Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust and potential splashes.[3] A face shield should be worn over goggles during procedures with a high splash potential, such as transferring large quantities or working with solutions.[4] |
| Skin & Body Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile rubber gloves are recommended for their resistance to a range of chemicals.[5][6] Always inspect gloves for defects before use. For prolonged contact or immersion, consult glove manufacturer data. Contaminated gloves must be removed promptly and properly, and hands should be washed and dried.[3] |
| Lab Coat | A fire-retardant lab coat that is fully buttoned and covers the knees is mandatory to protect skin and personal clothing from contamination.[7] | |
| Closed-toe Shoes & Long Pants | Full-length pants and closed-toe shoes made of a durable material are required to protect the lower body from potential spills.[7] | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid or dissolved this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5] |
| N95 Dust Mask / Respirator | If work outside of a fume hood is unavoidable or if dust generation is significant, a NIOSH-approved N95 dust mask or a more protective respirator should be used.[6] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing risk. The following protocol outlines the essential steps for safely handling this compound.
Step 1: Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and that its certification is current. Ensure that a safety shower and eyewash station are accessible and unobstructed.[1][2][5]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the chemical into the work area.[5]
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Step 2: Handling
-
Chemical Transfer: Conduct all weighing and transferring of the chemical exclusively inside the chemical fume hood to control exposure to dust and fumes.[5]
-
Avoid Contamination: Use caution to avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][5]
-
Maintain Containment: Keep the chemical container tightly closed when not in active use.[1][5]
Step 3: Storage & Decontamination
-
Proper Storage: Store the chemical in a cool, dry, well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2] The container must be tightly sealed.[1]
-
Decontamination: Thoroughly clean all surfaces and equipment after use. Wash hands thoroughly with soap and water after handling is complete.[1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

